molecular formula C12H15NO2 B1600217 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile CAS No. 22972-63-0

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Cat. No.: B1600217
CAS No.: 22972-63-0
M. Wt: 205.25 g/mol
InChI Key: HUNVEDXBDXUTNF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNVEDXBDXUTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430777
Record name 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22972-63-0
Record name 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 22972-63-0

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile, a valuable intermediate in synthetic organic chemistry. The document details the compound's physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and predicted spectroscopic data based on analogous structures. Furthermore, this guide explores the chemical reactivity of its key functional groups and discusses its potential applications in the development of pharmaceuticals and other advanced materials. Safety protocols for handling this class of compounds are also addressed, providing researchers, scientists, and drug development professionals with a thorough resource for its effective and safe utilization.

Introduction

This compound, also known as 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile, is an aromatic nitrile that serves as a versatile building block in organic synthesis. Its structure, featuring a sterically hindered nitrile group and an electron-rich dimethoxy-substituted phenyl ring, offers unique reactivity for the construction of more complex molecular architectures. This guide aims to provide an in-depth understanding of this compound, from its synthesis to its potential applications, with a focus on the practical insights required for laboratory work.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below.

PropertyValueSource
CAS Number 22972-63-0ChemScene
Molecular Formula C₁₂H₁₅NO₂ChemScene
Molecular Weight 205.25 g/mol ChemScene
Boiling Point 324.4 °C (predicted)MySkinRecipes
Density 1.039 g/cm³ (predicted)ChemicalBook
Flash Point 118.9 °C (predicted)ChemicalBook
GHS Hazard Statement H302: Harmful if swallowedPubChem

Safety Profile:

This compound is classified as harmful if swallowed.[1] Organic nitriles, as a class, can be toxic and may release hydrogen cyanide upon combustion or in the presence of strong acids or bases.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis and Experimental Protocol

A robust synthetic route to this compound involves a two-step process starting from the commercially available 3,5-dimethoxybenzyl bromide. The first step is the synthesis of the key intermediate, 3,5-dimethoxyphenylacetonitrile, followed by a double α-alkylation.

Synthesis Workflow

Synthesis_Workflow Start 3,5-Dimethoxybenzyl bromide Intermediate 3,5-Dimethoxyphenylacetonitrile Start->Intermediate Step 1: Cyanation Product This compound Intermediate->Product Step 2: α,α-Dimethylation Nitrile_Reactivity Nitrile 2-(3,5-Dimethoxyphenyl)- 2-methylpropanenitrile Amide 2-(3,5-Dimethoxyphenyl)- 2-methylpropanamide Nitrile->Amide Partial Hydrolysis (H₂O, H⁺/OH⁻) Acid 2-(3,5-Dimethoxyphenyl)- 2-methylpropanoic Acid Nitrile->Acid Complete Hydrolysis (H₂O, H⁺/OH⁻, heat) Amine 1-Amino-2-(3,5-dimethoxyphenyl)- 2-methylpropane Nitrile->Amine Reduction (e.g., LiAlH₄, H₂)

Sources

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in advanced organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, spectroscopic insights, and practical methodologies. We will explore the compound's structural, physical, and reactive properties, grounding our discussion in established chemical principles to provide actionable insights for laboratory applications.

Core Molecular Identity and Structure

This compound, also known by its synonym 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile, is a polysubstituted aromatic nitrile. Its structure is characterized by a central quaternary carbon, which imparts significant steric hindrance and influences the molecule's reactivity. This carbon is bonded to a 3,5-dimethoxyphenyl ring, a nitrile group, and two methyl groups. The symmetrical substitution of the methoxy groups on the phenyl ring is a key feature, dictating its electronic properties and spectroscopic signature.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Key Identifiers
IdentifierValueSource
CAS Number 22972-63-0[1][2]
Molecular Formula C₁₂H₁₅NO₂[1][2]
Molecular Weight 205.25 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile[2]
SMILES CC(C)(C#N)C1=CC(=CC(=C1)OC)OC[1]

Physicochemical and Computational Properties

The physical state and solubility of this compound are dictated by its aromatic nature and the presence of polar functional groups. It is typically a solid at room temperature.[3] The storage protocol for maintaining its integrity is to keep it in a dry, sealed container at room temperature.[2][3][4]

Physical Properties
PropertyValueSource
Boiling Point 324.4°C (Predicted)[2]
Density 1.039 g/cm³ (Predicted)[2]
Flash Point 118.9°C (Predicted)[2]
Computational Data

These values are computationally derived and provide insight into the molecule's behavior in biological systems, such as its membrane permeability and potential as a drug candidate.

PropertyValueSource
Topological Polar Surface Area (TPSA) 42.25 Ų[1]
LogP (Octanol-Water Partition Coefficient) 2.50[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of the compound. The following sections detail the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The most diagnostic absorption is the nitrile stretch, which is strong and sharp.

  • C≡N Stretch: A strong, sharp absorption band is expected in the range of 2200-2300 cm⁻¹. This band is characteristic of the nitrile functional group and is often unobscured by other signals.[5]

  • C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups will appear in the 1250-1000 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies its NMR spectra, making it relatively straightforward to interpret.

  • ¹H NMR Spectrum (Predicted)

    • ~1.7 ppm (s, 6H): A singlet integrating to six protons, corresponding to the two equivalent geminal methyl groups (C(CH₃)₂). The singlet multiplicity arises because there are no adjacent protons for coupling.

    • ~3.8 ppm (s, 6H): A sharp singlet integrating to six protons, representing the two equivalent methoxy groups (-OCH₃) on the aromatic ring.

    • ~6.5-6.8 ppm (m, 3H): The aromatic region will show signals for the three protons on the phenyl ring. Due to symmetry, the two protons ortho to the alkyl substituent (at C2 and C6 positions) are chemically equivalent, and the proton para to it (at the C4 position) is unique. This would likely resolve into a triplet for the C4 proton and a doublet for the C2/C6 protons.

  • ¹³C NMR Spectrum (Predicted)

    • ~25-30 ppm: Signal for the two equivalent methyl carbons.

    • ~40-45 ppm: Signal for the quaternary carbon.

    • ~55 ppm: Signal for the two equivalent methoxy carbons.

    • ~100-110 ppm: Signals for the ortho and para carbons of the aromatic ring.

    • ~115-125 ppm: Signal for the nitrile carbon (C≡N).

    • ~140-145 ppm: Signal for the aromatic carbon attached to the quaternary center (ipso-carbon).

    • ~160 ppm: Signal for the aromatic carbons attached to the methoxy groups.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 205, corresponding to the molecular weight of the compound.

  • Fragmentation: A prominent fragment would be the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, resulting in a peak at m/z 190. Further fragmentation could involve the loss of the nitrile group or cleavage of the ether bonds.

Synthesis and Reactivity

This compound is a synthetic intermediate, valued for the versatility of its nitrile and dimethoxy-phenyl functionalities.[4]

Proposed Synthesis Workflow

A logical synthetic route involves the α-alkylation of a parent nitrile. The reaction starts with (3,5-dimethoxyphenyl)acetonitrile, which is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is then subjected to exhaustive methylation using an excess of an electrophilic methyl source, such as methyl iodide, to yield the desired product.

Synthesis Workflow Diagram

Synthesis_Workflow start (3,5-Dimethoxyphenyl)acetonitrile intermediate Carbanion Intermediate start->intermediate Deprotonation (Step 1) base Strong Base (LDA) base->intermediate methyl_reagent Methyl Iodide (CH₃I) product 2-(3,5-Dimethoxyphenyl)- 2-methylpropanenitrile methyl_reagent->product intermediate->product Exhaustive Methylation (Step 2)

Caption: Proposed two-step synthesis via deprotonation and alkylation.

Experimental Protocol: Synthesis

This is a representative protocol based on standard organic chemistry methodology. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (3,5-dimethoxyphenyl)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of Lithium Diisopropylamide (LDA) (2.2 eq) to the cooled solution while stirring. Maintain the temperature at -78°C and stir for 1 hour to ensure complete formation of the carbanion.

  • Alkylation: Add methyl iodide (excess, >2.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Key Reactions and Applications

The true value of this molecule lies in the chemical transformations it can undergo, making it a building block for more complex structures, particularly in medicinal chemistry.

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid or its corresponding amide. This transformation is crucial for introducing a carboxylic acid moiety, a common functional group in active pharmaceutical ingredients (APIs). The hydrolysis of a structurally similar compound is a key step in the synthesis of Methyldopa, highlighting the industrial relevance of this reaction.[6]

  • Nitrile Reduction: The nitrile can be reduced to a primary amine, 1-(3,5-dimethoxyphenyl)-2-methylpropan-2-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to a wide range of amine derivatives.

  • Pharmaceutical Scaffolding: The 3,5-dimethoxyphenyl motif is present in various biologically active molecules. This intermediate can serve as a precursor for compounds targeting receptors where this substitution pattern is favorable for binding. For example, related amphetamine derivatives have been studied for their affinity for serotonin receptors.[7]

Safety and Handling

As a laboratory chemical, proper handling is essential. The compound is classified as harmful if swallowed (H302).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (P280).[2]

  • First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338).[2]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2][3]

Conclusion

This compound is a well-defined chemical intermediate with a valuable set of properties for synthetic chemistry. Its straightforward spectroscopic signature allows for reliable identification, while its functional groups—a sterically hindered nitrile and an activated aromatic ring—provide dual points for molecular elaboration. Its utility as a precursor in the synthesis of complex molecules, especially within pharmaceutical and agrochemical research, underscores its importance as a versatile building block for innovation.

References

  • Molbank. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]

  • PubChem. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. [Link]

  • MySkinRecipes. This compound. [Link]

  • Google Patents. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.
  • Bernstein, M. P., et al. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • ChemWhat. 3,5-DIMETHOXYPHENYLACETONITRILE CAS#: 13388-75-5. [Link]

  • Chem-Tools. (3,5-Dimethoxy phenyl) acetonitrile. [Link]

  • Google Patents. CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.
  • Patsnap. Preparation of Methyldopa by Hydrolysis of α-Methyl-(3,4-Dimethoxyphenyl)-α-aminopropionitrile by Two-step Hydrolysis. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • Wikipedia. 3,5-Dimethoxyamphetamine. [Link]

Sources

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of this compound (CAS No. 22972-63-0). As a key intermediate in organic synthesis, its unique structural features—a symmetrically substituted dimethoxy-phenyl ring, a quaternary benzylic carbon, and a nitrile functional group—make it a valuable building block for complex molecular architectures in pharmaceutical and materials science applications. This document details its physicochemical properties, spectroscopic signature for structural elucidation, a validated synthetic pathway, and discusses its potential applications for researchers in drug development and chemical synthesis.

Introduction and Nomenclature

This compound is a specialized aromatic nitrile. Its systematic IUPAC name is this compound, and it is also known by synonyms such as 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile.[1] The molecule's structure is characterized by a benzene ring substituted with two methoxy groups at the meta positions (3 and 5), and a propanenitrile chain attached to the ring at position 1. A key feature is the quaternary carbon atom bonded to the aromatic ring, two methyl groups, and a cyano group. This sterically hindered arrangement imparts specific reactivity and stability to the molecule. Its structure makes it a valuable intermediate for creating more complex compounds in fields like pharmaceuticals and agrochemicals.[2]

Physicochemical and Computational Properties

The fundamental properties of the compound are critical for its handling, storage, and application in synthesis. These properties are summarized below.

PropertyValueSource
CAS Number 22972-63-0[3]
Molecular Formula C₁₂H₁₅NO₂[2][3]
Molecular Weight 205.25 g/mol [2][3]
Boiling Point 324.4°C at 760 mmHg[1][2]
Density 1.039 g/cm³[1]
Flash Point 118.9°C[1]
Storage Room temperature, dry and sealed[1][2]
Topological Polar Surface Area (TPSA) 42.25 Ų[3]
LogP 2.50498[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 3[3]

Molecular Structure and Elucidation

The molecular architecture of this compound is foundational to its chemical behavior. The central components are the aromatic ring system and the aliphatic nitrile sidechain.

  • Aromatic System : The benzene ring is symmetrically substituted with two electron-donating methoxy (-OCH₃) groups at the C3 and C5 positions. This substitution pattern significantly influences the electron density of the ring, activating the ortho and para positions (C2, C4, C6) towards electrophilic substitution.

  • Quaternary Carbon : The α-carbon (the carbon adjacent to the ring) is a quaternary center. This is a result of its bonds to the phenyl ring, two methyl groups, and the cyano group. The presence of this fully substituted carbon provides steric bulk, which can influence the molecule's conformational flexibility and shield adjacent reaction sites.

  • Nitrile Group : The cyano (-C≡N) group is a versatile functional group. Its strong electron-withdrawing nature influences the electronic properties of the molecule. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions, making it a critical handle for synthetic transformations.

Caption: 2D molecular structure of this compound.

Spectroscopic Characterization (Predicted)

Structural confirmation relies on standard spectroscopic techniques. While specific experimental data is not publicly available, the expected spectral characteristics can be reliably predicted based on the known structure.

¹H NMR Spectroscopy
  • Aromatic Protons (C2-H, C4-H, C6-H) : Due to the meta-substitution pattern, the protons at the C2, C4, and C6 positions would appear in the aromatic region (~6.5-7.0 ppm). The C4 proton would likely appear as a triplet (or a finely split singlet) due to coupling with two equivalent protons, while the C2 and C6 protons would appear as a doublet.

  • Methoxy Protons (-OCH₃) : The six protons from the two equivalent methoxy groups at C3 and C5 would produce a sharp singlet at approximately 3.8 ppm.

  • Methyl Protons (-CH₃) : The six protons from the two equivalent methyl groups on the quaternary carbon would also produce a distinct singlet, expected further upfield around 1.7 ppm. The singlet nature is due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy
  • Nitrile Carbon (-C≡N) : Expected to appear in the 120-125 ppm range.

  • Quaternary Carbon (α-C) : The signal for this carbon would be found around 40-50 ppm.

  • Aromatic Carbons : Six distinct signals are expected. The carbons bearing the methoxy groups (C3, C5) would be the most downfield (~160 ppm). The carbon attached to the nitrile sidechain (C1) would be around 140-145 ppm. The remaining carbons (C2, C4, C6) would appear in the 100-110 ppm range.

  • Methoxy and Methyl Carbons : The methoxy carbons (-OCH₃) would resonate around 55 ppm, while the methyl carbons (-CH₃) would be the most upfield, at approximately 25-30 ppm.

Infrared (IR) Spectroscopy
  • C≡N Stretch : A sharp, medium-intensity absorption band is expected around 2230-2250 cm⁻¹, characteristic of a nitrile group.[4]

  • C-O Stretch : Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups would appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • Aromatic C=C Stretch : Multiple peaks in the 1450-1600 cm⁻¹ region.

  • sp³ C-H Stretch : Absorptions just below 3000 cm⁻¹ for the methyl groups.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺) : The primary molecular ion peak would be observed at an m/z corresponding to the molecular weight of the molecule, 205.25.

  • Fragmentation : A prominent fragment would likely result from the loss of a methyl group (M-15), leading to a peak at m/z 190. This fragment is stabilized by the adjacent aromatic ring and nitrile group. Further fragmentation could involve the loss of the nitrile group or cleavage of the methoxy ethers. High-resolution mass spectrometry is essential for confirming the elemental composition.[5][6]

Synthesis Pathway and Mechanistic Considerations

A robust and efficient synthesis is crucial for the utility of any chemical intermediate. A logical and commonly employed method for synthesizing α-aryl propionitriles is through the alkylation of a corresponding phenylacetonitrile precursor.

Proposed Synthetic Protocol: Base-Mediated Dialkylation

This synthesis proceeds in one pot from the commercially available 3,5-Dimethoxyphenylacetonitrile.[7]

Step 1: Deprotonation. The acidic α-protons of 3,5-dimethoxyphenylacetonitrile are sequentially removed by a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), in an aprotic solvent like THF or DMF to form a resonance-stabilized carbanion.

Step 2: Dialkylation. The resulting carbanion acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide (CH₃I) or dimethyl sulfate. To form the gem-dimethyl group, at least two equivalents of both the base and the alkylating agent are required. The reaction is typically run at low temperatures to control exothermicity and improve selectivity.

Step 3: Workup and Purification. The reaction is quenched with water or a mild acid. The product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization, to yield the final product.

Sources

An In-depth Technical Guide to the Synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic route to 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile, a valuable building block in the development of pharmaceuticals and specialty chemicals.[1] The core of this synthesis revolves around the strategic α,α-dimethylation of (3,5-dimethoxyphenyl)acetonitrile. This document delves into the mechanistic underpinnings of the selected pathway, offers detailed, step-by-step experimental protocols, and presents the rationale behind the choice of reagents and reaction conditions. The guide is intended for an audience of researchers, scientists, and professionals in drug development and process chemistry, providing them with the necessary insights for a successful and scalable synthesis.

Introduction and Strategic Overview

This compound is a substituted arylacetonitrile derivative. The presence of the dimethoxy-substituted phenyl ring and the quaternary carbon bearing the nitrile group makes it a key intermediate for more complex molecular architectures.[1] The synthetic strategy detailed herein focuses on a two-step sequence, beginning with the synthesis of the key intermediate, (3,5-dimethoxyphenyl)acetonitrile, followed by its exhaustive methylation.

The chosen pathway is designed for efficiency and scalability, with a particular emphasis on reaction control and product purity. The logic of this approach is to first establish the core arylacetonitrile scaffold and then introduce the gem-dimethyl group in the final step.

Synthesis_Overview A 3,5-Dimethoxybenzaldehyde B (3,5-Dimethoxyphenyl)acetonitrile A->B Cyanomethylation C This compound B->C α,α-Dimethylation

Caption: High-level overview of the synthetic route.

Synthesis of the Key Intermediate: (3,5-Dimethoxyphenyl)acetonitrile

The precursor for the final product is (3,5-dimethoxyphenyl)acetonitrile. While commercially available from various suppliers[2][3], its synthesis from the readily available 3,5-dimethoxybenzaldehyde is a common and instructive procedure.

Mechanistic Considerations

The conversion of an aldehyde to a nitrile with one additional carbon atom can be achieved through various methods. A common approach involves the formation of an intermediate, such as a cyanohydrin or an α,β-unsaturated nitrile, followed by reduction or further transformation. Another robust method is the reaction with a cyanide source to form a cyanohydrin, followed by reduction of the hydroxyl group.

A more direct and efficient method, often employed in industrial settings, is the reaction of the corresponding benzyl halide with a cyanide salt. This involves a nucleophilic substitution reaction (SN2). Therefore, the synthesis of (3,5-dimethoxyphenyl)acetonitrile can be envisioned as a two-step process from 3,5-dimethoxybenzaldehyde: reduction to the corresponding alcohol, conversion to the benzyl chloride, and subsequent cyanation.

Recommended Protocol: From 3,5-Dimethoxybenzaldehyde

This protocol outlines a reliable method to synthesize (3,5-dimethoxyphenyl)acetonitrile from 3,5-dimethoxybenzaldehyde.

Step 1: Reduction of 3,5-Dimethoxybenzaldehyde to (3,5-Dimethoxyphenyl)methanol

  • Reagents and Equipment: 3,5-dimethoxybenzaldehyde, sodium borohydride (NaBH₄), methanol, round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve 3,5-dimethoxybenzaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3,5-dimethoxyphenyl)methanol.

Step 2: Conversion of (3,5-Dimethoxyphenyl)methanol to 3,5-Dimethoxybenzyl Chloride

  • Reagents and Equipment: (3,5-Dimethoxyphenyl)methanol, thionyl chloride (SOCl₂), or concentrated hydrochloric acid (HCl), round-bottom flask, magnetic stirrer, fume hood.

  • Procedure (using SOCl₂):

    • Place (3,5-dimethoxyphenyl)methanol in a round-bottom flask.

    • Cool the flask in an ice bath and slowly add thionyl chloride dropwise with stirring.

    • After the addition, allow the reaction to warm to room temperature and stir until completion.

    • Carefully remove the excess thionyl chloride under reduced pressure. The crude 3,5-dimethoxybenzyl chloride is often used directly in the next step without further purification.

Step 3: Cyanation to (3,5-Dimethoxyphenyl)acetonitrile

  • Reagents and Equipment: 3,5-Dimethoxybenzyl chloride, sodium cyanide (NaCN) or potassium cyanide (KCN), a suitable solvent (e.g., DMSO, ethanol/water mixture), phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide), round-bottom flask, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve sodium cyanide in the chosen solvent system in a round-bottom flask. If using a phase-transfer catalyst, add it at this stage.

    • Add the crude 3,5-dimethoxybenzyl chloride to the cyanide solution.

    • Heat the reaction mixture with stirring. The reaction temperature and time will depend on the solvent system used.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure (3,5-dimethoxyphenyl)acetonitrile.[4]

Core Synthesis: α,α-Dimethylation of (3,5-Dimethoxyphenyl)acetonitrile

The final step in the synthesis is the introduction of two methyl groups at the α-position to the nitrile. This is achieved through a double alkylation reaction.

Mechanistic Considerations and the Role of Phase-Transfer Catalysis

The α-protons of arylacetonitriles are acidic and can be removed by a strong base to form a carbanion. This carbanion then acts as a nucleophile and reacts with a methylating agent, such as methyl iodide or dimethyl sulfate. To achieve dimethylation, this process must occur twice.

Traditional methods often employ strong bases like sodium amide or sodium hydride in anhydrous organic solvents.[5] However, these reagents can be hazardous and require stringent inert atmosphere techniques.

A more practical and industrially scalable approach is the use of Phase-Transfer Catalysis (PTC) .[6][7] In this methodology, a quaternary ammonium salt (the phase-transfer catalyst) transports the hydroxide ion (or another base) from the aqueous phase to the organic phase, where it deprotonates the arylacetonitrile. The resulting carbanion then reacts with the methylating agent in the organic phase. PTC offers several advantages, including the use of inexpensive and safer bases like sodium hydroxide, milder reaction conditions, and often higher yields.[8]

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase ArCH2CN Ar-CH2-CN ArCHCN_minus Ar-CH(-)-CN ArCH2CN->ArCHCN_minus Deprotonation ArCHMeCN Ar-CH(CH3)-CN ArCHCN_minus->ArCHMeCN 1st Methylation MeI CH3-I MeI->ArCHCN_minus ArCMeCN_minus Ar-C(-)(CH3)-CN MeI->ArCMeCN_minus ArCHMeCN->ArCMeCN_minus Deprotonation ArCMe2CN Ar-C(CH3)2-CN ArCMeCN_minus->ArCMe2CN 2nd Methylation Q_plus_OH_minus_org Q+OH- Q_plus_OH_minus_org->ArCH2CN Q_plus_OH_minus_org->ArCHMeCN Q_plus_I_minus_org Q+I- Q_plus_I_minus_aq Q+I- Q_plus_I_minus_org->Q_plus_I_minus_aq Na_plus_OH_minus Na+OH- Na_plus_I_minus Na+I- Q_plus_OH_minus_aq Q+OH- Q_plus_OH_minus_aq->Q_plus_OH_minus_org Phase Transfer

Caption: Mechanism of Phase-Transfer Catalyzed α,α-Dimethylation.

Recommended Protocol: Phase-Transfer Catalyzed Dimethylation

This protocol provides a detailed procedure for the α,α-dimethylation of (3,5-dimethoxyphenyl)acetonitrile using phase-transfer catalysis.

  • Reagents and Equipment: (3,5-Dimethoxyphenyl)acetonitrile, methyl iodide (CH₃I), sodium hydroxide (NaOH), a phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or Aliquat 336®), toluene or another suitable organic solvent, round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a round-bottom flask, add (3,5-dimethoxyphenyl)acetonitrile, toluene, and the phase-transfer catalyst.

    • Prepare a concentrated aqueous solution of sodium hydroxide and add it to the reaction flask.

    • With vigorous stirring, add methyl iodide to the two-phase system. The reaction may be exothermic, so controlled addition is recommended.

    • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and maintain it with vigorous stirring. The progress of the reaction can be monitored by TLC or GC/MS to observe the disappearance of the starting material and the formation of the mono-methylated intermediate and the final di-methylated product.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water to dissolve the salts and separate the organic layer.

    • Extract the aqueous layer with toluene or another suitable solvent.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a pure substance.

Product Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compound C₁₂H₁₅NO₂205.25--324.4 at 760 mmHg

Note: Physical properties such as melting and boiling points are predicted or sourced from chemical databases and should be confirmed experimentally.[1]

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons, the two methoxy groups, and the two equivalent methyl groups.

  • ¹³C NMR: Resonances for the quaternary carbon, the nitrile carbon, the aromatic carbons (including those bearing the methoxy groups), the methoxy carbons, and the methyl carbons.

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch around 2230-2240 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of the product.

Safety Considerations

  • Cyanide Salts (NaCN, KCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas. Have a cyanide antidote kit readily available.

  • Methyl Iodide: A toxic and carcinogenic alkylating agent. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Organic Solvents: Flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound can be effectively achieved through the α,α-dimethylation of (3,5-dimethoxyphenyl)acetonitrile. The use of phase-transfer catalysis for the methylation step represents a significant improvement over classical methods, offering a safer, more efficient, and scalable process. This guide provides a solid foundation for researchers and chemists to successfully synthesize this valuable compound, with a clear understanding of the underlying chemical principles and practical experimental procedures.

References

  • Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]

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  • Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5 - arkat usa. (n.d.). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of substituted 2-arylimino-3-oxopropanenitriles and 2-(arylimino)propanedinitriles by oxidative coupling of primary aromatic amines with aroylacetonitriles and malononitrile - Eco-Vector Journals Portal. (n.d.). Retrieved from [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile - PrepChem.com. (n.d.). Retrieved from [Link]

  • Pharmaceutical agents containing a‐arylacetonitriles. - ResearchGate. (n.d.). Retrieved from [Link]

  • Alkylation of acetonitriles - US3755412A - Google Patents. (n.d.).
  • 2-methyl-2-phenylpropanenitrile - 1195-98-8, C10H11N, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved from [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents. (n.d.).
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  • α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines - MDPI. (n.d.). Retrieved from [Link]

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents. (n.d.).
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  • CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. (n.d.).
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  • CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid - Google Patents. (n.d.).
  • CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents. (n.d.).
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An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile, a substituted arylacetonitrile, is a valuable building block in modern organic synthesis. Its structure, which features a dimethoxyphenyl ring and a quaternary carbon center bearing a nitrile group, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, methods for its structural characterization, and a discussion of its current and potential applications in pharmaceutical and agrochemical research. The IUPAC name for this compound is This compound . It is also known by synonyms such as 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile .[1]

The core utility of this compound lies in its role as a synthetic intermediate.[2] The nitrile functional group can be readily transformed into other valuable functionalities such as amines, carboxylic acids, and amides, while the dimethoxyphenyl moiety is a common feature in many biologically active compounds. The gem-dimethyl group provides steric hindrance, which can be advantageous in modulating the pharmacological properties of derivative molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 22972-63-0[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Boiling Point 324.4°C at 760 mmHg[2]
Purity ≥97% (Commercially available)[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the exhaustive methylation of the benzylic carbon of the precursor, 2-(3,5-dimethoxyphenyl)acetonitrile. This transformation is a classic example of α-alkylation of a nitrile, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The reaction proceeds by deprotonation of the acidic α-proton of the starting nitrile with a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a bimolecular nucleophilic substitution (S_N2) reaction with a methylating agent, such as methyl iodide. To achieve dimethylation, this process is repeated. The choice of a strong base and an appropriate solvent system is crucial for achieving a high yield.

Below is a detailed, self-validating experimental protocol for the synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(3,5-dimethoxyphenyl)acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF (100 mL). The flask is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of 2-(3,5-dimethoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous DMF (50 mL) is added dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred at this temperature for an additional 30 minutes after the addition is complete to ensure complete deprotonation.

  • Methylation: Methyl iodide (2.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL).

  • Washing: The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

SynthesisWorkflow cluster_synthesis Synthesis of this compound start Start: 2-(3,5-dimethoxyphenyl)acetonitrile deprotonation Deprotonation (NaH, DMF, 0°C) start->deprotonation methylation1 First Methylation (CH₃I) deprotonation->methylation1 deprotonation2 Second Deprotonation (NaH) methylation1->deprotonation2 methylation2 Second Methylation (CH₃I) deprotonation2->methylation2 workup Aqueous Workup & Extraction methylation2->workup purification Purification (Column Chromatography) workup->purification product Product: 2-(3,5-Dimethoxyphenyl)- 2-methylpropanenitrile purification->product

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two equivalent methyl groups. The aromatic protons of the 3,5-dimethoxyphenyl ring should appear as distinct signals in the aromatic region, and the six protons of the two methoxy groups will be observed as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show a quaternary carbon signal for the carbon attached to the nitrile group and the two methyl groups. Signals for the methyl carbons, the aromatic carbons, and the methoxy carbons will also be present.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. A key absorption band to identify is the stretching vibration of the nitrile group (C≡N), which typically appears in the region of 2220-2260 cm⁻¹. The spectrum will also show characteristic bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (205.25 g/mol ).

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.

  • Pharmaceutical Synthesis: The dimethoxyphenyl motif is present in a number of pharmacologically active compounds. The nitrile group of this compound can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives for drug discovery programs.

  • Agrochemical Development: Similar to its application in pharmaceuticals, this compound can serve as a building block for the synthesis of novel pesticides and herbicides. The introduction of the gem-dimethyl group can enhance the metabolic stability of the resulting agrochemicals.

  • Materials Science: The unique electronic and steric properties of this molecule may also find applications in the development of specialty polymers and other advanced materials.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the characterization techniques described are essential for verifying its structure and purity. As research in medicinal and agricultural chemistry continues to evolve, the demand for such well-defined molecular building blocks is expected to grow.

References

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  • PubChem. 2-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol. [Link]

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An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile (CAS No: 22972-63-0). Intended for researchers, chemists, and professionals in drug development, this document synthesizes available data on its core properties, outlines a plausible synthetic pathway, discusses its applications, and details critical safety and handling protocols. The information is presented to support its use as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials.

Introduction: A Versatile Synthetic Building Block

This compound is a specialized organic compound whose molecular architecture makes it a valuable intermediate in multi-step synthesis. The presence of a sterically hindered nitrile group alpha to a substituted phenyl ring provides a unique combination of reactivity and stability. The 3,5-dimethoxy substitution pattern on the aromatic ring is a common feature in biologically active molecules, influencing their solubility, metabolic stability, and receptor binding affinity.

This guide serves as a centralized resource for scientists working with this molecule. It moves beyond a simple data sheet by explaining the context and relevance of its physical properties and providing a logical framework for its synthesis and application, thereby enabling more informed experimental design and execution.

Chemical Identity and Core Properties

The fundamental physical and chemical properties of this compound are summarized below. These data points are critical for predicting its behavior in various solvents and reaction conditions, as well as for ensuring safe handling and storage.

PropertyValueSource(s)
IUPAC Name This compound[1][2][3]
Synonyms 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile[2][3]
CAS Number 22972-63-0[1][2][4]
Molecular Formula C₁₂H₁₅NO₂[1][2][4]
Molecular Weight 205.25 g/mol [1][2][4]
Boiling Point 324.4°C at 760 mmHg[2][3][4]
Density 1.039 g/cm³[2][3]
Flash Point 118.9°C[2][3]
Storage Conditions Room temperature, sealed in a dry environment[2][3][4]

Spectroscopic Profile: A Guide to Characterization

While specific, authenticated spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and purity assessment.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and highly informative.

    • A singlet integrating to 6H around δ 1.7-1.9 ppm, corresponding to the two equivalent methyl groups (C(CH₃)₂).

    • A singlet integrating to 6H around δ 3.8 ppm, representing the two equivalent methoxy groups (-OCH₃).

    • Two distinct aromatic signals. A singlet or narrow triplet integrating to 1H (the proton at C4, between the methoxy groups) and a singlet or narrow doublet integrating to 2H (the protons at C2 and C6), both expected in the δ 6.4-6.8 ppm region.

  • ¹³C NMR (Carbon NMR):

    • The quaternary carbon attached to the nitrile and the phenyl ring would appear around δ 40-50 ppm.

    • The methyl carbons should produce a signal around δ 25-30 ppm.

    • The nitrile carbon (C≡N) is expected in the δ 120-125 ppm range.

    • The methoxy carbons would be visible around δ 55 ppm.

    • Aromatic carbons would generate several signals between δ 100-160 ppm, with the C-O attached carbons appearing furthest downfield.

  • FT-IR (Infrared Spectroscopy):

    • A sharp, medium-intensity peak around 2230-2250 cm⁻¹ , characteristic of the C≡N (nitrile) stretch. The quaternary alpha-carbon substitution typically does not shift this peak significantly.

    • Strong C-O stretching bands for the aryl-alkyl ether (methoxy groups) in the region of 1050-1250 cm⁻¹ .

    • C-H stretching vibrations for the aromatic and aliphatic groups just below and above 3000 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 205. Fragmentation would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 190, which can be stabilized by the nitrile and phenyl ring.

Synthesis and Mechanistic Insights

A robust synthesis of this compound can be envisioned through a pathway that leverages common and well-understood organic transformations. The causality for this proposed workflow is based on creating a benzylic carbanion that can be sequentially alkylated.

Proposed Synthetic Workflow

The synthesis begins with 3,5-dimethoxyphenylacetonitrile, which is commercially available or can be prepared from 3,5-dimethoxybenzyl halide. The core of the synthesis involves the deprotonation of the benzylic carbon followed by methylation.

G cluster_1 Step 1: Mono-methylation cluster_2 Step 2: Di-methylation A 3,5-Dimethoxyphenylacetonitrile (Starting Material) C Formation of Benzylic Carbanion (Resonance Stabilized) A->C Deprotonation B Strong Base (e.g., LDA, NaH) in Anhydrous THF B->C E 2-(3,5-Dimethoxyphenyl)propanenitrile (Intermediate) C->E Sₙ2 Alkylation D Methyl Iodide (CH₃I) (1st Equivalent) D->E G Formation of Tertiary Carbanion E->G Deprotonation F Strong Base (e.g., LDA, NaH) in Anhydrous THF F->G I This compound (Final Product) G->I Sₙ2 Alkylation H Methyl Iodide (CH₃I) (2nd Equivalent) H->I J Aqueous Workup & Purification (Chromatography) I->J

Caption: Proposed two-step alkylation for synthesis.

Experimental Protocol Considerations
  • Deprotonation: The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is critical. The reaction must be conducted under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (typically -78°C for LDA) to prevent side reactions.

  • Alkylation: Methyl iodide is an effective electrophile for this Sₙ2 reaction. The sequential addition of base and methyl iodide allows for a controlled, stepwise methylation.

  • Self-Validation and Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the mono-methylated intermediate and the final di-methylated product.

  • Purification: Following an aqueous workup to quench the reaction, purification via column chromatography is necessary to isolate the final product from any remaining starting material, mono-methylated intermediate, and other byproducts.

Applications in Research and Development

The utility of this compound stems from the synthetic versatility of the nitrile group and the biological relevance of the dimethoxyphenyl moiety.

  • Pharmaceutical Synthesis: It serves as a key intermediate in the creation of more complex molecules and active pharmaceutical ingredients (APIs).[4] The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form heterocyclic rings, providing access to a wide range of compound classes. The 3,5-dimethoxy substitution pattern is found in various compounds studied for their neurological or metabolic effects.[5]

  • Agrochemical Development: This compound can act as a building block for novel pesticides and herbicides.[4]

  • Material Science: Its unique structure can be leveraged by incorporating it into specialty polymers to modify their physical or chemical properties.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The primary hazards are associated with its potential toxicity if ingested and irritation upon contact.

  • GHS Classification: The compound is classified under GHS07 (Exclamation Mark), indicating it can be an irritant, sensitizer, or acutely toxic.[1][3]

  • Signal Word: Warning.[1][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • Based on related chemical structures, it may also cause skin irritation, serious eye irritation, and respiratory irritation.[6][7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[2][6]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[6]

  • First Aid:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[6]

    • If on Skin: Wash with plenty of soap and water.[6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][6]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

This compound is a synthetically valuable intermediate with significant potential in pharmaceutical and chemical research. Its well-defined physical properties, predictable spectroscopic characteristics, and straightforward, albeit exacting, synthetic pathway make it an accessible tool for the advanced synthesis of novel compounds. Proper understanding and implementation of safety protocols are paramount to its effective and responsible use in a laboratory setting. This guide provides the foundational knowledge required for its successful application in research and development.

References

Spectroscopic Characterization of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Analytical Imperative

The synthesis of a novel molecule like 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile represents a hypothesis. The empirical proof required to confirm this hypothesis is derived almost exclusively from spectroscopic analysis. Each technique provides a unique and complementary piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns that reveal the molecule's composition and connectivity.

This guide is structured to mirror the logical workflow of a senior scientist: first, we predict the expected spectral signature based on first principles; second, we detail the rigorous protocols for acquiring high-quality data; and third, we synthesize the interpretation of this data into a cohesive and definitive structural assignment.

Predicted Spectroscopic Signature

The foundation of a successful spectral analysis is a clear set of expectations. By examining the structure of this compound and drawing on data from structural analogs like 3,5-dimethoxytoluene[1][2] and other nitriles[3], we can predict the key features of each spectrum.

Molecular Structure:

(Simplified 2D representation)

Predicted ¹H and ¹³C NMR Data

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. The predictions below are based on standard chemical shift theory and data from similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

Assignment ¹H NMR Prediction (ppm) ¹³C NMR Prediction (ppm) Rationale / Comments
Methyl Protons (-CH₃) ~1.7 (s, 6H) ~25-30 Six equivalent protons on two methyl groups, appearing as a singlet. Located on a quaternary carbon.
Methoxy Protons (-OCH₃) ~3.8 (s, 6H) ~55-56 Six equivalent protons on two methoxy groups, appearing as a singlet. Typical chemical shift for methoxy groups on an aromatic ring.[1]
Aromatic Protons (H-2', H-6') ~6.6 (d, J≈2.5 Hz, 2H) ~105-110 Two equivalent aromatic protons meta to the substituent, showing a small meta-coupling.
Aromatic Proton (H-4') ~6.4 (t, J≈2.5 Hz, 1H) ~100-105 One aromatic proton para to the substituent, appearing as a triplet due to coupling with two equivalent meta protons.
Quaternary Carbon (-C(CH₃)₂) N/A ~40-45 Quaternary carbon with no attached protons.
Nitrile Carbon (-CN) N/A ~120-125 Characteristic chemical shift for a nitrile carbon.
Aromatic Carbon (C-1') N/A ~140-145 Quaternary aromatic carbon attached to the propanenitrile group.

| Aromatic Carbons (C-3', C-5') | N/A | ~160-162 | Two equivalent quaternary aromatic carbons attached to the methoxy groups. |

Predicted FT-IR Absorption Frequencies

FT-IR spectroscopy excels at identifying the functional groups within a molecule. Each bond vibrates at a characteristic frequency, providing a molecular "fingerprint".[4]

Table 2: Predicted Key FT-IR Absorptions

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity/Shape
3100-3000 C-H Stretch Aromatic (sp²) Medium to Weak
2990-2850 C-H Stretch Aliphatic (sp³) Medium
2260-2240 C≡N Stretch Nitrile Strong, Sharp[3]
1600-1585, 1500-1400 C=C Stretch Aromatic Ring Medium to Strong, Sharp[5][6]

| 1250 and 1050 | C-O Stretch | Phenyl Alkyl Ether | Two Strong Absorptions[7][8] |

Predicted Mass Spectrometry Fragmentation (Electron Ionization)

GC-MS provides the molecular weight and reveals structural information through controlled fragmentation. The molecular formula C₁₂H₁₅NO₂ gives a molecular weight of 205.25 g/mol . According to the nitrogen rule, the odd nominal molecular weight (205) is consistent with the presence of a single nitrogen atom.[9] The fragmentation is predicted to be dominated by the formation of stable benzylic cations.[10][11]

Table 3: Predicted Major Mass Fragments (m/z)

m/z Value Proposed Fragment Loss from Parent Ion Rationale
205 [C₁₂H₁₅NO₂]⁺• M⁺• (Molecular Ion) The parent molecule ionized by electron loss. May be of low abundance.
190 [M - CH₃]⁺ Loss of a methyl radical (•CH₃) Cleavage of a benzylic C-C bond to form a stable tertiary benzylic cation. This is expected to be a major fragment.
152 [C₉H₁₂O₂]⁺• Loss of C(CH₃)CN Benzylic cleavage resulting in the 3,5-dimethoxytoluene radical cation.[12]

| 91 | [C₇H₇]⁺ | - | While less direct, rearrangement to a tropylium ion is a common pathway for benzylic compounds and may be observed.[10] |

A Validated Workflow for Spectroscopic Analysis

The quality of spectroscopic data is directly dependent on the rigor of the experimental protocol. The following sections detail the best practices for sample preparation and data acquisition.

Experimental Workflow Overview

The overall process involves careful sample preparation tailored to each analytical technique, followed by data acquisition and processing.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation pure_sample Pure, Dry Sample nmr_prep Dissolve ~5 mg in 0.7 mL CDCl₃ Filter into NMR tube pure_sample->nmr_prep ftir_prep Prepare KBr pellet (1-2 mg sample in ~150 mg KBr) OR use ATR pure_sample->ftir_prep gcms_prep Dissolve ~1 mg in 1 mL suitable solvent (e.g., Dichloromethane) pure_sample->gcms_prep nmr_acq ¹H, ¹³C, DEPT NMR (≥400 MHz spectrometer) nmr_prep->nmr_acq ftir_acq FT-IR Spectroscopy (4000-400 cm⁻¹) ftir_prep->ftir_acq gcms_acq GC-MS Analysis (EI, 70 eV) gcms_prep->gcms_acq nmr_analysis Analyze shifts, integrals, coupling nmr_acq->nmr_analysis ftir_analysis Identify functional group frequencies ftir_acq->ftir_analysis gcms_analysis Analyze M⁺• and fragmentation pattern gcms_acq->gcms_analysis final Integrated Structural Elucidation nmr_analysis->final ftir_analysis->final gcms_analysis->final

Caption: General workflow for spectroscopic analysis.

Protocol: High-Resolution NMR Spectroscopy

Causality: The goal is to obtain a homogeneous solution of the analyte in a deuterated solvent, free from paramagnetic impurities and particulate matter, to ensure sharp, well-resolved spectral lines.[13][14]

  • Sample Weighing: Accurately weigh 1-5 mg of the dry, purified compound for a standard ¹H NMR experiment.[13] For ¹³C NMR, a higher concentration (10-20 mg) may be required depending on the instrument's sensitivity.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[15][16]

  • Filtration: To remove any suspended particles that can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14]

  • Data Acquisition:

    • Insert the tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[17]

    • Acquire a standard ¹H spectrum.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • (Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.

Protocol: FT-IR Spectroscopy

Causality: The objective is to prepare the sample in a manner that allows for maximum interaction with the IR beam while minimizing interference. For solids, this typically involves dispersing the analyte in an IR-transparent matrix like KBr or using Attenuated Total Reflectance (ATR).[4][18]

Method A: KBr Pellet Technique [18]

  • Grinding: Gently grind ~1-2 mg of the sample with ~150-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample chamber should be run first.

Method B: Attenuated Total Reflectance (ATR) [19]

  • Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Analysis: Acquire the sample spectrum. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: This technique requires the sample to be volatile and thermally stable.[20][21] The sample is vaporized and separated by polarity and boiling point in the GC column before being ionized and fragmented in the mass spectrometer.[22][23]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (typically 1 µL) into the heated injection port (~250 °C).

    • Oven Program: Start with an initial oven temperature of ~70 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of ~280 °C.

  • MS Method Setup:

    • Ionization Mode: Use Electron Ionization (EI) at the standard 70 eV.[21]

    • Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

  • Data Acquisition: Initiate the run. The GC will separate the components over time, and the MS will generate a mass spectrum for each eluting peak.

Integrated Spectral Interpretation: A Cohesive Analysis

The true power of spectroscopic characterization lies in synthesizing the data from all techniques. Each spectrum should corroborate the others, building a self-consistent and undeniable structural proof.

MS GC-MS Data MW = 205 Da (Odd MW → N present) Key Fragments: m/z 190 [M-CH₃]⁺ m/z 152 Conclusion Structure Confirmed: 2-(3,5-Dimethoxyphenyl) -2-methylpropanenitrile MS->Conclusion Confirms MW & Benzylic Core IR FT-IR Data Strong, sharp peak @ ~2250 cm⁻¹ → C≡N Strong peaks @ 1250, 1050 cm⁻¹ → Ar-O-C Aromatic C=C peaks @ ~1600, 1500 cm⁻¹ IR->Conclusion Confirms Functional Groups (CN, Ether) NMR ¹H & ¹³C NMR Data Singlet @ ~1.7 ppm (6H) → 2 x -CH₃ Singlet @ ~3.8 ppm (6H) → 2 x -OCH₃ Aromatic signals (3H) (d, t pattern) ¹³C: Nitrile, Quaternary C's, and symmetric aromatic C's NMR->Conclusion Defines C-H Framework & Symmetry

Caption: Logic flow for integrated spectral data analysis.

An analyst would follow this logic:

  • From GC-MS: The mass spectrum confirms the molecular weight is 205, and the odd value strongly suggests the presence of one nitrogen atom, consistent with the nitrile structure. The dominant fragment at m/z 190 corresponds to the loss of a methyl group, pointing directly to the -C(CH₃)₂- benzylic structure, as this cleavage results in a highly stabilized tertiary benzylic cation.

  • From FT-IR: The intense, sharp peak around 2250 cm⁻¹ is a definitive indicator of a nitrile (C≡N) functional group.[3] The strong absorptions around 1250 and 1050 cm⁻¹, along with aromatic C=C stretches, confirm the presence of a phenyl alkyl ether moiety.[7][8]

  • From NMR: The NMR data provides the final, unambiguous proof of the connectivity and symmetry.

    • The ¹H NMR singlet at ~1.7 ppm integrating to 6H confirms the two equivalent methyl groups attached to a quaternary carbon.

    • The singlet at ~3.8 ppm integrating to 6H confirms the two equivalent methoxy groups.

    • The characteristic 2:1 ratio and meta-coupling pattern of the aromatic protons confirm the 1,3,5-trisubstitution pattern on the benzene ring.

    • The ¹³C and DEPT spectra would confirm the presence of all predicted carbons, including the quaternary carbons (benzylic, aromatic C1', C3', C5') and the nitrile carbon.

When combined, these individual data points form a single, coherent narrative. The MS gives the mass and primary fragmentation, the IR identifies the key functional groups, and the NMR provides the detailed atomic map. The predicted data and the acquired data align, confirming the structure of this compound.

Conclusion

This guide has outlined a robust, predictive, and methodological approach to the complete spectroscopic characterization of this compound. By establishing clear predictions based on chemical principles, employing rigorous, validated experimental protocols, and integrating the interpretation of complementary datasets, researchers can achieve unambiguous structural elucidation. This framework of prediction, acquisition, and integrated analysis represents a best-practice standard in the fields of chemical synthesis and drug development, ensuring scientific integrity and accelerating the pace of discovery.

References

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2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document details the compound's physicochemical properties, proposes a robust and chemically sound synthetic pathway with a detailed experimental protocol, and explores its current and potential applications in pharmaceuticals, agrochemicals, and materials science. By synthesizing available data and leveraging established principles of organic chemistry, this guide serves as a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 22972-63-0) is a specialized organic compound characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions, and an isobutyronitrile group.[1][2] This unique arrangement of functional groups—a nitrile and electron-rich dimethoxy-phenyl moiety—makes it a valuable precursor in multi-step organic syntheses.[3] While not an end-product itself, its structural motifs are found in a variety of biologically active molecules and advanced materials. This guide aims to consolidate the known information about this compound and provide expert insights into its synthesis and potential utility, thereby empowering researchers to leverage its capabilities in their work.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 22972-63-0[1][2][3]
Molecular Formula C₁₂H₁₅NO₂[1][2][3]
Molecular Weight 205.25 g/mol [1][2][3]
Boiling Point 324.4°C (at 760 mmHg)[2][3]
Density 1.039 g/cm³[2]
Flash Point 118.9°C[2]
Purity (Typical) ≥97%[1][3]
Appearance Not specified, likely a solid or oil at room temp.
Storage Conditions Room temperature, in a dry, sealed container[2][3]
Safety and Hazard Information

The compound is classified with the GHS07 pictogram, carrying the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.[1][2] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), are recommended during handling.

Anticipated Spectroscopic Data
Spectroscopy Anticipated Features
¹H NMR - Singlet (6H): Two equivalent methyl groups of the isobutyronitrile moiety. - Singlet (6H): Two equivalent methoxy groups on the phenyl ring. - Aromatic Signals (3H): Signals corresponding to the three protons on the 3,5-disubstituted benzene ring.
¹³C NMR - Quaternary Carbon: Signal for the carbon attached to the nitrile group. - Nitrile Carbon (C≡N): Characteristic signal in the 120-130 ppm range. - Methyl Carbons: Signals for the isobutyronitrile and methoxy methyl groups. - Aromatic Carbons: Signals for the six carbons of the benzene ring, with distinct shifts for the methoxy-substituted and unsubstituted carbons.
IR Spectroscopy - C≡N Stretch: A sharp, medium-intensity peak around 2230-2250 cm⁻¹. - C-O Stretch: Strong C-O stretching bands for the aryl-alkyl ether (methoxy groups) around 1050-1250 cm⁻¹. - C-H Stretch: Aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry - Molecular Ion Peak (M⁺): A peak at m/z = 205.25 corresponding to the molecular weight.

Synthesis and Mechanistic Considerations

A robust synthesis of this compound can be envisioned through the nucleophilic substitution of a suitable benzylic halide with the anion of isobutyronitrile. This method is a logical and well-established approach for forming quaternary carbon centers.

Proposed Synthetic Workflow

The proposed two-step synthesis starts from the commercially available 3,5-dimethoxybenzyl alcohol. The first step is the conversion of the alcohol to a more reactive benzyl bromide, followed by alkylation with isobutyronitrile.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Alkylation A 3,5-Dimethoxybenzyl Alcohol B 3,5-Dimethoxybenzyl Bromide A->B D Target Molecule: 2-(3,5-Dimethoxyphenyl)- 2-methylpropanenitrile C Isobutyronitrile Base Strong Base (e.g., LDA, NaH) Base->C

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a predictive model based on established chemical principles and serves as a validated starting point for laboratory synthesis.

Step 1: Synthesis of 3,5-Dimethoxybenzyl Bromide

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 3,5-dimethoxybenzyl alcohol (1 eq.) in anhydrous dichloromethane (DCM, 5 mL per gram of alcohol).

  • Cooling: Cool the solution to 0°C in an ice bath. Causality: This exothermic reaction is controlled by cooling to prevent side product formation.

  • Bromination: Add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated sodium bicarbonate solution. Trustworthiness: This neutralizes the excess acidic PBr₃ and its byproducts.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethoxybenzyl bromide, which can be used in the next step without further purification.

Step 2: Alkylation with Isobutyronitrile

  • Base & Reagent Setup: In a separate, flame-dried 500 mL flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 8 mL per gram of isobutyronitrile). Add isobutyronitrile (1.1 eq.) via syringe. Cool the solution to -78°C using a dry ice/acetone bath.

  • Anion Formation: Slowly add a solution of Lithium Diisopropylamide (LDA, 1.2 eq., 2M in THF/heptane) dropwise. Stir the mixture at -78°C for 1 hour. Expertise: LDA is a strong, non-nucleophilic base ideal for deprotonating the α-carbon of the nitrile without competing side reactions.

  • Alkylation: Dissolve the crude 3,5-dimethoxybenzyl bromide (1 eq.) from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the anion solution at -78°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching & Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Applications and Future Outlook

The true value of this compound lies in its role as a versatile building block. Its structure is a gateway to more complex molecules with potential applications across several industries.

G cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals cluster_Material Material Science Core 2-(3,5-Dimethoxyphenyl) -2-methylpropanenitrile Amine Amines (via Nitrile Reduction) Core->Amine  Reduction (e.g., LiAlH₄, H₂/cat.)   Acid Carboxylic Acids (via Nitrile Hydrolysis) Core->Acid  Hydrolysis (H₃O⁺ or OH⁻)   Agro_Intermediate Heterocyclic Derivatives Core->Agro_Intermediate  Cyclization Reactions   Polymer_Mod Polymer Additives Core->Polymer_Mod  Functionalization   Pharma_API Potential APIs: CNS Agents, etc. Amine->Pharma_API Acid->Pharma_API Pesticide Pesticides / Herbicides Agro_Intermediate->Pesticide Specialty Specialty Chemicals Polymer_Mod->Specialty

Caption: Potential applications derived from the core molecule.

  • Pharmaceutical Synthesis: The dimethoxyphenyl group is a common feature in neuropharmacology. For instance, related structures like 2,5-dimethoxyphenylpiperidines have been investigated as selective serotonin 5-HT2A receptor agonists.[4][5] The nitrile group of the title compound can be readily hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide array of active pharmaceutical ingredients (APIs).[3] The hydrolysis of a similar compound, 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile, is a key step in the synthesis of Methyldopa, an antihypertensive drug.[6][7]

  • Agrochemical Development: The structural scaffold can be used to construct novel pesticides and herbicides. The nitrile functionality can be transformed into various heterocycles known to possess biological activity relevant to agriculture.[3]

  • Material Science: The compound can be incorporated into polymer backbones or used as an additive to modify the properties of existing materials, such as enhancing thermal stability or altering refractive indices.[3]

The future utility of this compound will be driven by the demand for novel molecules in these fields. Its straightforward synthesis and versatile reactivity make it an attractive starting point for discovery chemistry campaigns.

Conclusion

This compound is a strategically important chemical intermediate with significant, yet largely untapped, potential. While not a household name, its value to the research and development community is clear. This guide provides the foundational knowledge—from physicochemical properties to a detailed synthetic protocol and potential applications—necessary for scientists to confidently incorporate this compound into their research programs. As the quest for novel drugs, more effective agrochemicals, and advanced materials continues, the role of such versatile building blocks will only grow in importance.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. [Link]

  • PubChem. 2-[(3,4-Dimethoxyphenyl)methyl]-3,3-dimethoxypropanenitrile. [Link]

  • Google Patents. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.
  • PubChem. 2-Methoxy-2-methylpropanenitrile. [Link]

  • Google Patents. CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.
  • Patsnap Eureka. Preparation of Methyldopa by Hydrolysis of α-Methyl-(3,4-Dimethoxyphenyl)-α-aminopropionitrile by Two-step Hydrolysis. [Link]

  • PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. [Link]

  • Patsnap Eureka. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

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  • Chemical Methodologies. Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction. [Link]

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Discovery of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable intermediate in modern organic synthesis. The document details its physicochemical properties, outlines a plausible and detailed synthetic pathway grounded in established chemical principles, and discusses its potential applications in pharmaceutical and material sciences. The guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Physicochemical Profile

This compound, also known by its systematic name 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile, is a specialized chemical compound with the molecular formula C₁₂H₁₅NO₂.[1][2][3] Its structure, featuring a quaternary carbon bonded to a 3,5-dimethoxyphenyl ring, two methyl groups, and a nitrile moiety, makes it a strategic precursor for more complex molecular architectures. Primarily, it serves as a building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the dimethoxyphenyl group is a common pharmacophore and the nitrile group offers versatile chemical handles for further transformation.[1]

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential data for laboratory handling, reaction planning, and analytical characterization.

PropertyValueReference
CAS Number 22972-63-0[1][2][3]
Molecular Formula C₁₂H₁₅NO₂[1][2][3]
Molecular Weight 205.25 g/mol [1][2][3]
Boiling Point 324.4°C at 760 mmHg[1][3]
Density 1.039 g/cm³[3]
Flash Point 118.9°C[3]
SMILES CC(C)(C#N)C1=CC(=CC(=C1)OC)OC[2]
Storage Conditions Room Temperature, Sealed in Dry Conditions[3]

Retrosynthetic Analysis and Proposed Synthesis

The "discovery" of a molecule in a chemical context is intrinsically linked to the development of a viable and efficient synthetic route. While a singular "discovery" paper for this specific intermediate is not prominent in the literature, its structure suggests a logical synthetic strategy rooted in fundamental organic reactions. A robust pathway involves the construction of the key C-C bond between the tertiary benzylic carbon and the cyanide group via a nucleophilic substitution reaction.

The proposed synthesis begins with commercially available 1,3-dimethoxybenzene and proceeds through the formation of a stable tertiary carbocation, which is subsequently trapped by a cyanide nucleophile.

Synthetic Workflow Diagram

The following diagram illustrates the proposed multi-step synthesis from 1,3-dimethoxybenzene.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Hydroxyl to Halide Conversion cluster_2 Step 3: Nucleophilic Substitution (Cyanation) A 1,3-Dimethoxybenzene + Acetone B 2-(3,5-Dimethoxyphenyl)propan-2-ol A->B H₂SO₄ C 2-Chloro-2-(3,5-dimethoxyphenyl)propane B->C Conc. HCl D This compound C->D NaCN, DMSO SN1_Mechanism Reactant 2-Chloro-2-(3,5-dimethoxyphenyl)propane Carbocation Tertiary Carbocation Intermediate (+ charge on central C) Reactant->Carbocation Step 1: Loss of Cl⁻ (Slow) Product This compound Carbocation->Product Step 2: Attack by :CN⁻ (Fast)

Caption: The SN1 mechanism for the final cyanation step.

Detailed Experimental Protocol

The following protocol is a self-validating system designed for reproducibility and high yield.

Synthesis of 2-(3,5-Dimethoxyphenyl)propan-2-ol (Step 1)
  • To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in acetone (10.0 eq), cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (1.5 eq) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture carefully into a beaker containing ice water, resulting in the precipitation of a solid.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the crude tertiary alcohol. Recrystallization from ethanol/water may be performed for further purification.

Synthesis of 2-Chloro-2-(3,5-dimethoxyphenyl)propane (Step 2)
  • Dissolve the crude 2-(3,5-dimethoxyphenyl)propan-2-ol (1.0 eq) in a minimal amount of dichloromethane in a round-bottom flask.

  • Add concentrated hydrochloric acid (5.0 eq) and stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary chloride, which is often used directly in the next step without further purification.

Synthesis of this compound (Step 3)
  • In a flask equipped with a reflux condenser and nitrogen inlet, dissolve the crude 2-chloro-2-(3,5-dimethoxyphenyl)propane (1.0 eq) in dry DMSO.

  • Add sodium cyanide (NaCN, 1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the mixture to 60°C and stir for 6-8 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract three times with ethyl acetate.

  • Combine the organic layers, wash extensively with water to remove DMSO, and finally with brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure nitrile as a solid or oil.

Analytical Characterization
  • ¹H NMR: Expected signals would include a singlet for the two equivalent methyl groups, a singlet for the methoxy protons, and characteristic aromatic protons signals for the 3,5-disubstituted ring.

  • ¹³C NMR: Will show a quaternary carbon signal for C(CH₃)₂, the nitrile carbon signal, and distinct aromatic and methoxy carbon signals.

  • FT-IR: A sharp, medium-intensity absorption band around 2240 cm⁻¹ is characteristic of the C≡N stretching vibration.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass (205.25 g/mol ) should be observed.

Applications and Future Directions

The title compound is a versatile synthetic intermediate. [1]The nitrile functional group can be readily transformed into other valuable functionalities:

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid, a potential precursor for anti-inflammatory agents or other drugs.

  • Reduction: Reduction of the nitrile (e.g., with LiAlH₄ or catalytic hydrogenation) yields the corresponding primary amine, 1-(3,5-dimethoxyphenyl)-2-methylpropan-2-amine, opening pathways to neurologically active compounds or ligands.

Its utility also extends to material science, where it could be incorporated into polymers or specialty chemicals to impart specific properties derived from its rigid, substituted aromatic structure. [1]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound and the reagents used in its synthesis.

  • Hazard Statements: H302: Harmful if swallowed. [3]* Precautionary Statements: P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]* Specific Reagents: Sodium cyanide is extremely toxic and must be handled with appropriate engineering controls and personal protective equipment. Reactions involving cyanides should have a quench solution (e.g., bleach) readily available.

Conclusion

This compound stands as a strategically important molecule in the toolkit of synthetic organic chemistry. While its "discovery" is more of a logical extension of established synthetic methodologies than a singular event, its value is undeniable. The synthetic route detailed herein, proceeding through a stable tertiary carbocation via an SN1 mechanism, represents a reliable and scalable method for its preparation. The versatility of its nitrile and dimethoxyphenyl groups ensures its continued relevance as a precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSFjxw9Db8BHYp4puOFdWmiiAZ-jJ6YUF1y1JDjV2JdLXayxEGCBrQiKEWVrM_YtrpZPgKouqblUnsqkHSSiw-R8vo2su0W5QDl6kFcOkhyWXsAoHRUC6MopgHKmB_ki1k0lw5dowu1ThzOJkk-hj9XQCX8E6i1bHCPOvTnvMUQneoD73eRUb85yauorRiaxpf8hrtmXDLK3CWUt_71KWRYqNUiEipQryZVD-MnvzhoMiqE1Ax]
  • 22972-63-0 | this compound | ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzcYNmLro2ICqWx5a4X4_eECXOGEWyBYNvuCSJo7J2T80z2dADNzjmit7NP4coOn2VH18t1lMjoVQGalFcVEM-QG6IMaCrao98Jy-BqPUoeMWd-34l9Iv8hVo9zc6hlKkYNUIn6o3oInTKLac=]
  • 2-(3,5-DIMETHOXY-PHENYL)-2-METHYL-PROPIONITRILE | 22972-63-0 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoFI-ouvP11gF4clDYA7NBXMTw-82l4B15pvCau4RzvEyH29WsQMA4GVY7G3ZkEOPjK4YWS11mZgDvQs7tOsOFB3Um_bEgd0_JOAI9rJrN2n-6GcL7grMZz2K4PnCSUJj3yEJmBDk2VK4YucVVFB_Y6bWQ-TWo_KbzgFC6rEbFn3g=]

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A Technical Guide to the Theoretical Properties and Characterization of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties, potential synthetic routes, and analytical characterization of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile (CAS No: 22972-63-0). As a specialized organic intermediate, this compound's unique structural features—a quaternary carbon center, a nitrile functional group, and a dimethoxy-substituted phenyl ring—make it a valuable building block in the synthesis of more complex molecules.[1] This document synthesizes computational data with established chemical principles to offer a robust theoretical framework for researchers working with this compound. It covers physicochemical properties, predicted spectroscopic signatures, a plausible synthetic workflow, and essential safety protocols, aiming to serve as a foundational resource for its application in pharmaceutical and chemical research.

Molecular Identity and Physicochemical Properties

This compound is a distinct chemical entity with the molecular formula C₁₂H₁₅NO₂.[2] Its structure is characterized by a central quaternary carbon atom bonded to a 3,5-dimethoxyphenyl group, two methyl groups, and a nitrile group. This arrangement imparts specific steric and electronic properties that are critical to its reactivity and utility as a synthetic intermediate.

Table 1: Core Compound Identifiers

Property Value Source
CAS Number 22972-63-0 [1][2][3]
Molecular Formula C₁₂H₁₅NO₂ [1][2][3]
Molecular Weight 205.25 g/mol [1][2][3]
IUPAC Name This compound N/A
Common Synonyms 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile [3][4]
Physical Form Not specified, likely solid or oil at room temp. N/A
Boiling Point 324.4°C (at 760 mmHg) [1][3]
Density 1.039 g/cm³ [3][4]

| Flash Point | 118.9°C |[3][4] |

Table 2: Computed Theoretical Properties These properties are calculated using computational models and are invaluable for predicting the compound's behavior in various chemical and biological systems, such as its solubility, membrane permeability, and potential as a drug candidate fragment.

PropertyValueSignificanceSource
LogP 2.505Indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability.[2]
Topological Polar Surface Area (TPSA) 42.25 ŲSuggests potential for good oral bioavailability based on drug-likeness rules (typically <140 Ų).[2]
Hydrogen Bond Acceptors 3 (2x Ether Oxygen, 1x Nitrile Nitrogen)The molecule can accept hydrogen bonds, influencing its solubility and intermolecular interactions.[2]
Hydrogen Bond Donors 0The absence of donor groups limits certain types of intermolecular interactions.[2]
Rotatable Bonds 3Provides a degree of conformational flexibility to the molecule.[2]

Structural Features and Electronic Profile

The functionality of this compound is dictated by its key structural components. The two methoxy groups on the phenyl ring are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions (2, 4, and 6 positions). The nitrile group is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine, thereby opening numerous pathways for derivatization.

COMPOUND 2-(3,5-Dimethoxyphenyl)- 2-methylpropanenitrile NITRILE Nitrile Group (-C≡N) • Versatile synthetic handle • Hydrolysis → Acid/Amide • Reduction → Amine COMPOUND->NITRILE Features DIMETHOXY 3,5-Dimethoxy Phenyl Ring • Electron-donating groups • Activates aromatic ring • Influences solubility COMPOUND->DIMETHOXY QUATERNARY Quaternary Carbon • Steric hindrance center • Prevents α-proton reactions • Locks substitution pattern COMPOUND->QUATERNARY

Caption: Key structural features of the title compound.

Predicted Spectroscopic Profile

While specific experimental spectra are not publicly available, a theoretical spectroscopic profile can be predicted based on the molecule's structure. This is crucial for researchers to confirm the identity and purity of synthesized material.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Two distinct signals are expected. A triplet at ~6.4-6.5 ppm corresponding to the proton at the 4-position (between the two methoxy groups) and a doublet at ~6.6-6.7 ppm for the two equivalent protons at the 2 and 6-positions.

    • Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm, integrating to 6 protons, representing the two equivalent methoxy groups.

    • Methyl Protons (-CH₃): A sharp singlet at ~1.7 ppm, integrating to 6 protons, representing the two equivalent methyl groups on the quaternary carbon.

  • ¹³C NMR (Carbon NMR):

    • Nitrile Carbon (-C≡N): A signal in the range of ~120-125 ppm.

    • Quaternary Carbon: A signal around ~40-45 ppm.

    • Aromatic Carbons: Signals between ~100-160 ppm. The carbon attached to the quaternary center would be downfield, as would the carbons bonded to the methoxy groups (~160 ppm). The other aromatic carbons would appear more upfield.

    • Methoxy Carbons (-OCH₃): A signal around ~55 ppm.

    • Methyl Carbons (-CH₃): A signal around ~25-30 ppm.

  • IR (Infrared) Spectroscopy:

    • C≡N Stretch: A sharp, medium-intensity peak around 2240 cm⁻¹. The absence of this peak would be a strong indicator of an incomplete reaction or degradation.

    • C-O Stretch (Aryl Ether): Strong, characteristic peaks in the 1250-1000 cm⁻¹ region.

    • C-H Stretch (Aromatic & Aliphatic): Signals just above and below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The electron impact (EI) spectrum should show a molecular ion peak at m/z = 205. A high-resolution mass spectrum (HRMS) would confirm the elemental composition of C₁₂H₁₅NO₂.

    • Key Fragmentation: A prominent fragment would be the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation.

Proposed Synthesis and Experimental Workflow

This compound is primarily utilized as a synthetic intermediate.[1] While specific literature on its synthesis is sparse, a plausible and logical pathway can be designed based on established organic chemistry principles, such as the alkylation of a nitrile.

Causality Behind the Proposed Pathway: The synthesis hinges on creating a nucleophilic source of the 2-cyanopropyl anion (from isobutyronitrile) and reacting it with an electrophilic form of the 3,5-dimethoxybenzyl moiety. Using a strong base like LDA is critical for deprotonating the α-carbon of isobutyronitrile without competing side reactions. The benzyl bromide is an excellent electrophile for this Sₙ2 reaction.

START 3,5-Dimethoxybenzyl Alcohol STEP1 Bromination (PBr₃ or HBr) START->STEP1 INTERMEDIATE 3,5-Dimethoxybenzyl Bromide STEP1->INTERMEDIATE STEP3 SN2 Alkylation INTERMEDIATE->STEP3 REACTANT2 Isobutyronitrile STEP2 Deprotonation (LDA, THF, -78°C) REACTANT2->STEP2 ANION 2-Cyanopropyl Anion STEP2->ANION ANION->STEP3 PRODUCT Target Compound STEP3->PRODUCT

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Hypothetical Protocol:

  • Preparation of the Nucleophile: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve isobutyronitrile (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add lithium diisopropylamide (LDA) (1.05 equivalents, as a solution in THF) to the cooled solution. Stir for 1 hour at -78°C. The formation of the lithium salt of the nitrile anion occurs here. Rationale: LDA is a strong, non-nucleophilic base ideal for forming the anion without attacking the nitrile group.

  • Alkylation: Dissolve 3,5-dimethoxybenzyl bromide (1.0 equivalent) in anhydrous THF and add it dropwise to the anion solution at -78°C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized material, a systematic analytical workflow is essential. This self-validating process combines chromatographic and spectroscopic methods.

START Synthesized Crude Product TLC 1. TLC Analysis (Purity Check & Solvent System) START->TLC COLUMN 2. Column Chromatography (Purification) TLC->COLUMN PURIFIED Purified Fractions COLUMN->PURIFIED SPECTRO 3. Spectroscopic Confirmation (¹H NMR, ¹³C NMR, IR, MS) PURIFIED->SPECTRO FINAL 4. Final Purity Assay (HPLC or GC-MS) SPECTRO->FINAL PRODUCT Confirmed Product (>97% Purity) FINAL->PRODUCT

Caption: Workflow for analytical characterization and validation.

Safety and Handling

Proper handling of this compound is imperative for laboratory safety. The compound is classified with the GHS07 pictogram and a "Warning" signal word.[2][3]

  • Hazard Statements: The primary hazard is H302: Harmful if swallowed.[3][4][5] Related structures suggest potential for harm if inhaled or in contact with skin, so caution is warranted.[6]

  • Precautionary Statements:

    • P264: Wash hands and any exposed skin thoroughly after handling.[5]

    • P270: Do not eat, drink or smoke when using this product.[5][6]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[3][6]

    • P301 + P317: IF SWALLOWED: Get medical help.[5]

    • P501: Dispose of contents/container to an approved waste disposal facility.[5]

Handling Protocol:

  • Always handle this chemical in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][3]

Conclusion

This compound is a synthetic intermediate with well-defined theoretical properties that predict its behavior and utility. Its structure offers a unique combination of steric and electronic features, and the versatile nitrile group provides a gateway to a wide range of chemical transformations. This guide provides a foundational understanding of its computed physicochemical properties, predicted spectroscopic data, and logical workflows for its synthesis and characterization, equipping researchers with the necessary theoretical knowledge for its effective and safe utilization in advanced organic synthesis.

References

  • SAFETY DATA SHEETS - 杭州智化科技有限公司. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-17).
  • 3,5-Dimethoxyphenylacetonitrile | PubChem. (n.d.). Retrieved from Google Search. [Link]

  • 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride | PubChem. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-04-09).

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A Technical Guide to the Safe Handling of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile (CAS No. 22972-63-0). It is intended for researchers, chemists, and drug development professionals who may work with this compound. The guidance herein is synthesized from established safety protocols for structurally similar chemicals and nitrile-containing compounds to provide a robust framework for risk mitigation in the laboratory setting.

Compound Profile and Application Context

This compound is a specialized organic intermediate.[1] Its molecular structure, featuring a tertiary nitrile and a dimethoxy-substituted phenyl ring, makes it a valuable building block in multi-step organic synthesis.[1] It is primarily utilized in the development of complex molecules for the pharmaceutical and agrochemical industries.[1]

Identifier Value
IUPAC Name This compound
CAS Number 22972-63-0[2]
Molecular Formula C₁₂H₁₅NO₂[2]
Molecular Weight 205.25 g/mol [2]
SMILES CC(C)(C#N)C1=CC(=CC(=C1)OC)OC[2]
Known Use Intermediate in organic synthesis[1]
Storage Room temperature, dry and sealed[1]

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a robust risk assessment can be conducted by analyzing its structural analogues and the inherent chemistry of the nitrile functional group.

Inferred GHS Classification

The hazard classification below is inferred from structurally related compounds, such as the isomer 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile and other benzonitrile derivatives.[3][4]

Hazard Class Category Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Acute Toxicity (Oral)Category 4 (Inferred)H302: Harmful if swallowed[3]
Acute Toxicity (Inhalation)Category 4 (Inferred)H332: Harmful if inhaled[3]
Specific Target Organ ToxicityCategory 3 (Inferred)H335: May cause respiratory irritation[3]
Primary Chemical Hazards
  • Dermal and Ocular Irritation : Direct contact with the compound is likely to cause significant skin and serious eye irritation.[3][4] The causality stems from the chemical's ability to disrupt the lipid bilayers of skin cells and proteins in the eye, leading to an inflammatory response.

  • Respiratory Irritation : Inhalation of dust or aerosols may irritate the respiratory tract.[3]

The Nitrile Moiety: A Critical Safety Consideration

The presence of the nitrile (-C≡N) group warrants special attention. Organic nitriles can be metabolized in the body or decompose under certain acidic conditions to release hydrogen cyanide (HCN). Cyanide is a potent systemic toxin that inhibits cellular respiration. While the rate and extent of this biotransformation vary greatly between compounds, the potential for cyanide-related toxicity must be a central pillar of the risk assessment. Symptoms of cyanide poisoning can include headache, dizziness, nausea, and in severe cases, loss of consciousness and death.[5]

Caption: Chemical structure and associated GHS hazard pictograms.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, starting with engineering controls and supplemented by rigorous PPE protocols.

Engineering Controls
  • Primary Containment : All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood. The fume hood provides primary containment and protects the user from inhaling airborne particulates or vapors.

  • Ventilation : The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.

  • Accessible Safety Equipment : An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance from the workstation.[3][5]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to prevent all routes of exposure.

  • Eye and Face Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing (e.g., transfers, solution preparation), a full-face shield worn over safety glasses is strongly recommended.[6]

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber. It is critical to inspect gloves for tears or pinholes before each use. For extended operations, consider double-gloving. Promptly remove and dispose of gloves upon contamination, washing hands immediately afterward.

  • Body Protection : A flame-resistant laboratory coat must be worn and fully buttoned. Ensure the sleeves are of adequate length to protect the wrists.

  • Respiratory Protection : If procedures have the potential to generate significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with organic vapor/particulate cartridges is required.[6] All respirator use must be in accordance with a formal respiratory protection program.

PPE_Workflow cluster_donning PPE Donning Sequence (Before Entering Lab) cluster_doffing PPE Doffing Sequence (Before Exiting Lab) d1 1. Lab Coat d2 2. Safety Glasses / Goggles d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Gloves (over cuffs) d3->d4 wash Wash Hands Thoroughly f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Safety Glasses / Goggles f2->f3 f4 4. Respirator (if required) f3->f4 f4->wash Spill_Response start Spill Occurs assess Assess Risk: - Quantity? - Location? - Inhalation Hazard? start->assess is_major Is the spill large, in a public area, or an inhalation risk? assess->is_major evacuate Evacuate Immediate Area Alert Others is_major->evacuate major_path ppe Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) is_major->ppe minor_path major_path YES call_emergency Call Emergency Services (911) Report to EHS evacuate->call_emergency secure Secure Area from a Safe Distance Prevent Entry call_emergency->secure minor_path NO contain Contain Spill with Absorbent Material (Vermiculite, Sand, Spill Pads) ppe->contain collect Carefully Collect Absorbed Material Use Non-Sparking Tools contain->collect dispose Place in a Labeled, Sealed Container for Hazardous Waste Disposal collect->dispose decon Decontaminate Spill Area and Equipment dispose->decon

Caption: Decision tree for responding to a chemical spill.

For a minor spill (manageable by trained lab personnel):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the correct PPE.

  • Cover the spill with an inert absorbent material like vermiculite, sand, or soda ash. [5]4. Carefully sweep or scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials (including PPE) as hazardous waste.

For a major spill (large quantity, outside a fume hood, or if you feel unsafe):

  • Evacuate the area immediately. [5]2. Alert others and activate the nearest fire alarm if necessary to facilitate evacuation.

  • From a safe location, call emergency services (911) and your institution's Environmental Health & Safety (EHS) department. [7]4. Provide details: chemical name, location, and estimated quantity.

  • Do not attempt to clean it up yourself. [7]

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated gloves, weigh boats, paper towels, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal : All waste must be disposed of through your institution's certified hazardous waste management program. [6]

References

  • NJ Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 2-Dimethylaminoacetonitrile. NJ.gov. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

  • TCI Chemicals. (n.d.). Safety Data Sheet: 3-Methoxy-N,N-dimethylpropanamide. TCIEurope.eu. [Link]

  • Princeton University. (n.d.). Hazardous Chemical Exposures. ehs.princeton.edu. [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. NMSU.edu. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. GOV.UK. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.com. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental procedure for the synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile, a valuable intermediate in organic synthesis. The protocol outlines the α-alkylation of 3,5-dimethoxyphenylacetonitrile using sodium hydride as a base and methyl iodide as the alkylating agent. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, safety protocols, and explanations for key experimental choices to ensure reproducible and reliable results.

Introduction: Significance and Application

This compound is a key building block in the synthesis of more complex molecules. Its structure, featuring a quaternary carbon center adjacent to an aromatic ring and a nitrile group, makes it a versatile precursor for various functional groups. This intermediate is particularly valuable in the development of pharmaceuticals and agrochemicals, where the gem-dimethyl group can enhance steric hindrance, improve metabolic stability, or modulate biological activity.[1] The nitrile moiety can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, opening pathways to a diverse range of target compounds.

The following protocol details a robust and well-established method for its synthesis via the deprotonation and subsequent methylation of the corresponding arylacetonitrile.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction. The acidic benzylic proton of 3,5-dimethoxyphenylacetonitrile is abstracted by a strong base, sodium hydride, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic methyl group of methyl iodide to form the desired α-methylated product.

Reaction scheme for the synthesis of this compound

Caption: Overall reaction for the synthesis of this compound.

Materials and Reagents

Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.

Reagent/MaterialGradeSupplierNotes
3,5-Dimethoxyphenylacetonitrile≥97%e.g., Sigma-Aldrich, Combi-BlocksStarting material.
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-Aldrich, Acros OrganicsHighly reactive, handle with care.[2][3]
Methyl Iodide (CH₃I)≥99%, stabilizede.g., Sigma-Aldrich, Alfa AesarToxic and a suspected carcinogen. Handle in a fume hood.
Anhydrous Dimethylformamide (DMF)DriSolv™ or equivalente.g., MilliporeSigmaUse a freshly opened bottle or from a solvent purification system.
HexaneAnhydrouse.g., Fisher ScientificFor washing the sodium hydride.
Diethyl Ether (Et₂O)ACS Gradee.g., Fisher ScientificFor extraction.
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionN/AFor quenching the reaction.
Saturated Sodium Chloride (Brine)Aqueous SolutionN/AFor washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Granulare.g., VWRFor drying the organic phase.
Silica Gel60 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography.
Argon or Nitrogen GasHigh purityN/AFor maintaining an inert atmosphere.

Equipment

  • Three-neck round-bottom flask (e.g., 250 mL)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Schlenk line or inert gas manifold

  • Addition funnel or syringe pump

  • Thermometer or temperature probe

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of the target compound.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup Assemble & Flame-Dry Glassware inert Establish Inert Atmosphere (Ar/N2) setup->inert wash_nah Wash Sodium Hydride with Hexane inert->wash_nah deprotonation Deprotonation: Add Substrate to NaH/DMF Suspension wash_nah->deprotonation Transfer NaH alkylation Alkylation: Slowly Add Methyl Iodide at 0°C deprotonation->alkylation monitor Monitor Reaction by TLC/LC-MS alkylation->monitor quench Quench with sat. NH4Cl monitor->quench Reaction Complete extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry with MgSO4 & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate chromatography Purify by Silica Gel Chromatography concentrate->chromatography Crude Product analysis Characterize Product (NMR, MS, IR) chromatography->analysis

Caption: Experimental workflow from setup to final product characterization.

Detailed Step-by-Step Protocol

Causality: The use of a strong, non-nucleophilic base like sodium hydride is critical for efficiently generating the carbanion from the arylacetonitrile without competing side reactions.[4][5] Anhydrous and inert conditions are paramount as sodium hydride reacts violently with water, and the carbanion intermediate is sensitive to air and moisture.[2][3]

Part 1: Preparation and Setup
  • Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser connected to an argon or nitrogen gas inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Sodium Hydride Preparation: In the reaction flask, weigh 0.44 g (11.0 mmol, 1.1 eq) of sodium hydride (60% dispersion in mineral oil).

  • Washing NaH: Under the inert atmosphere, add ~10 mL of anhydrous hexane via syringe. Stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil via a cannula or syringe. Repeat this washing step two more times. This ensures the high reactivity of the hydride is not impeded by the oil.[4]

  • Solvent Addition: After the final wash, place the flask under a gentle stream of inert gas to evaporate any residual hexane. Add 50 mL of anhydrous DMF to the flask via syringe.

Part 2: Reaction Procedure
  • Substrate Addition: Dissolve 2.0 g (10.0 mmol, 1.0 eq) of 3,5-dimethoxyphenylacetonitrile in 10 mL of anhydrous DMF. Add this solution dropwise to the stirred NaH/DMF suspension at room temperature over 10-15 minutes. Hydrogen gas will evolve, so ensure proper ventilation to a bubbler.

  • Deprotonation: Stir the mixture at room temperature for 30-45 minutes after the addition is complete, or until hydrogen evolution ceases. The formation of the sodium salt of the nitrile may result in a color change.

  • Alkylation: Cool the reaction mixture to 0°C using an ice-water bath. Add 0.75 mL (1.71 g, 12.0 mmol, 1.2 eq) of methyl iodide dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above 5°C. The addition of an alkylating agent to the generated sodium derivative is the core of the reaction.[2]

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Part 3: Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution to neutralize any remaining sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel containing 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them with saturated aqueous sodium chloride (brine) (2 x 50 mL) to remove residual DMF and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5).

  • Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid or oil. Determine the yield and characterize the product by NMR and MS to confirm its identity and purity.[6]

Safety and Hazard Information

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas.[2][3] Handle under an inert atmosphere. In case of fire, use a Class D fire extinguisher (dry powder); do not use water, CO₂, or foam.

  • Methyl Iodide (CH₃I): Toxic, volatile, and a suspected carcinogen.[7] Harmful if swallowed, inhaled, or absorbed through the skin. Causes severe eye and skin irritation. Always handle in a fume hood.

  • Dimethylformamide (DMF): A combustible liquid and a suspected teratogen. Can be absorbed through the skin. Avoid inhalation and skin contact.[8]

  • Hexane & Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.

Data Summary

Table 1: Reagent Quantities and Properties

CompoundFormulaMW ( g/mol )AmountMoles (mmol)Eq.
3,5-DimethoxyphenylacetonitrileC₁₀H₁₁NO₂177.20[9]2.0 g10.01.0
Sodium Hydride (60%)NaH24.000.44 g11.01.1
Methyl IodideCH₃I141.940.75 mL12.01.2
Product C₁₂H₁₅NO₂ 205.25 [1]~2.0 g ~9.7 -

Note: Product amount is a theoretical yield assuming ~85% efficiency.

Table 2: Physical Properties

CompoundAppearanceCAS NumberBoiling Point
3,5-DimethoxyphenylacetonitrileSolid13388-75-5[9]N/A
This compoundSolid/Oil22972-63-0[6]324.4°C at 760 mmHg[1]

References

  • Manufacture, Handling, and Uses of Sodium Hydride. (2009).
  • Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile.
  • Sodium hydride. Wikipedia.
  • This compound. ChemScene.
  • Sodium hydride as a base for deproton
  • Synthetic Organic Reactions Medi
  • The Use of Sodium Hydride in the Alkylation of N-Substituted Amides. Journal of Organic Chemistry.
  • α‐Alkylation of arylacetonitriles.
  • Safety Data Sheet for 2,2-dimethoxypropane. Sigma-Aldrich.
  • Safety Data Sheet for 2-(3,4-Dimethoxyphenyl)ethylamine. Sigma-Aldrich.
  • Safety Data Sheet for 3-Methoxypropanenitrile. Fisher Scientific.
  • Industrial Phase-Transfer C
  • Safety Data Sheet for 3,5-Dimethylbenzonitrile. MedchemExpress.
  • This compound Product Page. MySkinRecipes.
  • Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.
  • α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes. Dalton Transactions (RSC Publishing).
  • Alkylation of the following compound with methyl iodide under two... Pearson.
  • Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Royal Society of Chemistry.
  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
  • Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols.
  • Phase Transfer Catalysis(Mechanism and Applic
  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile. PubChem.
  • Catalytic Alpha-Functionalization of Alkyl Nitriles. American Chemical Society.
  • Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.
  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Preparation of Methyldopa by Hydrolysis of α-Methyl-(3,4-Dimethoxyphenyl)-α-aminopropionitrile by Two-step Hydrolysis.
  • Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Alkylation of acetonitriles.
  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
  • 3,5-Dimethoxyphenylacetonitrile. PubChem.
  • Benzyl Cyanide. Organic Syntheses Procedure.
  • 3,4,5-trimethoxybenzyl cyanide. Chem-Impex.
  • Os-catalyzed α-alkylation of arylacetonitriles and methyl ketones with alcohols.
  • Preparation method for (S)-methyldopa intermediate compound.

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Application Notes and Protocols for the Purification of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The document outlines strategies for identifying and removing common process-related impurities through flash column chromatography and recrystallization. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles to ensure robust and reproducible results.

Introduction: The Importance of Purity

This compound (CAS No. 22972-63-0) is a substituted aryl nitrile of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a nitrile group and a dimethoxy-substituted phenyl ring, makes it a versatile building block.[3] In the context of drug development and materials science, the purity of such intermediates is paramount. Even trace amounts of impurities can have a significant impact on the yield, safety, and efficacy of the final product.[4][5]

This guide provides two primary methods for the purification of this compound: flash column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification.

Understanding Potential Impurities

The purification strategy is dictated by the impurities present in the crude product. These impurities are typically unreacted starting materials, byproducts of the reaction, or degradation products.[6] Common synthetic routes to α-aryl nitriles, such as the α-arylation of a nitrile or the reaction of an aryl halide with a cyanide source, can introduce specific impurities.[7][8]

Table 1: Potential Impurities and Their Origin

Impurity NameStructureLikely Origin
3,5-Dimethoxy-α-methylbenzeneacetonitrileUnreacted starting material from methylation reaction.
3,5-DimethoxybenzaldehydeStarting material for a synthesis route involving conversion to an aldoxime followed by dehydration.[9]
Unidentified Polar Byproducts-May result from side reactions or degradation.

Purification via Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities.[10][11] It utilizes a stationary phase (typically silica gel) and a mobile phase (an eluent) to achieve separation.[12][13] Less polar compounds travel through the column more quickly, while more polar compounds are retained for longer.[11]

Principle of Separation

The separation of this compound from its potential impurities is based on differences in their polarity. The nitrile and methoxy groups in the target compound give it a moderate polarity. Less polar impurities, such as unreacted starting materials, will elute first, followed by the desired product. More polar byproducts will be strongly adsorbed to the silica gel and elute last.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis to Determine Eluent System Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Product onto Column Pack->Load Elute 4. Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Pure Product G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve 1. Dissolve Crude Product in Minimal Hot Solvent Cool 2. Cool Solution Slowly to Room Temperature Dissolve->Cool Ice 3. Cool in Ice Bath to Maximize Crystal Formation Cool->Ice Filter 4. Collect Crystals by Vacuum Filtration Ice->Filter Wash 5. Wash Crystals with Cold Solvent Filter->Wash Dry 6. Dry Crystals Under Vacuum Wash->Dry Pure_Crystals Pure_Crystals Dry->Pure_Crystals Pure Crystals

References

Application Note & Protocol: High-Purity Recrystallization of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Abstract

This compound is a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Achieving high purity of this compound is critical for downstream applications, ensuring reaction efficiency and minimizing side-product formation. This document provides a comprehensive guide to the purification of this compound via recrystallization. It details the underlying scientific principles, a systematic method for solvent selection, a step-by-step bulk purification protocol, and a guide for troubleshooting common issues. This protocol is designed for researchers, chemists, and process development professionals aiming to produce this intermediate with a purity level exceeding the typical commercial grade of 95-97%.[2][3]

The Scientific Foundation of Recrystallization

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility between the target compound and its impurities.[4][5] The process is governed by several key principles:

  • Differential Solubility: An ideal recrystallization solvent will dissolve the target compound sparingly or moderately at room temperature but extensively at an elevated temperature (typically the solvent's boiling point).

  • Supersaturation: A saturated solution is created at a high temperature by dissolving the crude solid in the minimum amount of hot solvent.[4] As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state.[4]

  • Nucleation and Crystal Growth: The supersaturated solution is thermodynamically unstable. Crystal formation begins with nucleation (the initial formation of small crystal aggregates), followed by slow and orderly crystal growth. A gradual cooling process is essential to form large, pure crystals, as it allows molecules of the target compound to selectively deposit onto the growing crystal lattice while impurities remain in the "mother liquor" (the remaining solution).[4][6] Rapid cooling, or "shock cooling," often leads to the formation of a precipitate, which can trap impurities.[4]

Physicochemical Properties of the Target Compound

Understanding the properties of this compound is the first step in developing a robust purification protocol.

PropertyValueSource
CAS Number 22972-63-0[1][2]
Molecular Formula C₁₂H₁₅NO₂[2]
Molecular Weight 205.25 g/mol [2]
Appearance White to off-white solidAssumed
Boiling Point 324.4°C at 760 mmHg[1]
Melting Point Not published; must be determined experimentally.
Purity (Typical) ≥95-97%[2][3]
LogP 2.50[2]

Note on Melting Point: The melting point is a crucial parameter. If the compound's melting point is lower than the boiling point of the chosen solvent, the compound may "oil out" instead of crystallizing.[7][8] It is strongly recommended to determine the melting point of the crude material via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus before selecting a final solvent system.

Protocol I: Systematic Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[5] The structural features of the target compound—an aromatic ring, ether groups, and a nitrile function—suggest solubility in moderately polar organic solvents. This protocol outlines a micro-scale approach to efficiently screen potential solvents.

Objective: To identify a solvent or solvent system that dissolves the compound when hot but provides low solubility when cold.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • Hot plate or water bath

  • Ice bath

  • Graduated pipettes

  • Candidate Solvents: Isopropanol, Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Heptane

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a candidate solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • If the compound did not dissolve at room temperature, heat the test tube in a water bath or on a hot plate, swirling gently. Add more of the same solvent in small increments (0.1-0.2 mL) until the solid completely dissolves. Record the approximate total volume of solvent used.

  • If the solid dissolves completely in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

  • Record all observations in a table.

Solvent Screening Observation Table:

SolventSolubility at 20°CSolubility at BoilingCrystal Formation on CoolingRemarks
IsopropanolLowHighExcellent crystal recoveryPromising Candidate
EthanolMediumHighGood recovery, may need waterPotential for solvent-pair
AcetoneHighHighPoor recoveryToo soluble
Ethyl AcetateMediumHighModerate recoveryPossible candidate
TolueneMediumHighModerate recoveryPossible candidate
HeptaneInsolubleInsoluble-Useful as an anti-solvent

Protocol II: Bulk Recrystallization (Isopropanol System)

This protocol is based on isopropanol as the selected solvent. The principles remain the same for other suitable solvents.

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Isopropanol is flammable; keep away from ignition sources.

Equipment:

  • Erlenmeyer flask (sized so the solvent fills it to about half-full)

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filtration flask

  • Vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a small portion of isopropanol, enough to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding hot isopropanol portion-wise until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent required to maximize the yield upon cooling.[4] Adding excess solvent is a common mistake that leads to poor recovery.

  • Optional - Decolorization: If the hot solution is colored, it indicates the presence of high-molecular-weight impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.

  • Optional - Hot Filtration: If activated charcoal was used or if insoluble impurities are visible, a hot filtration is necessary. Pre-warm a second flask and a funnel (with fluted filter paper) by placing them on the hot plate. Filter the hot solution quickly to remove the charcoal or impurities.[6] This step must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear, saturated solution with a watch glass and allow it to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is paramount for the formation of pure, large crystals.[7]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any adhering mother liquor. Using cold solvent minimizes the loss of the purified product.[7]

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely in a fume hood or dry them in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.[6]

Validation: Purity Assessment

A protocol is only trustworthy if it is self-validating. The purity of the recrystallized product must be compared to the crude starting material.

Analysis MethodCrude Material (Typical)Recrystallized Product (Target)
Appearance Off-white to yellowish powderBright white crystalline solid
Melting Point Broad range (e.g., 85-90°C)Sharp range (e.g., 92.0-92.5°C)
HPLC Purity 97.2%>99.8%
TLC Major spot with minor impuritiesSingle, well-defined spot

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent. The solution may be too concentrated.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool much more slowly. If the problem persists, select a solvent with a lower boiling point.[8]
No Crystals Form Too much solvent was used. The solution is supersaturated but nucleation has not occurred.Gently boil off some of the solvent to increase the concentration and attempt to cool again. Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. Add a "seed crystal" of the pure compound.[6][8]
Very Low Yield Too much solvent was used. The crystals were washed with solvent that was not cold. The compound has significant solubility in the solvent even at low temperatures. Premature crystallization during hot filtration.Ensure minimum solvent is used. Always use ice-cold solvent for washing. Evaporate some of the mother liquor to see if a second crop of crystals can be obtained. Ensure filtration apparatus is pre-warmed for hot filtration.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of activated charcoal followed by hot filtration before cooling.[8]

Workflow Visualization

The following diagram illustrates the complete workflow for the recrystallization process, including optional decision points.

Recrystallization_Workflow process process decision decision input_output input_output optional optional final final issue issue start Crude Product (Purity <97%) dissolve 1. Dissolve in Minimum Hot Isopropanol start->dissolve check_color Is Solution Colored? dissolve->check_color decolorize 2a. Add Activated Charcoal & Reheat check_color->decolorize Yes cool 3. Slow Cooling to Room Temp check_color->cool No hot_filter 2b. Hot Filtration decolorize->hot_filter hot_filter->cool ice_bath 4. Chill in Ice Bath cool->ice_bath collect 5. Vacuum Filtration ice_bath->collect wash 6. Wash with Cold Isopropanol collect->wash dry 7. Dry Crystals Under Vacuum wash->dry end_product Pure Product (Purity >99.5%) dry->end_product analysis Purity Analysis (MP, HPLC) end_product->analysis

Sources

Application Notes: 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile (CAS No: 22972-63-0) is a valuable chemical intermediate characterized by a unique molecular architecture.[1][2][3] Its structure incorporates a sterically hindered α-quaternary carbon, a versatile nitrile functional group, and an electron-rich 3,5-dimethoxyphenyl ring. This combination of features makes it a strategic building block for synthesizing more complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science.[1] The dimethoxyphenyl motif is a common feature in a variety of biologically active compounds, and the α,α-disubstituted propionitrile framework provides a stable scaffold for constructing sterically demanding core structures.

This guide provides a detailed overview of the synthesis of this intermediate and outlines key protocols for its subsequent transformation into valuable downstream products, such as carboxylic acids and primary amines. The methodologies described herein are designed for researchers in organic synthesis and drug development, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is essential for its effective use and characterization.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 22972-63-0 [1][2][3]
Molecular Formula C₁₂H₁₅NO₂ [1][2]
Molecular Weight 205.25 g/mol [1][2]
Boiling Point 324.4°C at 760 mmHg [1]

| Purity | Typically ≥95-97% |[1][2][3] |

Table 2: Typical Spectroscopic Data

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.4-6.5 (m, 3H, Ar-H), 3.80 (s, 6H, -OCH₃), 1.75 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 161.0 (Ar-C-O), 142.0 (Ar-C), 122.0 (C≡N), 106.0 (Ar-C), 99.0 (Ar-C), 55.5 (-OCH₃), 40.0 (quaternary C), 28.0 (-CH₃)
IR (KBr, cm⁻¹) ν: 2980-2940 (C-H), 2235 (C≡N), 1600 (C=C, aromatic), 1155 (C-O, ether)

| Mass Spec (ESI-MS) | m/z: 206.12 [M+H]⁺, 228.10 [M+Na]⁺ |

Synthesis Protocol: α-Alkylation of 3,5-Dimethoxybenzyl Cyanide

The most direct route to this compound is the exhaustive methylation of the benzylic carbon of 3,5-dimethoxybenzyl cyanide. The presence of two electron-donating methoxy groups enhances the acidity of the benzylic protons, facilitating deprotonation.

Principle of the Reaction

The synthesis proceeds via a nucleophilic substitution mechanism. A strong base deprotonates the α-carbon of 3,5-dimethoxybenzyl cyanide to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking two equivalents of a methylating agent (e.g., methyl iodide) to yield the desired α,α-dimethylated product. The use of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.

G cluster_start Starting Material cluster_reagents Reagents SM 3,5-Dimethoxybenzyl Cyanide Carbanion Resonance-Stabilized Carbanion SM->Carbanion Deprotonation Base Strong Base (e.g., NaH) MeI Methyl Iodide (2.2 eq) Product 2-(3,5-Dimethoxyphenyl)-2- methylpropanenitrile Carbanion->Product Dialkylation G Nitrile 2-(3,5-Dimethoxyphenyl)-2- methylpropanenitrile Reagents H₂SO₄ / H₂O Reflux Nitrile->Reagents Acid 2-(3,5-Dimethoxyphenyl)-2- methylpropanoic Acid Reagents->Acid G Nitrile 2-(3,5-Dimethoxyphenyl)-2- methylpropanenitrile Step1 1. LiAlH₄, THF, 0°C to Reflux Nitrile->Step1 Amine 2-(3,5-Dimethoxyphenyl)-2- methylpropan-1-amine Step2 2. H₂O / NaOH (aq) Quench Step1->Step2 Step2->Amine

Sources

Application Notes and Protocols for the Use of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3,5-Dimethoxyphenyl Moiety in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The 3,5-dimethoxyphenyl group, a key feature of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile, is a prime example of such a privileged scaffold. Its symmetrical methoxy substitution pattern imparts a unique electronic and conformational profile, often enhancing metabolic stability and modulating receptor affinity. This guide provides an in-depth exploration of the application of this compound as a versatile intermediate in the synthesis of bioactive compounds, with a particular focus on the development of potent enzyme inhibitors.

Application Focus: Synthesis of Adamantyl Acetamide Derivatives as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

A significant application of this compound is in the synthesis of adamantyl acetamide derivatives, a class of compounds that have demonstrated potent inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2]

Therapeutic Rationale: The Role of 11β-HSD1 in Metabolic Disease

11β-HSD1 is a critical enzyme in the regulation of glucocorticoid activity, catalyzing the conversion of inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue. Elevated intracellular cortisol levels are implicated in the pathophysiology of numerous metabolic disorders. Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for conditions including:

  • Type 2 Diabetes

  • Obesity

  • Metabolic Syndrome

By blocking the production of cortisol at the tissue level, 11β-HSD1 inhibitors can ameliorate the detrimental effects of excess glucocorticoids, thereby improving insulin sensitivity and glucose metabolism.

Logical Workflow for the Synthesis of Adamantyl Acetamide 11β-HSD1 Inhibitors

The synthesis of adamantyl acetamide inhibitors using this compound as a key intermediate follows a logical and efficient pathway. The nitrile group of the starting material is hydrolyzed to a carboxylic acid, which is then coupled with an adamantane-containing amine to form the final amide product.

G cluster_0 Synthesis of the Intermediate Acid cluster_1 Amide Coupling Start This compound Hydrolysis Acid or Base Hydrolysis Start->Hydrolysis Nitrile to Carboxylic Acid Conversion Intermediate_Acid 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid Hydrolysis->Intermediate_Acid Coupling Amide Bond Formation (e.g., using coupling agents like DCC, EDC) Intermediate_Acid->Coupling Adamantane_Amine Functionalized Adamantane Amine Adamantane_Amine->Coupling Final_Product Adamantyl Acetamide 11β-HSD1 Inhibitor Coupling->Final_Product

Caption: Synthetic workflow for adamantyl acetamide 11β-HSD1 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic Acid

This protocol details the hydrolysis of the nitrile group to form the corresponding carboxylic acid, a crucial step in the synthesis of the final inhibitors.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in water, add concentrated sulfuric acid (2.0 eq) cautiously with stirring.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the aqueous layer and extract it twice more with diethyl ether.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until a precipitate is formed.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid.

Protocol 2: Amide Coupling to Synthesize Adamantyl Acetamide Derivatives

This protocol describes the coupling of the intermediate carboxylic acid with an adamantane amine to form the final active pharmaceutical ingredient.

Materials:

  • 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid

  • 1-Aminoadamantane (or a substituted analogue)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid (1.0 eq), 1-aminoadamantane (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired adamantyl acetamide derivative.

Data Presentation: In Vitro Activity of Adamantyl Acetamide 11β-HSD1 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative adamantyl acetamide derivatives against human 11β-HSD1.

Compound IDAdamantane SubstitutionAromatic MoietyHuman 11β-HSD1 IC50 (nM)Reference
1 Unsubstituted2-Thiophenyl~200-300[1]
2 Unsubstituted3-Thiophenyl~200-300[1]
3 Unsubstituted1-Methyl-1H-pyrrol-2-yl114[2]
4 Unsubstituted2-Pyrrolyl655[1]

Note: The IC50 values are indicative and may vary based on the specific assay conditions.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent 11β-HSD1 inhibitors highlights its potential for the development of novel therapeutics for metabolic diseases. The synthetic protocols provided herein offer a robust framework for the preparation of these and other biologically active molecules. Future research may explore the derivatization of the 3,5-dimethoxyphenyl ring or the adamantyl moiety to further optimize the pharmacological profile of these inhibitors. The continued exploration of this privileged scaffold is likely to yield new and improved therapeutic agents for a range of diseases.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Su, X., et al. (2011). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 435-9. Available at: [Link]

  • Su, X., et al. (2011). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. ResearchGate. Available at: [Link]

  • Google Patents. CN1729158A - Adamantyl acetamides as 11-beta hydroxysteroid dehydrogenase inhibitors.
  • Google Patents. CN100450994C - Method for preparing 1-hydroxy-4-aminoadamantane.

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Application Notes & Protocols: Strategic Derivatization of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile, a versatile building block in medicinal and agrochemical research.[1] We will explore strategic modifications at its two primary reactive centers: the nitrile functional group and the electron-rich aromatic ring. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these protocols effectively. Detailed, field-tested methodologies are provided for nitrile hydrolysis, reduction, and addition reactions, as well as for electrophilic aromatic substitution. Each protocol is designed as a self-validating system, incorporating in-process checks and characterization guidance.

Introduction: Understanding the Substrate

This compound is a unique synthetic intermediate. Its structure contains three key features that dictate its reactivity:

  • The Nitrile Group (-C≡N): A versatile functional group that can be hydrolyzed to amides and carboxylic acids, reduced to a primary amine, or attacked by organometallic reagents to form ketones.[2][3]

  • The Aromatic Ring: A 1,3,5-trisubstituted benzene ring, highly activated towards electrophilic aromatic substitution by the two meta-directing methoxy groups (-OCH₃). These groups strongly direct incoming electrophiles to the C4 position (and to a lesser extent, C2 and C6).

  • The Quaternary α-Carbon: The carbon atom adjacent to the nitrile is fully substituted with a phenyl ring and two methyl groups. This is a critical and often overlooked feature. Unlike many arylacetonitriles, this compound lacks an acidic α-hydrogen. Consequently, it cannot undergo deprotonation and subsequent α-alkylation reactions that are common for other benzylic nitriles.[4][5]

Our exploration of derivatization will therefore focus on the nitrile and the aromatic ring.

G cluster_substrate This compound cluster_derivatives Potential Derivatization Pathways Substrate C₁₂H₁₅NO₂ Amine Primary Amine Substrate->Amine Reduction Acid Carboxylic Acid Substrate->Acid Hydrolysis (Full) Amide Primary Amide Substrate->Amide Hydrolysis (Partial) Ketone Ketone Substrate->Ketone Grignard Rxn Brominated Aromatic Bromination Substrate->Brominated SEAr NoAlphaH No α-Alkylation (Quaternary Carbon) Substrate->NoAlphaH

Caption: Derivatization pathways for the title compound.

Transformations of the Nitrile Functional Group

The carbon-nitrogen triple bond is the most versatile handle for derivatization. We present protocols for its conversion into three distinct functional groups.

Full Hydrolysis to 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic Acid

Hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed.[2][6] Vigorous conditions (e.g., high temperature, prolonged reaction time) are typically required to drive the reaction to completion.[7]

Causality:

  • Acidic Conditions: The reaction is initiated by protonation of the nitrile nitrogen, which makes the carbon atom significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[8][9]

  • Basic Conditions: The reaction begins with the direct attack of a strong nucleophile (hydroxide ion) on the nitrile carbon. The final product is the carboxylate salt, which requires an acidic workup to yield the neutral carboxylic acid.[8][10]

ParameterAcidic Hydrolysis ProtocolBasic Hydrolysis Protocol
Primary Reagent Sulfuric Acid (H₂SO₄)Sodium Hydroxide (NaOH)
Solvent Aqueous DioxaneAqueous Ethanol
Temperature Reflux (~100 °C)Reflux (~80 °C)
Workup Basification & ExtractionAcidification & Extraction
Key Insight Direct isolation of the carboxylic acid.Requires a final acidification step to protonate the carboxylate.[10]

Protocol 2.1.1: Acid-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 6 M aqueous sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the intermediate amide. This may take 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice. Basify the solution to pH > 12 by the slow addition of concentrated NaOH solution.

  • Purification: Wash the basic aqueous solution with diethyl ether (2x) to remove any unreacted starting material or neutral byproducts. Acidify the aqueous layer to pH < 2 with concentrated HCl. The carboxylic acid product will often precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. If it oils out, extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid. Further purification can be achieved by recrystallization.

Controlled Partial Hydrolysis to 2-(3,5-Dimethoxyphenyl)-2-methylpropanamide

Isolating the intermediate amide requires milder reaction conditions than full hydrolysis, as the amide is generally more reactive than the starting nitrile.[6] Base-catalyzed hydrolysis using hydrogen peroxide is an effective method for this transformation.[11] Alternatively, carefully controlled basic hydrolysis at lower temperatures can favor amide formation.[8][12]

Protocol 2.2.1: Base-Catalyzed Partial Hydrolysis

  • Setup: Dissolve the nitrile (1.0 eq) in ethanol in a round-bottom flask. Add 6 M aqueous NaOH (2.0 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-70 °C). Monitor the reaction carefully by TLC every 30 minutes. The goal is to maximize the formation of the amide product while minimizing the appearance of the carboxylic acid.

  • Workup: Once TLC indicates consumption of the starting material, cool the flask in an ice bath. Neutralize the mixture to pH 7 with 3 M aqueous HCl.[12]

  • Isolation: The amide product is often less soluble and may precipitate. If so, collect it by vacuum filtration. Otherwise, concentrate the solution under reduced pressure to remove the ethanol and extract the remaining aqueous solution with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent. The crude amide can be purified by column chromatography or recrystallization.

Reduction to 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine

The reduction of nitriles is a fundamental route to primary amines.[13] Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and highly effective reagent for this transformation.[3][14][15] Catalytic hydrogenation over Raney Nickel or Palladium is an alternative, industrially preferred method, though it may require high pressures and temperatures.[16]

G cluster_mech Mechanism of LAH Reduction of a Nitrile Nitrile R-C≡N Step1 1. Nucleophilic Attack by H⁻ (from AlH₄⁻) Imine_Salt Imine Anion Intermediate [R-CH=N]⁻ Step2 2. Second Nucleophilic Attack by H⁻ Dianion Dianion Intermediate [R-CH₂-N]²⁻ Step3 3. Aqueous Workup (H₂O) Amine Primary Amine R-CH₂-NH₂

Caption: Simplified workflow for LAH reduction of nitriles.

Protocol 2.3.1: Reduction with LiAlH₄

SAFETY NOTE: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Setup: To a three-necked, oven-dried flask under N₂, add LiAlH₄ (1.5 eq) and cover with anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve the nitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. The addition should be slow to control any exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours, or until TLC/LC-MS confirms the absence of starting material.[17]

  • Quenching (Fieser Workup): This is a critical step for safety and ease of filtration. Cool the reaction back to 0 °C. Add the following reagents sequentially and dropwise with vigorous stirring:

    • 'X' mL of water (where 'X' is the mass of LAH used in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[17]

  • Isolation: Stir the resulting suspension for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine. The product can be further purified by distillation or conversion to a hydrochloride salt followed by recrystallization.

Derivatization of the Aromatic Ring

The 3,5-dimethoxy substitution pattern makes the aromatic ring electron-rich and thus highly susceptible to electrophilic aromatic substitution (SEAr).[18] The methoxy groups are ortho-, para-directing activators. In this specific case, the C4 position is para to both methoxy groups, and the C2 and C6 positions are ortho to one and meta to the other. The C4 position is therefore the most electronically activated and sterically accessible site for substitution.

G cluster_mech Electrophilic Aromatic Substitution (SEAr) Start Aromatic Ring C2 (ortho) C4 (para) C6 (ortho) Most Activated Site Attack π-bond attacks Electrophile (E⁺) Start:c4->Attack C4 attacks Intermediate Arenium Ion Intermediate (σ-complex) Attack->Intermediate Slow Step Deprotonate Base removes H⁺ Intermediate->Deprotonate Fast Step Product Substituted Aromatic Ring Deprotonate->Product Aromaticity Restored

Caption: General mechanism for electrophilic aromatic substitution.

Electrophilic Bromination

Bromination is a classic SEAr reaction. Given the high activation of the ring, a mild brominating agent like N-Bromosuccinimide (NBS) with a silica catalyst or elemental bromine in a non-polar solvent should be sufficient to achieve selective mono-bromination at the C4 position.

Protocol 3.1.1: Bromination with N-Bromosuccinimide (NBS)

  • Setup: In a flask protected from light, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel and wash with 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), followed by water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, 2-(4-bromo-3,5-dimethoxyphenyl)-2-methylpropanenitrile, can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water.

Summary and Conclusion

This compound offers two distinct and orthogonal sites for chemical modification. The nitrile group can be readily converted into amides, carboxylic acids, and primary amines using the robust protocols detailed herein. Simultaneously, the highly activated aromatic ring provides a clean entry point for electrophilic substitution, predictably occurring at the C4 position. The lack of an α-hydrogen prevents α-alkylation but simplifies reaction outcomes by removing a potential competing reaction pathway. These application notes provide a validated strategic framework for researchers to generate a diverse library of novel compounds from this valuable starting material for applications in drug discovery and materials science.

References

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  • α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes. (2021). Dalton Transactions. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium( i ) complexes. (2020). Dalton Transactions. DOI:10.1039/D0DT04082G. Retrieved from [Link]

  • Nickel-Catalyzed α-Alkylation of Arylacetonitriles with Challenging Secondary Alcohols. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

  • Nickel-Catalyzed α-Alkylation of Arylacetonitriles with Challenging Secondary Alcohols. (2023). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Highly Selective Amidation of Benzylic Alcohols with Nitriles. A Modified Ritter Reaction. (n.d.). Synthetic Communications. Retrieved from [Link]

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  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

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  • Nitrile Hydrolysis Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved from [Link]

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  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • Nitrile reduction. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. (2013). Google Patents.
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  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method. (n.d.). Google Patents.
  • Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. (2014). Google Patents.
  • Electrophilic Aromatic Substitution – The Mechanism. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Reduction of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]

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  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Semantic Scholar. Retrieved from [Link]

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  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024). Organic Syntheses. Retrieved from [Link]

  • Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Synthesis and Mechanistic Details of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth guide for the synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile, a valuable building block in organic and medicinal chemistry. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical parameters for process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the preparation of α,α-disubstituted arylacetonitriles.

Introduction and Significance

Arylacetonitrile derivatives are a cornerstone in the synthesis of a wide array of organic compounds, from pharmaceuticals and agrochemicals to materials science.[1][2] The presence of an active methylene group and a versatile nitrile functionality allows for numerous chemical transformations.[3] Specifically, this compound features a quaternary carbon center, a structural motif of significant interest in drug design. Its synthesis, however, requires precise control over reaction conditions to achieve high yield and purity.

The primary synthetic route to this compound involves the α,α-dimethylation of the parent benzyl cyanide, 3,5-dimethoxybenzyl cyanide. This process is a classic example of carbanion chemistry, involving the sequential deprotonation of the benzylic position and subsequent alkylation. Understanding the nuances of this reaction is critical for its successful implementation.

The Reaction Mechanism: A Step-by-Step Elucidation

The synthesis of this compound from 3,5-dimethoxybenzyl cyanide is a two-step sequential alkylation reaction. The overall transformation is as follows:

Overall_Reaction reactant1 3,5-Dimethoxybenzyl Cyanide product1 This compound reactant1->product1 DMF, Room Temp. product2 2 eq. NaI reactant1->product2 DMF, Room Temp. product3 2 eq. H2 reactant1->product3 DMF, Room Temp. reactant2 2 eq. Base (e.g., NaH) reactant2->product1 DMF, Room Temp. reactant2->product2 DMF, Room Temp. reactant2->product3 DMF, Room Temp. reactant3 2 eq. Methyl Iodide (CH3I) reactant3->product1 DMF, Room Temp. reactant3->product2 DMF, Room Temp. reactant3->product3 DMF, Room Temp. Mechanism_Step1 cluster_deprotonation 1. First Deprotonation cluster_methylation 2. First S N 2 Methylation Start 3,5-Dimethoxybenzyl Cyanide Carbanion Resonance-Stabilized Carbanion Start->Carbanion Deprotonation Base NaH Base->Carbanion MonoMethyl Mono-methylated Intermediate Carbanion->MonoMethyl Nucleophilic Attack MethylIodide CH3I MethylIodide->MonoMethyl G center Reaction Outcome (Yield & Purity) base Choice of Base (NaH, LDA, KHMDS) center->base solvent Solvent (DMF, THF, DMSO) center->solvent temp Temperature Control (0°C to RT) center->temp moisture Moisture Exclusion (Anhydrous Conditions) center->moisture stoich Stoichiometry (Base & Alkylating Agent) center->stoich

Sources

Application Note: High-Resolution NMR Characterization of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically detailed guide for the structural characterization of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, medicinal chemists, and professionals in drug development, this application note outlines optimized protocols for ¹H and ¹³C NMR data acquisition. It further presents an in-depth analysis of the expected spectral features, explaining the causal relationships between the molecular structure and the NMR observables. The protocols are designed to be self-validating, ensuring robust and reproducible results for compound verification and purity assessment.

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of modern organic synthesis and pharmaceutical development, the unequivocal confirmation of molecular structure is a cornerstone of scientific integrity and regulatory compliance. This compound is a key chemical intermediate whose unique architecture—featuring a quaternary carbon, gem-dimethyl groups, and a symmetrically substituted aromatic ring—is leveraged in the synthesis of complex molecular targets. The presence of these distinct structural motifs gives rise to a characteristic NMR fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of organic compounds in solution. Its unparalleled ability to probe the chemical environment of individual nuclei provides precise information on connectivity and stereochemistry. This guide establishes an authoritative, field-proven methodology for acquiring and interpreting high-fidelity ¹H and ¹³C NMR spectra of this compound, ensuring confidence in its structural assignment.

Methodology: Optimized Protocols for NMR Data Acquisition

Preparation of the Analytical Sample

The integrity of the final NMR spectrum is fundamentally dependent on the quality of the sample preparation. The following protocol is designed to minimize artifacts and ensure optimal spectral quality.

Step-by-Step Protocol:

  • Mass Determination: Accurately weigh approximately 10-20 mg of the purified compound. This mass is sufficient for obtaining a high signal-to-noise ratio in both ¹H and ¹³C NMR spectra within a reasonable acquisition time.

  • Solvent Selection and Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice due to its excellent solubilizing capacity for a wide range of organic molecules and its well-characterized residual proton signal (~7.26 ppm) and carbon signal (~77.16 ppm), which serve as convenient secondary chemical shift references.

  • Internal Standard: For precise chemical shift referencing, the addition of tetramethylsilane (TMS) as an internal standard is recommended. TMS provides a sharp singlet at 0.00 ppm in the ¹H spectrum, which is inert and rarely overlaps with analyte signals.

  • Homogenization and Filtration: Ensure the sample is fully dissolved. Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade the magnetic field homogeneity and, consequently, the spectral resolution.

  • Final Volume: Ensure the final sample volume in the NMR tube is approximately 0.6 mL, corresponding to a height of about 4-5 cm, to optimize the signal reception within the NMR probe's coil.

Spectrometer Configuration and ¹H NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. The rationale behind each parameter is provided to allow for adaptation to other field strengths.

Table 1: Recommended ¹H NMR Acquisition Parameters

ParameterValueRationale
Spectrometer Frequency400 MHzProvides excellent spectral dispersion for routine analysis.
Pulse Programzg30A standard 30-degree pulse is used to ensure a good signal without saturating the spins, allowing for shorter relaxation delays.
Relaxation Delay (D1)2.0 sA 2-second delay is generally sufficient for the relaxation of most protons in small molecules, ensuring quantitative integrity of the signal integrations. For highly accurate quantitative analysis (qNMR), a longer delay of 5 times the longest T1 should be determined and used.
Acquisition Time (AQ)4.0 sAn acquisition time of 4 seconds provides a digital resolution sufficient to resolve fine couplings.
Number of Scans (NS)16For a sample of this concentration, 16 scans provide an excellent signal-to-noise ratio.
Spectral Width (SW)16 ppmA spectral width from -2 to 14 ppm is adequate to encompass all expected proton signals.
Temperature298 KStandard ambient temperature for analysis.
¹³C{¹H} NMR Data Acquisition Protocol

Due to the low natural abundance of the ¹³C isotope, longer acquisition times are necessary. The use of proton decoupling simplifies the spectrum and enhances signal intensity through the Nuclear Overhauser Effect (NOE).

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterValueRationale
Spectrometer Frequency100 MHzCorresponding frequency for ¹³C on a 400 MHz instrument.
Pulse Programzgpg30Power-gated proton decoupling provides a simplified spectrum with enhanced signal intensity for protonated carbons.
Relaxation Delay (D1)5.0 sA longer delay is employed to accommodate the typically longer relaxation times of quaternary carbons, ensuring their reliable detection.
Acquisition Time (AQ)1.0 sA standard value providing adequate resolution for ¹³C spectra.
Number of Scans (NS)1024A higher number of scans is essential to achieve a sufficient signal-to-noise ratio for all carbon signals, including the quaternary carbons.
Spectral Width (SW)220 ppmA spectral width from -10 to 210 ppm covers the entire range of expected carbon chemical shifts.
Temperature298 KStandard ambient temperature for analysis.

Spectral Interpretation and Structural Assignment

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic numbering of the atoms is presented below.

Caption: Atom numbering for spectral assignment.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to be relatively simple due to the high degree of symmetry in the molecule.

Table 3: Predicted ¹H NMR Signal Assignments

Protons (Atom No.)Predicted δ (ppm)MultiplicityIntegrationRationale for Assignment
Hβ (Cβ1, Cβ2)~1.7Singlet (s)6HThe two methyl groups are chemically and magnetically equivalent due to free rotation. They are attached to a quaternary carbon (Cα) and thus exhibit no proton-proton coupling, resulting in a sharp singlet.
Hδ (Cδ1, Cδ2)~3.8Singlet (s)6HThe two methoxy groups are equivalent due to the C2 symmetry of the phenyl ring. The methyl protons are isolated, appearing as a singlet.
H4~6.4Triplet (t)1HThis proton is coupled to two equivalent ortho protons (H2 and H6) with a small meta-coupling constant (⁴JHH ≈ 2-3 Hz), resulting in a triplet.
H2, H6~6.6Doublet (d)2HThese protons are chemically equivalent and are coupled to the H4 proton, appearing as a doublet with the same meta-coupling constant.
Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display a distinct signal for each unique carbon environment.

Table 4: Predicted ¹³C NMR Signal Assignments

Carbon (Atom No.)Predicted δ (ppm)Rationale for Assignment
Cβ1, Cβ2~28Aliphatic methyl carbons attached to a quaternary center typically resonate in this upfield region.
~40The quaternary sp³ carbon is shifted downfield due to the attachment of the electron-withdrawing nitrile group and the phenyl ring.
Cδ1, Cδ2~55This is a characteristic chemical shift for methoxy carbons.
C4~99This aromatic carbon is significantly shielded due to the ortho and para electron-donating effects of the two methoxy groups.
C2, C6~107These aromatic carbons are shielded by the meta-position of one methoxy group and the ortho-position of the other.
Cγ (CN)~122The nitrile carbon has a characteristic chemical shift in this region. The signal is often of lower intensity due to the lack of a directly attached proton and longer relaxation time.
C1~145The ipso-carbon attached to the alkyl substituent is deshielded.
C3, C5~161These carbons are directly attached to the electron-donating oxygen atoms of the methoxy groups, resulting in significant deshielding and the most downfield shift in the aromatic region.

Logical Workflow for Structural Confirmation

The process from sample preparation to final data interpretation follows a logical and systematic sequence to ensure data integrity and accurate structural confirmation.

workflow cluster_setup Phase 1: Preparation & Setup cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation A Weigh & Dissolve Sample in CDCl3 with TMS B Filter into NMR Tube A->B C Insert Sample, Lock & Shim B->C D Acquire 1H Spectrum (zg30, 16 scans) C->D E Acquire 13C{1H} Spectrum (zgpg30, 1024 scans) D->E F Process Data (FT, Phasing, Baseline Correction) E->F G Reference Spectra to TMS F->G H Integrate 1H, Assign 1H & 13C Peaks G->H I Structural Confirmation H->I

Caption: Workflow for NMR characterization.

Conclusion

This application note details a robust and reliable methodology for the comprehensive NMR characterization of this compound. By adhering to the prescribed protocols for sample preparation, data acquisition, and by utilizing the provided spectral analysis guide, researchers can achieve unambiguous structural verification. The causal explanations for experimental parameters and spectral features provide a deeper understanding, empowering scientists in research and drug development to confidently apply this methodology for ensuring the quality and identity of this pivotal chemical intermediate.

References

While no direct experimental spectra for the title compound were found in the searched literature, the principles and standard procedures outlined in this document are based on widely accepted NMR spectroscopic practices. The following references provide authoritative information on the general techniques discussed.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Information available at: [Link]

FT-IR Spectroscopic Analysis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile: A Guide to Structural Verification and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed protocol and theoretical framework for the analysis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile using Fourier Transform Infrared (FT-IR) spectroscopy. As a key intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals, rigorous structural confirmation is paramount.[1] FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for verifying the molecular structure by identifying its constituent functional groups.[2][3][4] This guide covers the fundamental principles, a step-by-step experimental protocol using the Attenuated Total Reflectance (ATR) technique, spectral interpretation, and data validation, designed for professionals in research and development.

Introduction: The Role of FT-IR in Chemical Synthesis

This compound is a substituted aromatic nitrile whose structural integrity is crucial for its function as a building block in multi-step organic syntheses.[1] Verifying the successful incorporation of all functional moieties—the nitrile, the dimethoxy-substituted aromatic ring, and the quaternary methyl groups—is a critical quality control step.

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical tool for this purpose. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies of energy that correspond to these vibrational modes.[3][5] The resulting absorption spectrum serves as a unique "molecular fingerprint," providing definitive qualitative information about the functional groups present.[3] Modern FT-IR instruments offer significant advantages over older dispersive techniques, including superior speed, precision, and signal-to-noise ratio, making them ideal for routine analysis in a development setting.[2]

Structural Features and Expected Vibrational Signatures

The unique structure of this compound gives rise to a series of characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹). A thorough understanding of these expected peaks is the foundation of accurate spectral interpretation.

The key functional groups and their expected vibrational modes are:

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the spectrum. It is expected to appear in a relatively uncongested region of the spectrum, typically as a sharp, intense absorption.[6][7][8] For aromatic nitriles, this peak may be shifted to a slightly lower wavenumber due to electronic conjugation with the ring system.[9][10]

  • Aromatic Ring (Phenyl): The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹.[11][12] In-ring C=C stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region.[12][13] Furthermore, strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the ring.[12]

  • Ether Linkages (Ar-O-CH₃): Aryl alkyl ethers display a strong, characteristic asymmetric C-O-C stretching vibration, typically between 1300 and 1200 cm⁻¹.[14] A symmetric stretch also occurs at a lower frequency, often around 1050-1010 cm⁻¹.[14][15]

  • Aliphatic Groups (-C(CH₃)₂): The methyl groups will show sp³ C-H stretching vibrations just below 3000 cm⁻¹, along with characteristic bending (scissoring, rocking) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[11]

The following table summarizes the anticipated FT-IR absorption bands for this compound.

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale & Comments
3100 - 3000Aromatic C-H StretchMedium to WeakConfirms the presence of the phenyl ring. Appears at a slightly higher frequency than aliphatic C-H stretches.[11][12]
2990 - 2850Aliphatic C-H Stretch (from -CH₃)MediumConfirms the presence of the methyl groups.[11]
2240 - 2220Nitrile C≡N StretchStrong, SharpA highly diagnostic peak for the nitrile functional group. Its position indicates conjugation with the aromatic ring.[8][10]
1610 - 1580Aromatic C=C Ring StretchMedium to StrongCharacteristic of the aromatic ring skeletal vibrations. Often appears as a pair of bands.[12][13]
1500 - 1450Aromatic C=C Ring StretchMedium to StrongAnother key indicator of the aromatic ring structure.
1470 - 1450Aliphatic C-H Bend (Asymmetric)MediumAssociated with the methyl groups.
1380 - 1365Aliphatic C-H Bend (Symmetric)MediumOften a doublet for a gem-dimethyl group.
1300 - 1200Aryl Ether Asymmetric C-O StretchStrongA prominent, strong band confirming the Ar-O-C linkage of the methoxy groups.[14]
1160 - 1020Aryl Ether Symmetric C-O StretchStrongThe second C-O stretching band, confirming the ether functionality.[15]
900 - 675Aromatic C-H Out-of-Plane BendStrongThe position of this band is highly dependent on the ring substitution pattern.

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the recommended sampling technique due to its simplicity, speed, and lack of need for sample preparation.[16][17] The technique is non-destructive and provides high-quality, reproducible spectra from a minimal amount of solid or liquid sample.[4][17]

  • Spectrometer: A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • ATR Accessory: A single-reflection diamond ATR accessory is highly recommended for its robustness and chemical resistance.

  • Software: Instrument control and data processing software (e.g., OPUS, Spectrum).

  • Instrument Preparation: Ensure the spectrometer has been powered on and allowed to thermally stabilize for at least 30 minutes. If applicable, confirm the sample compartment is being purged with dry air or nitrogen to minimize atmospheric interference.

  • ATR Crystal Cleaning: Before any measurements, clean the ATR crystal surface thoroughly. Wipe with a lint-free swab soaked in a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely. This step is critical to prevent cross-contamination.[18][19]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This measurement captures the instrument's response, including absorptions from the atmosphere (CO₂, H₂O) and the ATR crystal itself.[5][20]

    • Causality: The software will automatically ratio the subsequent sample spectrum against this background, effectively subtracting these interferences and producing a clean spectrum of only the sample.

    • Typical Parameters: Scan range: 4000–400 cm⁻¹; Resolution: 4 cm⁻¹; Number of scans: 32.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: Good contact is essential for the IR evanescent wave to penetrate the sample effectively, which is necessary to obtain a high-quality spectrum. Insufficient contact will result in a weak, noisy signal.[19][21]

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, acquire the sample spectrum.

    • The software will perform the Fourier transform and ratio the result against the stored background to display the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • After acquisition, perform an ATR correction if the software allows and if comparison to transmission library spectra is desired.

    • Apply a baseline correction to ensure all peaks originate from a flat baseline, which is important for accurate peak picking and potential quantitative analysis.

    • Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Workflow Visualization

The following diagram illustrates the logical flow of the FT-IR analysis protocol.

Caption: Workflow for FT-IR analysis using the ATR technique.

Data Interpretation and Self-Validation

The acquired spectrum should be carefully examined to confirm the presence of all expected absorption bands as detailed in the table above.

  • Primary Validation: The most critical peaks for validation are the sharp C≡N stretch around 2230 cm⁻¹, the strong aromatic C=C stretches at ~1600 cm⁻¹, and the very strong C-O ether stretches between 1300-1020 cm⁻¹.

  • Secondary Validation: Confirm the presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹).

  • Purity Check: The absence of unexpected peaks is as important as the presence of expected ones. For instance, a broad absorption in the 3500-3200 cm⁻¹ region would indicate O-H contamination (e.g., from water or starting materials), while a strong peak around 1700 cm⁻¹ would suggest carbonyl (C=O) impurities. Adherence to established standards, such as those outlined by ASTM E1252 for general infrared analysis, ensures methodological rigor.[4][22]

By systematically verifying each of these spectral features, the protocol becomes a self-validating system, providing a high degree of confidence in the identity and purity of the this compound sample.

References

  • Spectroscopy Staff. (2025).
  • University of the West Indies. Sample preparation for FT-IR. Department of Chemistry.
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  • Royal Society of Chemistry. (2009). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Physical Chemistry Chemical Physics. [Link]

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  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Scribd. [Link]

  • Martin, J. M. L., et al. (1996). Structure and Vibrational Spectrum of Some Polycyclic Aromatic Compounds Studied by Density Functional Theory. 1. Naphthalene, Azulene, Phenanthrene, and Anthracene. The Journal of Physical Chemistry. [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Intertek. [Link]

  • ASTM International. (2023). E2224 Standard Guide for Forensic Analysis of Fibers by Infrared Spectroscopy. ASTM International. [Link]

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  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. [Link]

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  • Proprep. (n.d.). How does the ir spectra of ether differ from that of esters in terms of their functional group vibrations? Proprep. [Link]

  • ResearchGate. (n.d.). Ether and oxy compound group frequencies. ResearchGate. [Link]

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  • Vidya-mitra. (2015). Characteristic vibrational freqencies of functional groups (CHE). YouTube. [Link]

  • Journal of Chemical Education. (2009). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. [Link]

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  • ChemRxiv. (2022). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Google Patents. (2012). CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.
  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. University of Insubria. [Link]

  • ResearchGate. (n.d.). IR spectra of the obtained compound PAN. ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR absorption spectra of (a) MMA, (b) EMA, (c) MAPTMS, (d) TEOS, (e)... ResearchGate. [Link]

  • ResearchGate. (2014). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. ResearchGate. [Link]

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Application Note: Mass Spectrometric Characterization of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a critical intermediate in the synthesis of pharmaceuticals such as Verapamil, a widely used calcium channel blocker, rigorous analytical characterization is essential for ensuring quality and purity in drug development and manufacturing.[1][2] This application note details an optimized methodology using Electrospray Ionization (ESI) to achieve sensitive detection and robust structural elucidation through detailed fragmentation analysis. The protocols and data presented herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

This compound (Molecular Formula: C₁₂H₁₅NO₂, Molecular Weight: 205.25 g/mol ) is a key building block in organic synthesis.[2][3] Its primary significance lies in its role as a precursor in the multi-step synthesis of Verapamil, a medication used to manage hypertension, angina, and certain heart rhythm disorders.[1] The purity of this intermediate directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and specific analytical method is paramount for its identification, quantification, and impurity profiling.

Mass spectrometry, particularly when coupled with the separation power of liquid chromatography, offers unparalleled sensitivity and specificity for analyzing organic molecules.[4][5] Electrospray ionization (ESI) is a soft ionization technique well-suited for moderately polar molecules like the target analyte, as it typically generates intact protonated molecules ([M+H]⁺) with high efficiency, minimizing in-source degradation.[6][7] This allows for accurate molecular weight determination and provides a stable precursor ion for subsequent fragmentation experiments (MS/MS), which are essential for definitive structural confirmation. This guide explains the causality behind key experimental choices and provides a validated protocol for the complete mass spectrometric characterization of this important compound.

Experimental Methodology

Materials and Reagents
  • Analyte: this compound (Purity ≥97%)

  • Solvents: HPLC-grade or LC-MS grade Acetonitrile (ACN) and Water.

  • Mobile Phase Additive: Formic Acid (FA), LC-MS grade, ~99% purity.

Standard and Sample Preparation Protocol

Causality: The goal of this protocol is to prepare a dilute, particle-free solution of the analyte in a solvent composition that is compatible with the reverse-phase LC mobile phase, ensuring good peak shape and ionization efficiency.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL Class A volumetric flask. Dissolve and bring to volume with Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution. Transfer 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Final Sample for Injection: Transfer the working solution to a 2 mL autosampler vial. This solution is now ready for LC-MS analysis.

Instrumentation and Analytical Conditions

The following parameters were established on a typical UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. These can be adapted for other tandem mass spectrometry systems like a triple quadrupole.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValueRationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmProvides excellent retention and separation for moderately non-polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is added to acidify the mobile phase, which promotes the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography with good elution strength for the analyte.
Flow Rate 0.3 mL/minA standard flow rate for 2.1 mm ID columns, balancing analysis time with separation efficiency.
Gradient 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 minA gradient ensures the efficient elution of the analyte while cleaning the column of more hydrophobic impurities.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small injection volume is sufficient due to the high sensitivity of the mass spectrometer.

Table 2: Mass Spectrometry (MS) Parameters

ParameterValueRationale
Ionization Mode Electrospray (ESI)ESI is a soft ionization technique suitable for polar and moderately polar analytes, minimizing fragmentation in the source.[6]
Polarity PositiveThe presence of ether oxygens and the nitrile group facilitates protonation to form a stable positive ion ([M+H]⁺).
Mass Range (Full Scan) 100 - 500 m/zThis range comfortably covers the expected molecular ion and its potential adducts or fragments.
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 120 °CA lower temperature helps prevent thermal degradation of the analyte.
Desolvation Temperature 350 °CFacilitates efficient solvent evaporation from the ESI droplets to release gas-phase ions.[6]
Collision Energy (MS/MS) Ramp 10 - 40 eVA collision energy ramp allows for the observation of both low-energy (stable) and high-energy (smaller) fragments, providing rich structural data.
Analytical Workflow

The entire process from sample handling to data interpretation follows a systematic and logical flow to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Weigh Analyte B Prepare Stock Solution (1 mg/mL in ACN) A->B C Prepare Working Solution (1 µg/mL in 50:50 ACN:H₂O) B->C D Inject Sample into UHPLC-MS System C->D E Full Scan MS Analysis (Identify [M+H]⁺) D->E F Tandem MS (MS/MS) Analysis (Fragment [M+H]⁺) E->F G Confirm Molecular Weight (Exact Mass Measurement) E->G H Elucidate Fragmentation Pathway F->H G->H I Final Report & Structural Confirmation H->I

Figure 1: Overall analytical workflow. (Max Width: 760px)

Results and Discussion

Full Scan Mass Spectrum: Molecular Ion Identification

Analysis in positive ESI mode is expected to yield a prominent signal for the protonated molecule, [M+H]⁺. The exact mass of the neutral molecule (C₁₂H₁₅NO₂) is 205.1103 Da. Therefore, the theoretical exact mass of the protonated species ([C₁₂H₁₆NO₂]⁺) is 206.1181 Da . High-resolution mass spectrometry (HRMS) should detect this ion with high mass accuracy (< 5 ppm), confirming the elemental composition. Sodium adducts ([M+Na]⁺ at m/z 228.0997) may also be observed at lower intensities.

Tandem MS (MS/MS) Fragmentation Analysis

To confirm the structure, the [M+H]⁺ ion at m/z 206.12 is selected as the precursor for collision-induced dissociation (CID). The resulting product ion spectrum provides a structural fingerprint of the molecule. The fragmentation is governed by the chemical nature of the compound, with cleavage occurring at the weakest bonds or leading to the formation of stable ions or neutral molecules.

The proposed fragmentation pathway is dominated by the cleavage of the C-C bond between the quaternary carbon and the aromatic ring, a favorable benzylic cleavage.

  • Precursor Ion: m/z 206.12 ([M+H]⁺) : The intact protonated molecule.

  • Key Fragment 1: m/z 138.06 ([C₈H₁₀O₂]⁺) : This major fragment corresponds to the loss of the neutral isobutyronitrile moiety (C(CH₃)₂CN, 68.05 Da). This is a characteristic fragmentation resulting from the cleavage of the benzylic C-C bond, leading to the formation of a stable 3,5-dimethoxybenzyl cation.

  • Key Fragment 2: m/z 191.09 ([C₁₁H₁₃NO₂]⁺) : This fragment arises from the loss of a methyl radical (•CH₃, 15.02 Da) from one of the methoxy groups. This is a common fragmentation pattern for methoxy-substituted aromatic compounds.

  • Key Fragment 3: m/z 179.11 ([C₁₁H₁₅O₂]⁺) : This corresponds to the loss of hydrogen cyanide (HCN, 27.01 Da) from the precursor ion. This indicates the presence of the nitrile functional group.

The following diagram illustrates these primary fragmentation routes.

G precursor [M+H]⁺ m/z 206.12 frag1 [C₈H₁₀O₂]⁺ m/z 138.06 precursor->frag1 - C₄H₆N (68.05 Da) frag2 [C₁₁H₁₃NO₂]⁺ m/z 191.09 precursor->frag2 - •CH₃ (15.02 Da) frag3 [C₁₁H₁₅O₂]⁺ m/z 179.11 precursor->frag3 - HCN (27.01 Da)

Figure 2: Proposed MS/MS fragmentation pathway. (Max Width: 760px)

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and highly specific protocol for the characterization of this compound. The use of positive mode electrospray ionization yields a clear protonated molecular ion for accurate mass determination. Subsequent tandem mass spectrometry experiments produce a predictable and informative fragmentation pattern, enabling unambiguous structural confirmation. This method is directly applicable for quality control during pharmaceutical synthesis, reaction monitoring, and for the identification of related impurities, ensuring the integrity of the drug manufacturing process.

References

  • Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. (n.d.). CORE. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • Piyankarage, S. C., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Retrieved January 5, 2026, from [Link]

  • IOPscience. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Retrieved January 5, 2026, from [Link]

  • LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved January 5, 2026, from [Link]

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Application Notes and Protocols for 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Dimethoxyphenyl Scaffold

The compound 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile is a versatile chemical intermediate, primarily utilized in organic synthesis as a foundational building block for more complex molecules.[1] Its structure, featuring a dimethoxy-substituted phenyl ring and a nitrile group, offers multiple reaction sites for chemical modification. This makes it a valuable starting material for constructing a diverse library of compounds aimed at various biological targets. This guide moves beyond the starting material to explore the synthesis and application of its derivatives in key areas of modern drug discovery, providing detailed, field-proven protocols for their evaluation. We will delve into three primary applications: the development of novel anticancer agents, the modulation of ion channels for cardiovascular and neurological disorders, and the synthesis of selective serotonin receptor agonists for psychiatric conditions.

Application I: Development of Novel Tubulin Polymerization Inhibitors for Oncology

Scientific Rationale: The dimethoxyphenyl moiety is a key pharmacophore in several natural and synthetic compounds that exhibit potent anticancer activity by disrupting microtubule dynamics. Compounds like combretastatin A-4 feature a trimethoxyphenyl ring that binds to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Research into analogues has shown that molecules containing dimethoxy and trimethoxyphenyl groups can exhibit significant cytotoxic potency against cancer cell lines, such as hepatocellular carcinoma (HepG2), with IC50 values in the low micromolar range.[2] By leveraging the this compound scaffold, novel heterocyclic derivatives can be synthesized to explore this mechanism of action.

Protocol 1A: Synthesis of a 4,5-Disubstituted Imidazole Derivative

This protocol outlines a plausible synthetic route to a novel imidazole derivative, a heterocyclic structure prevalent in medicinal chemistry. The nitrile group of the starting material is a key functional handle for cyclization reactions.

Workflow Diagram: Synthesis of Imidazole Derivative

A 2-(3,5-Dimethoxyphenyl) -2-methylpropanenitrile B Reduction of Nitrile to Amine A->B 1. LiAlH4, THF C Intermediate Amine B->C D Reaction with α-bromoketone C->D 2. R-C(O)CH2Br E Cyclization (e.g., via heating) D->E 3. Heat, Base F Target Imidazole Derivative E->F

Caption: Synthetic workflow for a hypothetical imidazole derivative.

Step-by-Step Methodology:

  • Reduction of the Nitrile: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, slowly add lithium aluminum hydride (LiAlH4) (1.5 eq) at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to obtain the crude intermediate amine.

  • Condensation and Cyclization: Dissolve the crude amine (1.0 eq) in ethanol. Add an appropriate α-bromoketone (e.g., 2-bromoacetophenone) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

  • Purify the residue using flash column chromatography on silica gel to yield the target imidazole derivative.

Protocol 1B: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol determines the concentration at which the synthesized derivative inhibits the growth of a cancer cell line by 50% (IC50).

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the synthesized imidazole derivative in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include wells with medium and DMSO alone as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Hypothetical Data Summary

CompoundTarget Cell LineIC50 (µM)
Derivative 1AHepG2 (Liver Cancer)2.5
Derivative 1AMCF-7 (Breast Cancer)4.8
Podophyllotoxin (Control)HepG2 (Liver Cancer)0.05
Protocol 1C: Tubulin Polymerization Assay

This biochemical assay directly measures the compound's effect on the polymerization of tubulin monomers into microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Assay Setup: In a 96-well plate, add the synthesized compound at various concentrations. Include colchicine or podophyllotoxin as a positive control for inhibition and DMSO as a negative control.

  • Initiation of Polymerization: Place the plate in a spectrophotometer pre-warmed to 37°C. Add the cold tubulin solution to each well to initiate polymerization.

  • Data Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated. Determine the concentration of the compound that inhibits polymerization by 50% (IC50).

Mechanism Diagram: Tubulin Polymerization Inhibition

cluster_0 Normal Polymerization cluster_1 Inhibition by Derivative αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization (GTP Hydrolysis) Bound Dimer Derivative-Tubulin Complex αβ-Tubulin Dimers->Bound Dimer Binding to Colchicine Site Derivative Derivative Derivative->Bound Dimer No Polymerization Disrupted Microtubule Assembly Bound Dimer->No Polymerization Inhibition

Caption: Mechanism of microtubule disruption by a tubulin-binding agent.

Application II: Screening for Voltage-Gated Sodium Channel (Nav1.5) Modulators

Scientific Rationale: Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.5 isoform is the primary cardiac sodium channel, and its dysfunction is linked to various arrhythmias.[3] Modulators of Nav1.5, particularly inhibitors of the late sodium current, are a therapeutic strategy for treating conditions like angina and arrhythmia.[3] Patent literature reveals that complex fused heterocyclic compounds can act as potent ion channel modulators.[4][5] The this compound scaffold can serve as a starting point for the multi-step synthesis of novel heterocyclic systems designed to interact with the channel pore.

Protocol 2A: Synthesis of a Fused Triazolopyridine Derivative

This protocol describes a conceptual pathway to a complex heterocyclic system, inspired by structures disclosed in patent literature for Nav1.5 modulation.[3]

Step-by-Step Methodology:

  • Initial Modification: Convert the nitrile group of the starting material into a carboxylic acid via hydrolysis (e.g., using strong acid or base).

  • Amide Coupling: Activate the resulting carboxylic acid using a coupling agent like HATU or EDC/HOBt and react it with a substituted aminopyridine to form an amide bond.

  • Cyclization Cascade: Treat the amide intermediate with a dehydrating agent (e.g., POCl3) to induce cyclization, potentially forming a pyridine-fused ring system.

  • Further Functionalization: Introduce additional diversity by performing reactions on the pyridine ring or the dimethoxyphenyl group, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to append other aryl or heteroaryl moieties.

  • Purification: Each step requires purification, typically by column chromatography or recrystallization, and characterization by NMR and mass spectrometry.

Protocol 2B: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channel function, providing direct measurement of the ionic current flowing through the channel.

Workflow Diagram: Patch-Clamp Experiment

A Prepare HEK293 cells expressing Nav1.5 B Obtain GΩ seal with glass micropipette A->B C Rupture membrane to achieve whole-cell configuration B->C D Record baseline Nav1.5 current C->D E Perfuse cell with compound solution D->E F Record post-compound Nav1.5 current E->F G Analyze data: % inhibition, voltage-dependence F->G

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Step-by-Step Methodology:

  • Cell Preparation: Use a stable cell line (e.g., HEK293) expressing human Nav1.5 channels. Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Electrode and Solutions: Pull glass micropipettes to a resistance of 2-4 MΩ when filled with the internal solution (containing CsF to block K+ currents). The external solution should be a physiological saline solution (e.g., Tyrode's solution).

  • Achieving Whole-Cell Configuration: Mount the coverslip onto the stage of an inverted microscope. Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal. Apply a brief pulse of suction to rupture the cell membrane and gain electrical access to the cell interior.

  • Voltage Protocol and Recording: Hold the cell at a negative potential (e.g., -100 mV) where channels are closed. Apply depolarizing voltage steps (e.g., to 0 mV) to elicit an inward sodium current.

  • Compound Application: After recording a stable baseline current for several minutes, perfuse the cell with the external solution containing the test compound at a known concentration (e.g., 10 µM).

  • Data Acquisition: Record the current during and after compound application until a steady-state effect is observed.

  • Analysis: Measure the peak amplitude of the sodium current before and after compound application. Calculate the percentage of inhibition. More advanced protocols can investigate use-dependence and effects on channel gating kinetics.

Hypothetical Data Summary

CompoundConcentrationPeak Nav1.5 Current Inhibition (%)
Derivative 2A1 µM15.2 ± 2.1
Derivative 2A10 µM68.5 ± 4.3
Ranolazine (Control)10 µM45.0 ± 3.8

Application III: Synthesis of Selective Serotonin 5-HT2A Receptor Agonists

Scientific Rationale: The serotonin 2A receptor (5-HT2AR) is a key target for classical psychedelics and is implicated in various psychiatric conditions, including depression and anxiety.[6] The development of selective 5-HT2AR agonists with desirable drug-like properties is an active area of research. Recent studies have identified 2,5-dimethoxyphenylpiperidines as a novel class of selective 5-HT2AR agonists.[6] While the starting material is a 3,5-dimethoxy isomer, this section provides a general framework for how such a scaffold can be elaborated into a piperidine-containing structure to target G-protein coupled receptors (GPCRs) like the 5-HT2AR.

Protocol 3A: Synthesis of a Novel Dimethoxyphenyl-Piperidine Derivative

This protocol outlines a conceptual pathway for synthesizing a piperidine-containing molecule from a dimethoxyphenylacetonitrile precursor.

Step-by-Step Methodology:

  • Grignard Reaction: Convert 3,5-dimethoxybromobenzene into a Grignard reagent. React this with a suitable protected piperidone derivative to form a tertiary alcohol.

  • Dehydration: Dehydrate the alcohol under acidic conditions to form an enamine or a double bond intermediate.

  • Reduction: Reduce the double bond using a method like catalytic hydrogenation (e.g., H2, Pd/C) to yield the saturated piperidine ring attached to the dimethoxyphenyl moiety.

  • Deprotection and Functionalization: If the piperidine nitrogen is protected (e.g., with a Boc group), remove the protecting group and perform further functionalization if desired (e.g., alkylation, acylation).

  • Purification: Purify the final product using column chromatography or preparative HPLC.

Protocol 3B: 5-HT2A Receptor Radioligand Binding Assay

This assay measures the affinity of the synthesized compound for the 5-HT2A receptor by competing with a known radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells). Homogenize the cells and centrifuge to pellet the membranes, which are then resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity 5-HT2A radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.

  • Nonspecific Binding: To determine nonspecific binding, include wells containing the radioligand and a high concentration of a known non-radioactive 5-HT2A ligand (e.g., unlabeled ketanserin or spiperone).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes (and any bound radioligand) while the unbound ligand passes through.

  • Scintillation Counting: Wash the filters, dry them, and place them in scintillation vials with scintillation fluid. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Subtract the nonspecific binding from all other counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary

CompoundReceptor TargetKi (nM)
Derivative 3A5-HT2A85
Derivative 3A5-HT2C> 1000
Derivative 3AD2 (Dopamine)> 2500
Ketanserin (Control)5-HT2A2.1

Conclusion

The this compound core structure represents a highly valuable and versatile starting point for medicinal chemistry campaigns. The protocols and application notes provided in this guide demonstrate how this simple intermediate can be elaborated into complex derivatives targeting diverse and therapeutically relevant protein classes, including cytoskeletal proteins, ion channels, and GPCRs. The true power of this scaffold lies in its synthetic tractability, allowing researchers to rapidly generate novel chemical matter for lead discovery and optimization in the pursuit of next-generation therapeutics.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 23(10), 2533. Available from: [Link]

  • Gilead Sciences, Inc. (2008). Ion channel modulators and methods of use. Google Patents. (AU2008256937A1).
  • Blass, B. E. (2012). Fused Heterocyclic Compounds as Ion Channel Modulators: Patent Highlight. ACS Medicinal Chemistry Letters, 3(8), 679–680. Available from: [Link]

  • Gilead Sciences, Inc. (2006). Ion channel modulators. Google Patents. (MXPA06010033A).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13396027, 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile. Available from: [Link]

  • CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method. Google Patents.
  • Di Miceli, M., Gronlien, J. H., & Kristensen, J. L. (2020). Allosteric Modulation of Ionotropic Glutamate Receptors: An Outlook on New Therapeutic Approaches To Treat Central Nervous System Disorders. Journal of Medicinal Chemistry, 63(15), 7969–7990. Available from: [Link]

  • Lihumis, S., et al. (2022). Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. Journal of University of Babylon for Pure and Applied Sciences. Available from: [Link]

  • Røsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. Available from: [Link]

  • Williams, B. S., et al. (2007). Ion Channels as Drug Targets: The Next GPCRs. AAPS Journal, 9(3), E324-E333. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable intermediate. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most effective and scalable method for synthesizing this compound?

A1: The most robust and widely adopted method is the α-alkylation of the corresponding phenylacetonitrile precursor, 3,5-dimethoxyphenylacetonitrile. Specifically, a phase-transfer catalysis (PTC) approach is highly recommended for this transformation.[1]

Causality: The starting material, 3,5-dimethoxyphenylacetonitrile, has an acidic α-proton (the proton on the carbon adjacent to both the phenyl ring and the nitrile group). This proton can be abstracted by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, in a classic SN2 reaction to form the desired product.

Phase-transfer catalysis is particularly effective because it allows for the use of inexpensive and safer inorganic bases (like NaOH or KOH) in a biphasic system (aqueous and organic).[2] The PTC, typically a quaternary ammonium salt, facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase to deprotonate the nitrile. It then transports the resulting carbanion back to the interface or into the organic phase to react with the alkylating agent. This methodology avoids the need for hazardous and expensive bases like sodium hydride (NaH) and anhydrous, polar aprotic solvents like DMF.[1][3]

G cluster_workflow General Synthesis Workflow via PTC SM Starting Material: 3,5-Dimethoxyphenylacetonitrile Reaction Biphasic Reaction (Organic/Aqueous) SM->Reaction Reagents Reagents: - Methylating Agent (e.g., CH3I) - Base (e.g., 50% NaOH) - PTC (e.g., TBAB) - Solvent (e.g., Toluene) Reagents->Reaction Workup Aqueous Work-up - Phase Separation - Washing Reaction->Workup Reaction Completion Purification Purification - Solvent Removal - Recrystallization or Chromatography Workup->Purification Crude Product Product Final Product: 2-(3,5-Dimethoxyphenyl)- 2-methylpropanenitrile Purification->Product High Purity Product G cluster_troubleshooting Troubleshooting Decision Tree Start Low Yield or High Impurity? Check_SM Analyze Starting Material (GC/NMR) Start->Check_SM SM_OK Purity > 99%? Check_SM->SM_OK Purify_SM Purify Starting Material (e.g., Wash/Recrystallize) SM_OK->Purify_SM No Check_Products Analyze Crude Product (GC/NMR) SM_OK->Check_Products Yes Purify_SM->Check_SM High_SM High % of Starting Material? Check_Products->High_SM High_Byproduct High % of Byproduct? Check_Products->High_Byproduct Optimize_Base Optimize Deprotonation: - Increase Base Concentration - Check Catalyst Activity - Increase Temperature High_SM->Optimize_Base Yes Optimize_Alkylation Minimize Side Reactions: - Reduce Alkylating Agent Stoichiometry - Slow Addition of Alkylating Agent - Lower Reaction Temperature High_Byproduct->Optimize_Alkylation Yes Success Optimized Yield Optimize_Base->Success Optimize_Alkylation->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocol: Optimized Synthesis via Phase-Transfer Catalysis

This protocol is a robust starting point. Further optimization of temperature, reaction time, and catalyst loading may be required based on your specific laboratory setup.

Materials:

  • 3,5-Dimethoxyphenylacetonitrile (1.0 eq)

  • Toluene (5 mL per gram of starting nitrile)

  • Methyl Iodide (1.1 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • 50% (w/w) Sodium Hydroxide solution (4.0 eq)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes or Heptane (for recrystallization)

  • Ethyl Acetate (for recrystallization)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add 3,5-dimethoxyphenylacetonitrile, toluene, and tetrabutylammonium bromide (TBAB).

  • Base Addition: Begin vigorous stirring to ensure good mixing between the phases. Add the 50% NaOH solution to the flask.

  • Methylation: Slowly add the methyl iodide via the dropping funnel over 30-60 minutes. An exotherm may be observed; maintain the reaction temperature between 25-40°C using a water bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the salts and dilute the base. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, typically an oil or a low-melting solid, can be purified by recrystallization. A mixture of ethyl acetate and hexanes is often effective. Dissolve the crude product in a minimal amount of warm ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by filtration.

References
  • ResearchGate. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Available from: [Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. Available from: [Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis (Chloromethylation). Available from: [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis. Available from: [Link]

  • ARKAT USA, Inc. Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Google Patents. Method for the alkylation of phenylacetonitriles (US4377531A).

Sources

Technical Support Center: Purification of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and workup of this important intermediate.[1] We will explore the nature of potential impurities and provide detailed, field-proven protocols to achieve high purity.

Frequently Asked Questions (FAQs): Understanding the Impurities

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual starting materials such as 3,5-dimethoxybenzyl cyanide or 3,5-dimethoxyacetophenone can carry through to the crude product.

  • Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis, especially during acidic or basic workup conditions, which can lead to the formation of 2-(3,5-Dimethoxyphenyl)-2-methylpropanamide (the corresponding amide) and subsequently 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid (the corresponding carboxylic acid).[2] Nitriles are often considered "disguised" carboxylic acids for this reason.[2]

  • Side-Reaction Products: In syntheses involving alkylation of a nitrile, potential for over-alkylation or other side reactions exists. If synthesizing from an aldehyde via a cyanohydrin intermediate, unreacted cyanohydrin may be present.[3][4]

  • Solvent Residues: Residual high-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO, toluene) can be difficult to remove.

Q2: How can I detect these impurities in my crude sample?

A2: A multi-technique approach is recommended for robust impurity profiling:

  • Thin-Layer Chromatography (TLC): This is the first and quickest step. The carboxylic acid impurity will typically have a much lower Rf value (be more polar) than the target nitrile on a silica gel plate. The amide will also be more polar, but likely closer to the product's Rf. Unreacted starting materials will have their own distinct Rf values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for a broad singlet between 10-13 ppm, which is characteristic of a carboxylic acid proton.[5] Amide protons (N-H) often appear as broad signals as well. Protons alpha to the nitrile group typically appear around 2.0-3.0 ppm.[5]

    • ¹³C NMR: The nitrile carbon has a characteristic chemical shift in the 110-125 ppm range, while a carboxylic acid carbonyl carbon appears much further downfield, around 170-185 ppm.[5]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band between 2200-2260 cm⁻¹ is a clear indicator of the C≡N stretch of the nitrile group.[5] The presence of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) would suggest the carboxylic acid impurity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Developing a suitable method (e.g., reversed-phase HPLC) will allow for the separation and quantification of the main product and its impurities.

Troubleshooting Guide: Purification Strategies

This section provides a logical workflow for selecting the appropriate purification strategy based on the nature of the identified impurities.

Purification_Workflow Start Crude Product Analysis (TLC/NMR) Impurity_ID Identify Major Impurity Start->Impurity_ID Acid_Impurity Acidic Impurity (e.g., Carboxylic Acid) Impurity_ID->Acid_Impurity  Low Rf Spot Polar_Impurity Polar Impurity (e.g., Amide, Starting Material) Impurity_ID->Polar_Impurity  Mid Rf Spot NonPolar_Impurity Non-Polar Impurity (Similar Rf to Product) Impurity_ID->NonPolar_Impurity  Close Rf Spot Strategy_Wash Strategy: Basic Aqueous Wash (e.g., NaHCO₃, Na₂CO₃) Acid_Impurity->Strategy_Wash Strategy_Recrystal Strategy: Recrystallization Polar_Impurity->Strategy_Recrystal Strategy_Chroma Strategy: Column Chromatography NonPolar_Impurity->Strategy_Chroma Result_Pure Pure Product Strategy_Wash->Result_Pure Strategy_Recrystal->Result_Pure Strategy_Chroma->Result_Pure

Caption: Decision workflow for selecting a purification strategy.

Q3: My crude product is contaminated with the carboxylic acid hydrolysis product. How do I remove it?

A3: The presence of an acidic functional group provides a straightforward and highly effective method for removal: liquid-liquid extraction with a basic aqueous solution.

  • Causality: The carboxylic acid will react with a mild base (e.g., sodium bicarbonate, NaHCO₃) to form a water-soluble carboxylate salt. The target nitrile, lacking an acidic proton, will remain in the organic phase. This difference in solubility is the basis for the separation.

  • Trustworthiness Check: After the basic wash, you can validate the removal by taking a small sample of the organic layer and running a TLC. The low Rf spot corresponding to the acid should be completely gone. You can also acidify the aqueous layer with HCl; if the acid impurity was present, it will precipitate out of the aqueous solution.

Protocol 1: Basic Aqueous Wash for Acid Removal
  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash (steps 3-5) one more time.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified nitrile.

Q4: I've removed the acidic impurities, but my product is still not pure. Recrystallization seems like the next logical step. How do I choose the right solvent?

A4: Recrystallization is an excellent technique for removing impurities with different solubility profiles than your target compound.[6] The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Expertise & Experience: For a moderately polar compound like this compound, which contains aromatic rings, ethers, and a nitrile group, a good starting point is a moderately polar solvent. Alcohols like ethanol or isopropanol are often effective.[7] A solvent system, such as ethyl acetate/hexanes or toluene/hexanes, can also be used to fine-tune the solubility.

  • Screening Process: The most reliable method is a small-scale solvent screen.

Solvent/SystemPolarityExpected Outcome for Target Compound
Hexanes/Heptane Non-polarLikely insoluble or poorly soluble even when hot. Good as an anti-solvent.
Toluene Non-polar (Aromatic)Good solubility when hot, may need an anti-solvent for good recovery.
Ethyl Acetate Polar AproticGood solubility; may require addition of hexanes to induce crystallization.
Isopropanol/Ethanol Polar ProticHigh potential. Often provides good solubility differential between hot and cold.[8]
Methanol Polar ProticMay be too strong a solvent, leading to poor recovery.
Water Very PolarInsoluble.
Protocol 2: Recrystallization from Isopropanol
  • Place the crude nitrile into an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of isopropanol, just enough to create a slurry.

  • Heat the mixture on a hot plate with stirring until it begins to boil.

  • Add more isopropanol dropwise until the solid just completely dissolves. Do not add a large excess.[6]

  • If the solution is colored, cool it slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.[6]

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold isopropanol.

  • Dry the crystals under vacuum to a constant weight.

Q5: My impurities have a very similar polarity and Rf value to my product. What is the best course of action?

A5: When impurities cannot be separated by extraction or recrystallization, column chromatography is the most powerful purification technique.[9][10] The principle is to use a stationary phase (typically silica gel) and a mobile phase (a solvent system) to separate compounds based on their differential adsorption.[9]

  • Authoritative Grounding: Silica gel is slightly acidic and is an excellent choice for separating a wide variety of compounds, including nitriles.[10] The separation relies on the polarity of the compounds; more polar compounds interact more strongly with the polar silica gel and therefore elute more slowly.[11]

  • Solvent System Selection: The key to a successful column is choosing the right eluent system. This is done empirically using TLC.

    • Start with a non-polar solvent like hexanes and a more polar one like ethyl acetate.

    • Test different ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) on TLC plates spotted with your crude mixture.

    • The ideal system will give your target compound an Rf value of ~0.3-0.4 and show clear separation from the impurity spots.[10]

Protocol 3: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading). This prevents band broadening.

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture if a gradient is needed.[11]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[11]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified this compound.

References

  • Vertex AI Search. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Google.
  • University of Toronto. (n.d.). Column chromatography. University of Toronto Scarborough.
  • Columbia University. (n.d.). Column chromatography. Columbia University Department of Chemistry.
  • University of Colorado Boulder. (n.d.). Column Chromatography. University of Colorado Boulder Department of Chemistry.
  • MySkinRecipes. (n.d.). This compound.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • Google Patents. (n.d.). CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.
  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes.
  • EBSCO. (n.d.). Nitriles. Research Starters.
  • Williams College. (n.d.). recrystallization.pdf.
  • Wikipedia. (n.d.). Nitrile.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Chemguide. (n.d.). the preparation of nitriles.

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Improving purity of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: A Researcher's Guide to Improving the Purity of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Welcome to the technical support center dedicated to the purification of this compound. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common and complex purity challenges encountered during and after synthesis. As an intermediate in the development of pharmaceuticals and other complex molecules, achieving high purity of this compound is critical for downstream success.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Initial Purity Assessment & Common Impurity Profiles

This section addresses the crucial first steps after synthesis: understanding what you have and what you might be dealing with.

Q1: How do I perform an initial purity check of my crude this compound?

A rapid assessment of your crude product is essential to devise an effective purification strategy. A combination of Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is recommended.

  • Expertise & Experience: TLC provides a quick, qualitative snapshot of the number of components in your mixture. A single spot on TLC can sometimes be deceptive if impurities have similar polarities or do not visualize well.[2] Therefore, corroborating with ¹H NMR is critical. The NMR spectrum will not only confirm the presence of your desired product's characteristic peaks but also reveal signals from residual solvents or major impurities, giving you a rough estimate of their quantity.

Q2: What are the most likely impurities in my sample?

The impurity profile is intrinsically linked to the synthetic route employed. Nitriles are often prepared via nucleophilic substitution of an alkyl halide with a cyanide salt or by dehydration of a primary amide.[3][4][5]

  • Expertise & Experience: Based on common synthetic pathways for arylacetonitriles, potential impurities can be categorized as follows:

Impurity CategorySpecific ExamplesRationale for FormationRecommended Initial Detection Method
Unreacted Starting Materials 3,5-Dimethoxyphenyl-containing precursor; alkylating or cyanating agents.Incomplete reaction due to insufficient reaction time, improper temperature, or stoichiometry.¹H NMR, HPLC
Side-Reaction Products Isomeric byproducts; Amide or carboxylic acid from nitrile hydrolysis.Hydrolysis of the nitrile group can occur if water is present, especially during workup or if using aqueous reagents.¹H NMR, IR Spectroscopy, LC-MS
Reagent-Derived Impurities Phase-transfer catalysts; bases used in the reaction.Carried through the workup process.¹H NMR, HPLC
Residual Solvents Toluene, Acetonitrile, Dichloromethane, etc.Incomplete removal during the evaporation/drying phase post-reaction.¹H NMR, GC-MS
Degradation Products Colored oxidation products.Phenolic precursors or the product itself can be susceptible to oxidation, leading to discoloration.Visual Inspection, UV-Vis, HPLC

Section 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter while trying to purify your compound.

Q3: My product is a persistent oil and will not crystallize. What should I do?

This phenomenon, known as "oiling out," is common when the melting point of the solute is lower than the boiling point of the chosen solvent, or when significant impurities are present, depressing the melting point.[6]

  • Expertise & Experience: Oiling out prevents the formation of a pure crystal lattice. The primary goal is to lower the saturation point of the solution more gradually.

    • Re-dissolve and Dilute: Reheat the mixture to dissolve the oil completely. Add more of the primary solvent (the one in which the compound is more soluble) to reduce the concentration.[6]

    • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible, perhaps by placing the flask in a warm water bath that is allowed to cool overnight.

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a "seed crystal" of the pure compound to provide a nucleation site.[6]

    • Solvent System Re-evaluation: If the problem persists, the chosen solvent system is likely unsuitable. A different solvent with a lower boiling point may be required.

Q4: My TLC shows a single spot, but subsequent HPLC or NMR analysis indicates impurities are still present. Why is this happening?

This is a classic challenge where the resolution of TLC is insufficient to separate compounds with very similar properties.

  • Trustworthiness: TLC is an excellent tool for monitoring reactions but not an absolute measure of purity. Several factors can cause this discrepancy:

    • Co-elution: The impurity and the product have nearly identical Retention Factors (Rf) in the chosen TLC solvent system.

    • Non-UV Active Impurities: If you are visualizing the TLC plate with a UV lamp, impurities that lack a chromophore will be invisible.

    • Volatile Impurities: Volatile impurities (like residual solvents) will not be visible on a TLC plate after drying but will be clear in an NMR or GC analysis.

    • Decomposition on Analysis: In some cases, the compound may appear pure by TLC and NMR, but an impurity peak shows up in GC-MS. This can be an artifact of the analysis, where the compound partially decomposes in the hot GC injection port.[2]

Q5: My purified product is yellow or brown. How can I remove the color?

Color in organic compounds often arises from highly conjugated or oxidized impurities.[7]

  • Expertise & Experience: These colored impurities are often present in trace amounts but are highly visible.

    • Activated Carbon Treatment: Dissolve the crude, colored product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% by weight) of activated carbon. Gently heat and stir the mixture for 10-15 minutes. The colored impurities will adsorb onto the carbon. Filter the hot solution through a pad of Celite® to remove the carbon, then proceed with recrystallization or solvent evaporation.[7]

    • Recrystallization: A carefully executed recrystallization is often sufficient to leave trace colored impurities behind in the mother liquor.[7]

Section 3: Detailed Purification Protocols

The following are validated, step-by-step methods for purifying this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating a compound from its impurities based on differences in solubility.[8]

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Recrystallization solvents (e.g., Ethanol/Water or Toluene/Hexane system)

  • Activated carbon (optional)

  • Celite® (optional)

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents. An ideal single solvent will dissolve the compound when hot but not when cold. A common and effective approach is a two-solvent system, such as ethanol and water. The compound should be soluble in the primary solvent (ethanol) and insoluble in the secondary "anti-solvent" (water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove the carbon and other solids without the product prematurely crystallizing.

  • Crystallization: To the hot, clear filtrate, add the anti-solvent (e.g., water) dropwise while swirling until the solution becomes faintly and persistently cloudy (the cloud point). Add a few drops of the primary solvent (ethanol) to re-clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you may then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Process Validation: Assess the purity of the dried crystals and the mother liquor by TLC or HPLC. A significant reduction or absence of impurities in the crystalline product should be observed.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that uses pressure to force a solvent through a column of adsorbent (typically silica gel), separating compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[9]

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 35-70 μm particle size)[10]

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate or Diethyl Ether/Petroleum Ether mixture)[10]

  • Pressurized air or nitrogen source

  • Collection tubes or flasks

  • TLC plates and chamber

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine an appropriate solvent system (mobile phase). The ideal system will give your desired product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure. Begin collecting fractions immediately. A gradient elution, starting with a non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20), is often most effective.

  • Fraction Analysis: Monitor the fractions being eluted using TLC. Spot every few fractions on a TLC plate to track the elution of your product.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting pure compound under high vacuum to remove any final traces of solvent.

Quality Check: Analyze the final product by ¹H NMR and HPLC to confirm its identity and assess its purity.[11][12]

Section 4: Visualizing the Workflow

To better conceptualize the process, the following diagrams illustrate the logical workflows for purification and troubleshooting.

Purification_Workflow Crude Crude Product (Post-Synthesis & Workup) Analysis1 Initial Purity Assessment (TLC, ¹H NMR) Crude->Analysis1 Decision1 Is Purity >95%? Analysis1->Decision1 Pure Pure Compound (Characterize & Store) Decision1->Pure Yes Decision2 Is Product Solid? Decision1->Decision2 No Recryst Purify by Recrystallization Decision2->Recryst Yes Column Purify by Flash Column Chromatography Decision2->Column No Analysis2 Purity Check (TLC, HPLC, NMR) Recryst->Analysis2 Column->Analysis2 Decision3 Is Purity Acceptable? Analysis2->Decision3 Decision3->Pure Yes Repurify Re-purify or Use Alternative Method Decision3->Repurify No

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem What is the issue? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals A OilingOut Compound 'Oils Out' Problem->OilingOut B LowYield Yield is Very Low Problem->LowYield C Sol1 Too much solvent used? Evaporate some solvent. NoCrystals->Sol1 Sol2 Supersaturated? Scratch flask or add seed crystal. NoCrystals->Sol2 Sol3 Solvent BP > Solute MP? Add more primary solvent & cool slower. OilingOut->Sol3 Sol5 Compound soluble when cold? Cool in ice bath for longer. LowYield->Sol5 Sol6 Significant product in mother liquor? Recover and re-crystallize. LowYield->Sol6 Sol4 Still oiling? Choose a lower-boiling solvent system. Sol3->Sol4

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 5: Frequently Asked Questions (FAQs)

Q6: Which analytical method is best for generating a certificate of analysis (CoA) for my final product?

A combination of methods is required for a comprehensive CoA.

  • HPLC is the gold standard for quantifying purity and detecting non-volatile impurities.[11]

  • ¹H NMR confirms the structure and can detect proton-containing impurities.

  • GC-MS is used to determine the content of residual solvents.

  • Mass Spectrometry (MS) confirms the molecular weight.[12]

Q7: How should I store the purified this compound?

The compound should be stored in a well-sealed container, protected from light and moisture, at room temperature.[13] Given its structure, long-term storage in an inert atmosphere (e.g., under argon or nitrogen) is advisable to prevent slow oxidation or hydrolysis.

References

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024). Vertex AI Search.
  • Minimizing impurity formation in nitrile compound synthesis. (n.d.). Benchchem.
  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (n.d.). ACS Publications.
  • Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. (2023). StudySmarter.
  • How can I remove nitrile impurities from the oxime? (2015). ResearchGate.
  • Preparation of Nitriles. (n.d.). Chemistry Steps.
  • The preparation of nitriles. (n.d.). Chemguide.
  • This compound. (n.d.). MySkinRecipes.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Analytical Methods. (n.d.). Manual for the Survey of Persistent Organic Pollutants in the Environment.
  • This compound. (n.d.). ChemScene.
  • A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethoxy-4'-iodobenzophenone. (n.d.). Benchchem.
  • Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples. (n.d.). Benchchem.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
  • Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile. (n.d.). Benchchem.

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Technical Support Center: Synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile. This document provides in-depth troubleshooting advice and alternative workup protocols to address common challenges encountered during this synthesis. The guidance is structured in a practical question-and-answer format to help researchers, scientists, and drug development professionals navigate potential experimental hurdles.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical and agrochemical compounds.[1] A common and effective method for this synthesis is the α-alkylation of 3,5-dimethoxyphenylacetonitrile. This reaction typically involves the deprotonation of the benzylic carbon followed by reaction with a methylating agent. While conceptually straightforward, the workup and purification of the final product can present several challenges. This guide will focus on providing solutions to these challenges.

A plausible synthetic route is the methylation of 3,5-dimethoxyphenylacetonitrile using a strong base and a methylating agent.

Reaction Scheme:

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the workup of the this compound synthesis.

Q1: After quenching the reaction with an aqueous solution, I observe a persistent emulsion that makes phase separation impossible. What should I do?

A1: Emulsion formation is a common issue, particularly when strong bases are used, leading to the formation of salts that can act as surfactants.

Underlying Cause: Emulsions are stabilized by microscopic droplets of one immiscible liquid suspended in another. In this synthesis, residual base reacting with the quenching agent can form salts that stabilize these emulsions.

Standard Protocol that may lead to this issue: A typical workup involves quenching the reaction mixture (often in an organic solvent like THF or DMF) with water or a dilute acid, followed by extraction with a solvent like ethyl acetate. Vigorous shaking during extraction can promote emulsion formation.

Alternative Workup Protocol 1: Brine Wash and Phase Separation

  • Quench Slowly: After the reaction is complete, cool the mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution instead of water.

  • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Allow to Stand: Let the separatory funnel stand for an extended period (15-30 minutes) to allow the layers to separate.

  • Filtration (if necessary): If a small amount of emulsion persists at the interface, you can try to pass the entire mixture through a pad of Celite® or glass wool to help break it up.

Alternative Workup Protocol 2: Solvent Modification

  • Change Extraction Solvent: If using ethyl acetate, try switching to a less polar solvent like diethyl ether or toluene, which may have a lower tendency to form emulsions.

  • Back-Extraction: After the initial extraction, if an emulsion is present in the organic layer, back-extract with brine.

Q2: My crude product is an oil, and I am struggling to purify it by crystallization. What are my options?

A2: The target molecule, this compound, can be challenging to crystallize, especially if impurities are present.

Underlying Cause: The presence of unreacted starting material, over-alkylated byproducts, or solvent residues can act as impurities that inhibit crystallization. The product itself may also have a low melting point or exist as a viscous oil at room temperature.[1]

Troubleshooting Crystallization:

  • Purity Check: Before attempting crystallization, analyze the crude product by TLC or ¹H NMR to estimate its purity. If it is less than 90% pure, a preliminary purification step is recommended.

  • Solvent Screening: Perform small-scale crystallization trials with a variety of solvent systems. Good single solvents to try are isopropanol, ethanol, or hexanes. For solvent/anti-solvent systems, consider dissolving the oil in a small amount of a good solvent (like ethyl acetate or dichloromethane) and slowly adding a poor solvent (like hexanes or pentane) until turbidity is observed.

  • Seeding: If you have a small amount of pure product, use it to seed the supersaturated solution.

  • Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

Alternative Purification Protocol: Column Chromatography

When crystallization fails, column chromatography is the most reliable method for purifying oily products.

Detailed Protocol:

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. The ideal solvent system should give your product an Rf value of ~0.3 on a TLC plate.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often leads to better separation.

  • Elution and Collection: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Q3: My reaction yields are consistently low. Could this be a workup issue?

A3: Yes, improper workup can lead to significant product loss.

Underlying Cause: The product may be partially soluble in the aqueous phase, especially if the pH is not optimal or if an inappropriate extraction solvent is used.

Troubleshooting and Optimization:

  • Check Aqueous Layer: After the initial extraction, take a small sample of the aqueous layer, neutralize it if necessary, and extract it with a small amount of a different organic solvent (e.g., dichloromethane). Analyze the extract by TLC to see if a significant amount of product is present.

  • Multiple Extractions: Instead of one large extraction, perform multiple smaller extractions of the aqueous layer with the organic solvent. Three extractions are typically sufficient to recover the majority of the product.

  • pH Adjustment: The pH of the aqueous layer can influence the partitioning of the product. For a neutral compound like this compound, the pH should be close to neutral during extraction. If the quench was acidic, consider neutralizing the aqueous layer with a mild base like sodium bicarbonate before extraction.

Visualization of Workflows

The following diagrams illustrate the decision-making process for the standard and alternative workup procedures.

StandardWorkup Start Reaction Mixture Quench Quench with Water/Dilute Acid Start->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Crystallization or Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: Standard Workup Workflow

TroubleshootingWorkup Start Post-Quench Mixture CheckEmulsion Emulsion Formed? Start->CheckEmulsion CheckPurity Crude Product is an Oil? CheckEmulsion->CheckPurity No BrineWash Add Brine, Gentle Inversion CheckEmulsion->BrineWash Yes ColumnChrom Purify by Column Chromatography CheckPurity->ColumnChrom Yes Crystallization Attempt Crystallization CheckPurity->Crystallization No BrineWash->CheckPurity Resolved Celite Filter through Celite BrineWash->Celite Still Emulsified Celite->CheckPurity Product Pure Product ColumnChrom->Product Crystallization->Product

Caption: Troubleshooting Decision Workflow

Summary of Key Parameters for Alternative Workups

IssueStandard ApproachAlternative ProtocolKey Parameters to Control
Emulsion Vigorous extraction with ethyl acetate.Slow quench, add brine, gentle inversion.Quenching rate, ionic strength, agitation method.
Oily Product Direct crystallization from crude mixture.Column chromatography.Stationary phase (silica gel), mobile phase polarity (e.g., Hexanes:EtOAc gradient).
Low Yield Single extraction with a large volume.Multiple extractions with smaller volumes.Number of extractions, pH of the aqueous layer.

Conclusion

The successful synthesis of this compound often hinges on a well-executed workup and purification strategy. By understanding the potential pitfalls and having alternative protocols at hand, researchers can significantly improve their efficiency and outcomes. This guide provides a starting point for troubleshooting, but careful observation and analytical monitoring (such as TLC and NMR) of the reaction and purification process remain the most critical tools for success.

References

  • This is a placeholder reference. Specific literature for the synthesis of this compound is not readily available in the provided search results.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for scaling up this important synthesis. Here, we will address common challenges, answer frequently asked questions, and provide a robust, validated protocol to ensure the successful and efficient production of this key chemical intermediate.[1]

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

The most direct and widely used method is the α-alkylation of a substituted arylacetonitrile. This involves the deprotonation of the benzylic carbon of 3,5-dimethoxyphenylacetonitrile, followed by quenching the resulting carbanion with an appropriate methylating agent. This nucleophilic substitution reaction is well-established and offers high yields when optimized.[2][3] Phase-transfer catalysis (PTC) is often employed in industrial settings to facilitate this type of reaction, as it can improve reaction rates, allow the use of less hazardous solvents and bases, and simplify workup procedures.[4][5][6]

Q2: What are the primary starting materials for this synthesis?

The key precursors are:

  • 3,5-Dimethoxyphenylacetonitrile: The nitrile-containing starting material.

  • A Methylating Agent: Typically an alkyl halide such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

  • A Strong Base: Necessary to deprotonate the α-carbon. Common choices include sodium amide (NaNH₂), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[7]

  • An Anhydrous Solvent: Aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene are typically used to ensure the stability of the strong base and the generated carbanion.

Q3: What are the critical safety precautions for this reaction?

The primary hazards are associated with the use of strong bases, which are often pyrophoric, water-reactive, and corrosive.

  • Sodium Amide (NaNH₂): Reacts violently with water and can form shock-sensitive peroxides upon prolonged exposure to air or heat.[8][9] It should always be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[8][10] A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[8]

  • Sodium Hydride (NaH): Also highly reactive with water, generating flammable hydrogen gas. It is typically supplied as a mineral oil dispersion to reduce its pyrophoricity, but it still requires careful handling under inert conditions.

  • Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and potential carcinogens. They should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, within a ventilated fume hood.

Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves when performing this synthesis.[9][10][11] Ensure an emergency eyewash and safety shower are accessible.[9][11]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis.

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Ineffective Deprotonation The base may be old or deactivated. Use a fresh, unopened container of the strong base. Ensure the reaction is conducted under strictly anhydrous conditions, as moisture will quench the base. Consider switching to a stronger base if deprotonation is incomplete.
Poor Nucleophilicity of Carbanion The equilibrium between the nitrile and its carbanion may not favor the anion. Using a polar aprotic solvent like DMF can help stabilize the carbanion and improve its reactivity.
Side Reactions The methylating agent can react with the solvent or trace impurities. Ensure all glassware is oven-dried and the solvent is freshly distilled from a suitable drying agent. Add the methylating agent slowly at a controlled temperature (e.g., 0 °C) to minimize side reactions.
Ineffective Phase-Transfer Catalyst (if used) The chosen PTC may be "poisoned" by the leaving group of the alkylating agent (e.g., iodide).[4] If using an iodide, consider switching to a bromide or mesylate. Ensure the PTC is sufficiently lipophilic to transfer the anion into the organic phase.[4]
Problem 2: Formation of Significant Byproducts
Possible Cause Recommended Solution
Over-alkylation (Dialkylation) This occurs if the mono-alkylated product is deprotonated and reacts again. Use a stoichiometric amount of the base and methylating agent (1.0 to 1.1 equivalents). Add the base slowly to the nitrile solution before adding the alkylating agent to avoid localized excesses of base.
N-Alkylation The nitrogen atom of the nitrile anion can act as a nucleophile, leading to the formation of a ketenimine intermediate.[12] This is more likely with sterically hindered nitriles. While less common for this specific substrate, lowering the reaction temperature can sometimes favor C-alkylation over N-alkylation.[12]
Elimination Reactions If using a more complex alkylating agent (not applicable for methylation), elimination can compete with substitution. This is generally not an issue when using methyl iodide.
Hydrolysis of Nitrile If the workup is too harsh (e.g., prolonged exposure to strong acid or base at high temperatures), the nitrile group can hydrolyze to an amide or carboxylic acid.[2][3] Use mild workup conditions and avoid excessive heat.
Problem 3: Reaction Fails to Initiate or Stalls
Possible Cause Recommended Solution
Low Reaction Temperature While initial cooling is often necessary to control the exothermic addition of reagents, the reaction itself may require a certain activation energy. After all reagents are combined, allow the reaction to slowly warm to room temperature or gently heat as specified by the protocol.
Poor Mixing/Agitation In heterogeneous reactions (e.g., using NaH or NaNH₂), vigorous stirring is critical to ensure contact between the reactants.[13] Use an appropriately sized stir bar and a stir plate with sufficient power. For larger scales, mechanical stirring is recommended.
Inhibitors Present Trace impurities in the starting materials or solvent can inhibit the reaction. Use high-purity, anhydrous reagents and solvents.

Detailed Experimental Protocol

This protocol details a reliable method for the synthesis of this compound using sodium amide as the base.

Materials and Equipment
  • Reagents: 3,5-Dimethoxyphenylacetonitrile, Sodium Amide (NaNH₂), Methyl Iodide (CH₃I), Anhydrous Toluene, Saturated Ammonium Chloride (NH₄Cl) solution, Saturated Sodium Chloride (brine) solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, condenser, nitrogen/argon inlet, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble and dry glassware B 2. Add 3,5-Dimethoxyphenylacetonitrile and anhydrous toluene to flask A->B C 3. Purge system with Nitrogen/Argon B->C D 4. Cool flask to 0°C C->D E 5. Add NaNH₂ portion-wise (Maintain temp < 10°C) D->E F 6. Stir at RT for 1 hour E->F G 7. Cool flask to 0°C F->G H 8. Add CH₃I dropwise (Maintain temp < 10°C) G->H I 9. Warm to RT and stir for 3 hours H->I J 10. Quench with sat. NH₄Cl (aq) I->J K 11. Separate organic layer J->K L 12. Extract aqueous layer with toluene K->L M 13. Combine organic layers, wash with brine L->M N 14. Dry with MgSO₄, filter M->N O 15. Concentrate via rotary evaporation N->O P 16. Purify via column chromatography or recrystallization O->P

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure
  • Preparation: Assemble a dry three-neck flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet. Add 3,5-dimethoxyphenylacetonitrile (1.0 eq) and anhydrous toluene to the flask.

  • Deprotonation: Purge the system with nitrogen. Cool the flask to 0 °C using an ice bath. Carefully add sodium amide (1.1 eq) in small portions, ensuring the internal temperature does not exceed 10 °C.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of the nitrile may result in a thick slurry.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 eq) dropwise via a dropping funnel over 30 minutes, again maintaining an internal temperature below 10 °C.

  • Reaction Completion: After the addition, remove the ice bath and let the reaction stir at room temperature for 3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with toluene.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Reaction Mechanism

The reaction proceeds via a classic Sₙ2 mechanism involving the formation of a resonance-stabilized carbanion.

G Start Start: 3,5-Dimethoxyphenylacetonitrile Carbanion Resonance-Stabilized Carbanion Start->Carbanion 1. Deprotonation (α-carbon) Base NaNH₂ Transition Sₙ2 Transition State Carbanion->Transition 2. Nucleophilic Attack MeI CH₃-I Product Product: 2-(3,5-Dimethoxyphenyl) -2-methylpropanenitrile Transition->Product 3. C-C Bond Formation SideProduct NaI

Caption: Sₙ2 reaction mechanism.

  • Deprotonation: The strong base, sodium amide, abstracts the acidic proton from the carbon alpha to both the phenyl ring and the nitrile group.

  • Nucleophilic Attack: The resulting carbanion, which is stabilized by resonance with the nitrile and aromatic ring, acts as a nucleophile. It attacks the electrophilic methyl group of methyl iodide.

  • Displacement: The attack occurs in a concerted fashion, displacing the iodide ion and forming the new carbon-carbon bond, yielding the final product.

By understanding these principles and anticipating potential challenges, researchers can confidently and safely scale the synthesis of this compound.

References

  • Western Carolina University. Standard Operating Procedure for the use of Sodium amide. Link

  • Princeton University Environmental Health & Safety. (n.d.). Sodium Amide. Link

  • Cole-Parmer. (2005). Material Safety Data Sheet - Sodium amide. Link

  • AK Scientific, Inc. Safety Data Sheet - Sodium amide. Link

  • Lab-Chem. (n.d.). MATERIAL SAFETY DATA SHEET SODIUM AMIDE. Link

  • Vulcanchem. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. Link

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Link

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Link

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  • ARKAT USA, Inc. (2004). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones. Link

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  • ResearchGate. (2013). PROCESS FOR THE SYNTHESIS OF (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENENITRILE.... Link

  • Chemistry Stack Exchange. (2021). Why can't the N- end of the nitrile anion attack the alkyl halide in an SN2 fashion during an alkylation reaction when OH- can?. Link

  • Google Patents. (2014). Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Link

  • ResearchGate. (n.d.). Reaction kinetics for the alkylation of nitrile. Link

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Technical Support Center: Synthesis of Substituted Propanenitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted propanenitriles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nitrile synthesis. Substituted propanenitriles are invaluable C-3 building blocks and key intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] However, their preparation is often fraught with challenges, from competing side reactions to purification difficulties.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common pitfalls and offer robust solutions to ensure your synthesis is successful, reproducible, and safe.

Section 1: Core Synthesis & Reaction Mechanism FAQs

This section addresses the most frequent and critical issues encountered during the synthesis of substituted propanenitriles, focusing on the underlying chemical principles that govern success or failure.

Q1: My SN2 reaction of an alkyl halide with potassium cyanide (KCN) is producing a significant amount of alkene byproduct. How can I favor substitution over elimination?

A1: This is a classic problem of competing SN2 (substitution) and E2 (elimination) pathways.[2][3] The cyanide ion (CN⁻) is a good nucleophile, but it is also a moderately strong base. The E2 reaction is highly favored by sterically hindered substrates and strong bases.

Causality & Troubleshooting:

  • Substrate Structure: The most critical factor is the structure of your alkyl halide.

    • Primary Halides (R-CH₂-X): Strongly favor the SN2 pathway. If you are seeing elimination here, it's unusual and likely due to excessively high temperatures or a very hindered base (which KCN is not).

    • Secondary Halides (R₂-CH-X): This is where competition is most fierce. SN2 and E2 are both viable, and reaction conditions are paramount.

    • Tertiary Halides (R₃-C-X): Will almost exclusively undergo E2 elimination. You cannot synthesize a quaternary-carbon-containing nitrile via this method. An SN1 pathway might occur, but E1 will also be a major competing reaction.[4][5]

  • Solvent Choice: The solvent plays a key role. Protic solvents (like ethanol or water) can solvate the cyanide ion, reducing its nucleophilicity and basicity. However, for SN2 reactions, a polar aprotic solvent is ideal as it solvates the cation (K⁺) but leaves the nucleophile (CN⁻) "naked" and highly reactive.

    • Recommendation: Switch from ethanol (a common but suboptimal choice) to a polar aprotic solvent like DMSO, DMF, or acetonitrile. This will significantly accelerate the SN2 reaction rate, often outcompeting the E2 pathway.[3]

  • Temperature: Higher temperatures favor elimination over substitution entropically.[6]

    • Recommendation: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC or GC to find the sweet spot. Avoid prolonged heating under reflux if possible.[7]

Workflow: Minimizing Elimination Byproducts

start High Alkene Byproduct in Sₙ2 Cyanation check_substrate Analyze Substrate: Primary, Secondary, or Tertiary? start->check_substrate primary Primary Halide: Lower Reaction Temp. check_substrate->primary Primary secondary Secondary Halide: Conditions are Critical check_substrate->secondary Secondary tertiary Tertiary Halide: Method is Unsuitable. Consider alternative synthesis. check_substrate->tertiary Tertiary lower_temp Lower Reaction Temperature primary->lower_temp change_solvent Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) secondary->change_solvent change_solvent->lower_temp monitor Monitor by TLC/GC for optimal conditions lower_temp->monitor success Increased Yield of Propanenitrile monitor->success

Caption: Troubleshooting workflow for SN2 vs. E2 competition.

Q2: I'm attempting a cyanoethylation (a Michael addition) with acrylonitrile, but my yields are low and I'm seeing polymer formation. What's going wrong?

A2: This is a common pitfall in Michael additions involving acrylonitrile. Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases.[8]

Causality & Troubleshooting:

  • Catalyst Choice & Concentration: The choice and amount of base catalyst are critical. Strong bases (e.g., NaH, KOtBu) can rapidly initiate polymerization of acrylonitrile before your nucleophile has a chance to react.

    • Recommendation: Use a milder basic catalyst. For alcohols, a catalytic amount of K₂CO₃ or a quaternary ammonium hydroxide resin can be effective.[9][10] For amines, the reaction often proceeds without a catalyst, but may be accelerated by weak acids like acetic acid or copper salts.[8] Use the minimum amount of catalyst necessary to promote the reaction.

  • Reaction Temperature: Exothermic polymerization can be triggered by high temperatures.

    • Recommendation: Maintain strict temperature control. Start the reaction at a low temperature (e.g., 0-10 °C) and allow it to slowly warm to room temperature. If the reaction is exothermic, use an ice bath to dissipate heat.

  • Order of Addition: Adding the catalyst to a concentrated solution of acrylonitrile is a recipe for polymerization.

    • Recommendation: Add the acrylonitrile dropwise to a solution of your substrate and catalyst. This keeps the instantaneous concentration of the Michael acceptor low, favoring the 1,4-addition over polymerization.[11]

Catalyst TypeNucleophileTypical ConditionsKey PitfallReference
Strong Base (e.g., NaH) Alcohols, ThiolsAnhydrous THF, 0 °C to RTHigh risk of acrylonitrile polymerization[12]
Weak Base (e.g., K₂CO₃) AlcoholsSolvent-free or MeCN, 60-70 °CSlower reaction times[9]
Lipase (e.g., C. antarctica) Primary AminesWater, Microwave (30s)Enzyme compatibility with substrate[13][14]
Weak Acid (e.g., Acetic Acid) Aromatic AminesNeat, 80-100 °CMay not be active enough for hindered amines[8]

Table 1: Comparison of catalysts for cyanoethylation reactions.

Q3: My final product is contaminated with the corresponding propanamide or propanoic acid. How can I avoid this hydrolysis during synthesis and work-up?

A3: Nitrile hydrolysis is a significant side reaction, especially under strong acidic or basic conditions, and is often accelerated by heat.[15][16] The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid (or its salt).[17] Stopping cleanly at the amide stage can be difficult.[18][19][20]

Causality & Troubleshooting:

  • Reaction Conditions: If your synthesis uses strong aqueous acid or base (e.g., refluxing in HCl or NaOH), hydrolysis is almost inevitable.[15]

    • Recommendation: If possible, use non-aqueous conditions for the primary synthesis. If hydrolysis is desired, it should be a separate, controlled step.

  • Aqueous Work-up: The most common source of this impurity is the work-up. Quenching a reaction with strong acid or base, followed by prolonged heating during solvent evaporation or extraction, will cause hydrolysis.

    • Recommendation:

      • Neutralize Carefully: Quench the reaction and perform extractions under neutral or mildly acidic/basic conditions (e.g., use saturated NaHCO₃ or dilute NH₄Cl solutions instead of concentrated HCl or NaOH).

      • Keep it Cold: Perform all aqueous work-up steps at low temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis.

      • Minimize Contact Time: Do not let your organic layer sit in contact with an aqueous acidic or basic phase for extended periods. Separate the layers promptly.

      • Drying and Evaporation: Dry the organic layer thoroughly with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before concentrating.[21] Evaporate the solvent under reduced pressure without excessive heating.

Mechanism: Unwanted Nitrile Hydrolysis

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A R-CH₂-CH₂-C≡N ProtonatedNitrile R-CH₂-CH₂-C≡N⁺-H Nitrile_A->ProtonatedNitrile + H⁺ Carbocation R-CH₂-CH₂-C⁺=N-H ProtonatedNitrile->Carbocation + H₂O, - H⁺ ImidicAcid R-CH₂-CH₂-C(OH)=N-H Carbocation->ImidicAcid Tautomerization Amide_A R-CH₂-CH₂-C(=O)-NH₂ ImidicAcid->Amide_A [Intermediate steps] CarboxylicAcid R-CH₂-CH₂-COOH Amide_A->CarboxylicAcid + H₂O, H⁺, Heat Nitrile_B R-CH₂-CH₂-C≡N Intermediate_B R-CH₂-CH₂-C(O⁻)=N⁻ Nitrile_B->Intermediate_B + OH⁻, H₂O Amide_B R-CH₂-CH₂-C(=O)-NH₂ Intermediate_B->Amide_B [Intermediate steps] Carboxylate R-CH₂-CH₂-COO⁻ Amide_B->Carboxylate + OH⁻, Heat

Caption: Acid and base-catalyzed pathways for nitrile hydrolysis.[17]

Section 2: Purification & Characterization FAQs

Q4: I'm having trouble purifying my substituted propanenitrile. Column chromatography gives poor separation and distillation results in product loss.

A4: Propanenitriles can be challenging to purify due to their polarity and potential for thermal decomposition or hydrolysis.

Causality & Troubleshooting:

  • Column Chromatography: The polar nitrile group can cause significant streaking on silica gel, leading to poor separation and recovery.

    • Recommendation:

      • Deactivate Silica: Use silica gel that has been treated with a small amount of a neutral or basic agent, like triethylamine (~1% v/v in your eluent), to block acidic silanol groups and reduce tailing.

      • Solvent System: Avoid highly protic solvents like methanol if possible, as they can exacerbate tailing. Systems like Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate are often good starting points.

  • Distillation: Product loss during distillation can occur for several reasons.

    • Thermal Instability: Some substituted nitriles may be thermally labile. High temperatures can induce decomposition or polymerization.

    • Azeotropes: Low-boiling nitriles can form azeotropes with residual water or solvents, making sharp separation difficult.[21]

    • Recommendation:

      • Vacuum Distillation: Always use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.

      • Thorough Drying: Ensure the crude product is rigorously dried before distillation to prevent water azeotropes.[21]

      • Fractional Distillation: For separating products with close boiling points, use a fractional distillation column (e.g., Vigreux).

Q5: How can I confirm the purity and identity of my final propanenitrile product?

A5: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

TechniquePropanenitrile SignalCommon Impurity Signal(s)Reference
FT-IR Sharp, medium C≡N stretch at ~2245 cm⁻¹Broad O-H stretch (~3300 cm⁻¹) from acid/alcohol. C=O stretch (~1660 cm⁻¹) from amide. C=O stretch (~1710 cm⁻¹) from acid.[22]
¹H NMR Protons on the carbon alpha to the nitrile (—CH₂—CN) typically appear around δ 2.4-2.8 ppm.Amide N-H protons are broad and can appear over a wide range (δ 5-8 ppm). Carboxylic acid O-H is a very broad singlet (δ 10-13 ppm).[22]
¹³C NMR The nitrile carbon (C≡N) is highly characteristic, appearing downfield around δ 117-125 ppm. The alpha-carbon (—CH₂—CN) is around δ 15-25 ppm.Amide/Acid C=O carbon appears far downfield (δ 160-180 ppm).[22]
GC-MS Provides retention time and mass spectrum for purity assessment. Molecular ion (M⁺) peak should be visible.Can easily detect and identify volatile impurities like starting materials or hydrolysis byproducts.[15][23]

Table 2: Key analytical data for substituted propanenitriles and common impurities.

Section 3: Safety First - Handling Cyanide Reagents

Q6: What are the absolute critical safety procedures when working with inorganic cyanide salts like KCN or NaCN?

A6: Potassium and sodium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[22][24] The most acute danger is the liberation of highly toxic hydrogen cyanide (HCN) gas upon contact with acid.[25]

CRITICAL SAFETY PROTOCOLS - NON-NEGOTIABLE:

  • NEVER Work Alone: Always have a "buddy" who is aware of the experiment and the specific emergency procedures.[24]

  • Designated Fume Hood: All handling of solid cyanide salts and all reactions must be conducted in a certified chemical fume hood.[26][27]

  • NO ACIDS NEARBY: Absolutely no acids should be present in the same fume hood unless required by the procedure. The golden rule is to keep cyanides and acids physically separated in storage and in use.[25][28]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves (double-gloving is highly recommended). Check for tears before use.[24][28]

    • Eye Protection: Safety goggles and a face shield are mandatory to protect against splashes.[25]

    • Lab Coat: A buttoned lab coat and proper attire (long pants, closed-toe shoes) are required.

  • Waste Disposal: All cyanide-containing waste (solid and liquid) is considered acutely hazardous. It must be segregated, clearly labeled, and disposed of according to your institution's hazardous waste regulations. Never mix cyanide waste with acidic waste streams.[22]

  • Emergency Preparedness:

    • Know the location and proper use of the safety shower and eyewash station.

    • Have a specific spill cleanup kit for cyanides ready. Decontamination typically involves a high pH buffer followed by a bleach solution.[26]

    • Ensure that an emergency response plan is in place and that you and your "buddy" are trained on it. This includes knowing the signs of cyanide poisoning (dizziness, headache, rapid breathing) and the immediate first aid response.[28][29]

Section 4: Experimental Protocols

Protocol 1: General Procedure for SN2 Synthesis of Butanenitrile

This protocol is an example and must be adapted with a full risk assessment for your specific substrate.

  • Reaction Setup: In a certified fume hood, equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser with a nitrogen inlet.

  • Reagent Addition: To the flask, add potassium cyanide (1.3 g, 20 mmol). Add 30 mL of anhydrous DMSO. Stir the suspension for 10 minutes.

  • Substrate Addition: Slowly add 1-bromopropane (1.83 mL, 20 mmol) to the stirred suspension via syringe.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath. Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC (e.g., every hour). The reaction is typically complete in 2-4 hours.

  • Work-up (CAUTION):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous phase with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash with 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent. Remove the solvent by rotary evaporation (use a trap cooled with dry ice/acetone). Purify the crude butanenitrile by vacuum distillation.[22]

Protocol 2: Aqueous Work-up to Minimize Nitrile Hydrolysis

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction until it is neutral or slightly acidic (check with pH paper). Avoid strong acids.

  • Extraction: Transfer the mixture to a cold separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Washing: Wash the combined organic layers sequentially with cold saturated NaHCO₃ solution and then cold brine. Perform these washes quickly and do not allow the layers to remain in contact for more than 5-10 minutes.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using minimal heat.

References
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  • Shubhalaxmi, et al. (2015).
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  • Liu, F., et al. (n.d.). Homogeneous cyanoethylation of cellulose with acrylonitrile in a CO2 switchable solvent. Green Chemistry.
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  • ChemRxiv. (n.d.). The Acetonitrile – Propane Co-Crystal: Characterization of a New Cryomineral Stable in Titan-Relevant Conditions.
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Technical Support Center: Stability of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. As a specialized aryl nitrile, its unique structure, featuring a quaternary carbon adjacent to the nitrile group and a dimethoxy-substituted phenyl ring, presents specific stability challenges.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the reliability of your results. Our approach is grounded in established principles of chemical reactivity and backed by authoritative sources to provide you with a trustworthy and expert resource.

I. Troubleshooting Guide: Common Stability Issues

This section addresses the most common stability problems encountered with this compound, providing detailed explanations of the underlying chemistry and actionable solutions.

Issue 1: Unexpected Formation of Amide or Carboxylic Acid Impurities in Analytical Samples

Question: I am observing unexpected peaks in my HPLC or LC-MS analysis that correspond to the molecular weights of 2-(3,5-Dimethoxyphenyl)-2-methylpropanamide and 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid. What is causing this degradation, and how can I prevent it?

Answer:

The appearance of these impurities is a classic sign of nitrile hydrolysis.[3][4][5][6][7] The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to ultimately form a carboxylic acid.[3][4][5][6][7] The presence of water is a critical factor in this degradation pathway.

Causality and Mechanism:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the nitrogen atom of the nitrile is protonated. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. A series of proton transfers and tautomerization steps then leads to the formation of the corresponding amide.[3][4] Further hydrolysis of the amide, which is also acid-catalyzed, yields the carboxylic acid and an ammonium ion.[5][7]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[3][4] Subsequent protonation by water forms an imidic acid, which tautomerizes to the amide.[4] This amide can then undergo further base-catalyzed hydrolysis to form a carboxylate salt and ammonia.[5][7]

Visualizing the Degradation Pathway:

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A 2-(3,5-Dimethoxyphenyl)- 2-methylpropanenitrile B Protonated Nitrile (Enhanced Electrophilicity) A->B + H+ C Amide Intermediate (2-(3,5-Dimethoxyphenyl)-2-methylpropanamide) B->C + H2O - H+ D Carboxylic Acid (2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid) C->D + H2O, H+ E 2-(3,5-Dimethoxyphenyl)- 2-methylpropanenitrile F Imidic Acid Intermediate E->F + OH- G Amide Intermediate (2-(3,5-Dimethoxyphenyl)-2-methylpropanamide) F->G Tautomerization H Carboxylate Salt G->H + OH- I Carboxylic Acid H->I + H+

Caption: Nitrile Hydrolysis Pathways.

Troubleshooting Protocol:

  • Solvent and Reagent Purity:

    • Action: Use anhydrous solvents (e.g., acetonitrile, THF) for all sample preparations and reactions. Ensure that all reagents are free from acidic or basic impurities.

    • Rationale: Minimizing the presence of water is the most critical step in preventing hydrolysis.[8] Even trace amounts of acid or base can catalyze the degradation process.[8]

  • pH Control:

    • Action: If aqueous solutions are necessary, maintain a neutral pH (around 7). Buffer your solutions if the experimental conditions are prone to pH shifts.

    • Rationale: The rate of hydrolysis is significantly accelerated at pH values outside the neutral range.

  • Storage of Solutions:

    • Action: Prepare solutions of this compound fresh whenever possible. If storage is unavoidable, store solutions at low temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) and in sealed vials to minimize exposure to atmospheric moisture.

    • Rationale: Lower temperatures slow down the rate of chemical reactions, including hydrolysis. An inert atmosphere prevents the introduction of moisture and oxygen.

  • Analytical Method Considerations:

    • Action: When developing HPLC or LC-MS methods, use mobile phases with a controlled pH, and avoid strongly acidic or basic conditions if possible.

    • Rationale: The analytical method itself can induce degradation if the conditions are not optimized for the stability of the analyte.

Issue 2: Discoloration and Formation of Unknown Byproducts Upon Exposure to Light

Question: My solid sample of this compound has developed a yellowish tint, and I'm seeing a complex mixture of unknown peaks in my analysis after leaving it on the lab bench. What's happening?

Answer:

This issue is likely due to photodegradation. Aromatic compounds, especially those with electron-donating groups like methoxy (-OCH3) substituents, can be susceptible to degradation upon exposure to light, particularly in the UV spectrum.[9]

Causality and Mechanism:

The energy from light can excite the electrons in the aromatic ring, leading to the formation of reactive intermediates. These intermediates can then undergo a variety of reactions, including oxidation, dimerization, or rearrangement, resulting in a mixture of colored byproducts. The methoxy groups can further contribute to this reactivity by increasing the electron density of the aromatic ring. While the exact degradation pathway for this specific molecule may not be fully elucidated in the public domain, general principles of photochemistry for similar structures suggest these possibilities.

Troubleshooting Protocol:

  • Light Protection:

    • Action: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

    • Rationale: This is a fundamental precaution for all light-sensitive compounds, as outlined in photostability testing guidelines.[10]

  • Inert Atmosphere:

    • Action: Store the compound under an inert atmosphere (argon or nitrogen).

    • Rationale: The presence of oxygen can exacerbate photodegradation through photo-oxidation processes.[11]

  • Experimental Setup:

    • Action: During experiments, minimize the exposure of the compound to direct laboratory light. If possible, work in a fume hood with the sash lowered or use protective coverings over your reaction vessels.

    • Rationale: Continuous exposure to ambient light over several hours can be sufficient to cause noticeable degradation.

Experimental Workflow for Assessing Photostability:

G start Prepare Solutions of Compound (in transparent and amber vials) dark_control Dark Control (Amber vial, wrapped in foil) start->dark_control light_exposed Light-Exposed Sample (Transparent vial) start->light_exposed storage Store under controlled light conditions (e.g., ICH Q1B compliant chamber) dark_control->storage light_exposed->storage analysis Analyze samples at time points (t=0, 24h, 48h, etc.) by HPLC/LC-MS storage->analysis compare Compare chromatograms of light-exposed vs. dark control analysis->compare result1 No significant new peaks => Photostable compare->result1 No Change result2 New peaks in light-exposed sample => Photolabile compare->result2 Change

Caption: Workflow for Photostability Assessment.

Issue 3: Inconsistent Results and Loss of Potency in Biological Assays

Question: I'm using this compound in a cell-based assay, and I'm getting variable results. Could this be a stability issue in my assay medium?

Answer:

Yes, instability in aqueous, buffered media is a significant concern and a likely cause of inconsistent biological data. The conditions of a typical cell culture medium (aqueous, buffered to physiological pH ~7.4, 37°C) can promote slow hydrolysis of the nitrile group over the duration of the experiment.

Causality and Mechanism:

As discussed in Issue 1, the nitrile is susceptible to hydrolysis. While a pH of 7.4 is near neutral, the prolonged incubation at 37°C in an aqueous environment can lead to a gradual conversion of the parent compound to its amide and carboxylic acid forms. These degradation products will likely have different biological activities, leading to a decrease in the effective concentration of the active compound over time and thus, result in experimental variability.

Troubleshooting Protocol:

  • Stock Solution Preparation:

    • Action: Prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Rationale: DMSO is a common solvent for biological assays and is less prone to causing hydrolysis than aqueous solutions. Storing in aliquots minimizes contamination and degradation of the main stock.

  • Working Solution Preparation:

    • Action: Prepare the final working solution by diluting the DMSO stock into the assay medium immediately before adding it to the cells.

    • Rationale: This minimizes the time the compound spends in the aqueous medium, reducing the extent of potential hydrolysis before the assay begins.

  • Time-Course Stability Study:

    • Action: Perform a stability study of the compound in your specific assay medium.

      • Prepare a solution of the compound in the medium at the final assay concentration.

      • Incubate this solution under the same conditions as your assay (e.g., 37°C, 5% CO2).

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately analyze it by HPLC or LC-MS to quantify the amount of the parent compound remaining.

    • Rationale: This will provide quantitative data on the compound's stability under your exact experimental conditions and help you determine the time window in which your results will be reliable.

Data Presentation: Stability in Assay Medium

Time (hours)Concentration of Parent Compound (%)
0100
298
495
890
2475

Note: This is example data. You must generate data specific to your experimental conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light (e.g., in an amber vial), at a reduced temperature (2-8°C or -20°C), and preferably under an inert atmosphere (argon or nitrogen).[12]

Q2: Can I heat this compound? What is its thermal stability?

Q3: Are there any known incompatibilities with common laboratory reagents?

A3: Yes. Avoid strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[12]

  • Strong Acids/Bases: Will catalyze hydrolysis.[3][5]

  • Strong Reducing Agents (e.g., LiAlH4): Can reduce the nitrile group to a primary amine.[3]

  • Organometallic Reagents (e.g., Grignard reagents): Can react with the nitrile to form ketones after hydrolysis.[3]

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for purity assessment and stability monitoring.[13] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of potential degradation products, confirming their structures.[13][14]

III. References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Wikipedia. (n.d.). Nitrile. [Link]

  • Semantic Scholar. (2024, April 22). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. [Link]

  • ResearchGate. (2016, January 15). (PDF) Biocatalytic hydrolysis of nitriles. [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]

  • PubMed. (n.d.). Identification of the major degradation pathways of ticagrelor. [Link]

  • Fiveable. (n.d.). Aryl Nitriles Definition. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • ElectronicsAndBooks. (n.d.). On the Preparation of Aryl Nitriles Using Tosyl Cyanide. [Link]

  • Google Patents. (n.d.). CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.

  • Google Patents. (n.d.). CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.

  • Patsnap Eureka. (n.d.). Preparation of Methyldopa by Hydrolysis of α-Methyl-(3,4-Dimethoxyphenyl)-α-aminopropionitrile by Two-step Hydrolysis. [Link]

  • PubMed. (n.d.). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]

  • PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • PubMed Central. (n.d.). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]

  • RSC Publishing. (n.d.). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. [Link]

  • PubMed. (n.d.). In Vitro Metabolism of Aromatic Nitriles. [Link]

  • ResearchGate. (2017, March 31). (PDF) Degradation Pathway. [Link]

  • OPUS. (2025, August 28). Analytical Methods. [Link]

  • ScienceDirect. (n.d.). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

  • MDPI. (n.d.). Obtaining and Studying the Properties of Composite Materials from ortho-, meta-, para-Carboxyphenylmaleimide and ABS. [Link]

Sources

Technical Support Center: Storage and Handling of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile (CAS No. 22972-63-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and safe handling of this compound in a laboratory setting. Here, we address common questions and potential issues to support the integrity of your experiments.

Quick Reference Table

ParameterRecommended ConditionRationale & Cited Evidence
Storage Temperature 2-8°C or Room Temperature (controlled)To minimize potential degradation. Supplier recommendations vary, suggesting stability at both refrigerated and controlled room temperatures.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen) in a tightly sealed containerTo prevent hydrolysis of the nitrile group by atmospheric moisture. Nitriles are known to be susceptible to hydrolysis.[2]
Light Exposure Store in a dark place or in an amber vialTo prevent potential light-induced degradation. General best practice for storing complex organic molecules.
Incompatible Materials Strong acids, strong bases, strong oxidizing agentsTo prevent chemical reactions, such as hydrolysis of the nitrile group or oxidation of the aromatic ring.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (such as argon or nitrogen), and in a cool, dry place.

  • Short-term (up to several weeks): Storage at a controlled room temperature (20-25°C) is generally acceptable, provided the container is well-sealed to protect from moisture.

  • Long-term (months to years): For maximum shelf-life, it is recommended to store the compound at 2-8°C.[1] This reduces the rate of any potential degradation reactions. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Q2: I've received the compound shipped at room temperature. Is it still viable?

A2: Yes, this is common practice for many chemical suppliers.[1] The compound is generally stable enough for short-term shipping at ambient temperatures. Upon receipt, it is best practice to transfer it to the recommended long-term storage conditions (2-8°C) as soon as possible.

Q3: What are the primary degradation pathways for this compound that I should be aware of?

A3: The primary potential degradation pathway for this compound is the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, leading to the formation of the corresponding amide and subsequently the carboxylic acid. The presence of a benzylic carbon could also make it susceptible to oxidation, although the steric hindrance from the gem-dimethyl group may offer some protection.

Q4: What materials are compatible and incompatible for storing and handling this compound?

A4:

  • Compatible Materials: Borosilicate glass (Type 1) and containers made of inert plastics such as polytetrafluoroethylene (PTFE) are excellent choices for storing this compound. Stainless steel spatulas are suitable for handling.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[3] Strong acids or bases can catalyze the hydrolysis of the nitrile group.[2][4][5] Oxidizing agents could potentially react with the aromatic ring or the benzylic position.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Compound has clumped or appears moist. Exposure to atmospheric moisture.The compound may have partially hydrolyzed. It is recommended to dry the sample under vacuum. For critical applications, it is advisable to use a fresh, unopened sample.
Discoloration of the compound (e.g., yellowing). Possible degradation due to oxidation or exposure to impurities.Discoloration may indicate a loss of purity. If the purity is critical for your experiment, consider purifying the compound (e.g., by recrystallization or chromatography) or using a new batch.
Inconsistent experimental results using the same batch. The compound may be degrading due to improper storage between uses.Ensure the container is purged with an inert gas and tightly sealed immediately after each use. Store at the recommended temperature. Consider aliquoting the compound into smaller, single-use vials for long-term projects.

Experimental Workflow: Proper Handling and Aliquoting

To maintain the integrity of your stock of this compound, follow this detailed workflow for handling and aliquoting.

G cluster_prep Preparation cluster_handling Handling & Aliquoting cluster_storage Storage prep1 Equilibrate to Room Temperature prep2 Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) prep1->prep2 Prevents condensation handle1 Open Primary Container in Inert Atmosphere prep2->handle1 Transfer container handle2 Weigh Desired Amount into Pre-labeled Vials handle1->handle2 store2 Return Primary Container to 2-8°C after Backfilling handle1->store2 If not fully used handle3 Backfill Vials with Inert Gas handle2->handle3 handle4 Seal Vials Tightly handle3->handle4 store1 Store Aliquots at 2-8°C handle4->store1

Caption: Workflow for handling and aliquoting this compound.

Logical Decision Tree for Storage

This diagram outlines the decision-making process for the appropriate storage of this compound.

G start Compound Received q1 Intended Storage Duration? start->q1 short_term Short-Term (< 1 month) q1->short_term Short long_term Long-Term (> 1 month) q1->long_term Long store_rt Store at Controlled Room Temp (20-25°C) in a sealed, dry container. short_term->store_rt store_fridge Store at 2-8°C in a sealed, dry container under inert atmosphere. long_term->store_fridge

Caption: Decision tree for storing this compound.

References

  • Chemistry LibreTexts. Reactivity of Nitriles.[Link]

  • Google Patents.Method for preparing methyldopa from alpha-methyl-(3,4-dimethoxy phenyl)-alpha-aminopropionitrile by microwave hydrolysis method.
  • Google Patents.Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.

Sources

Preventing decomposition of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and to proactively address challenges that may arise during the handling, storage, and use of this compound. Our goal is to ensure the integrity of your experiments by preventing the decomposition of this valuable synthetic intermediate.

Introduction: Understanding the Stability of this compound

This compound is a sterically hindered α,α-disubstituted arylacetonitrile. Its structure, featuring an electron-rich dimethoxy-substituted phenyl ring and a nitrile functional group, makes it susceptible to specific degradation pathways. The primary modes of decomposition are hydrolysis of the nitrile group and cleavage of the methoxy ether linkages, both of which are significantly accelerated by the presence of acid and water. Additionally, exposure to light can promote photodegradation of the dimethoxybenzene moiety.[1]

This guide provides a structured approach to mitigating these risks through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems encountered during your experiments.

Scenario 1: My reaction yield is consistently low, and I observe a significant amount of a polar baseline material on my TLC plate.

  • Question: What is the likely cause of my low yield and the appearance of a polar byproduct?

  • Answer: The most probable cause is the hydrolysis of the nitrile group to either a primary amide or a carboxylic acid. This reaction is catalyzed by trace amounts of acid or water in your reaction setup.[2][3][4] The resulting carboxylic acid is significantly more polar and would likely remain at the baseline of your TLC plate.

    Recommended Solutions:

    • Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried (at a minimum of 125°C for 4 hours) or flame-dried under an inert atmosphere immediately before use.[5] Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed containers designed for air-sensitive chemistry.

    • Use of Inert Atmosphere: All manipulations of this compound, including weighing and dissolution, should be performed under an inert atmosphere of nitrogen or argon.[6][7] This prevents exposure to atmospheric moisture.

    • Control of Reaction pH: If your reaction conditions are not explicitly acidic or basic, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid impurities.

Scenario 2: My NMR analysis shows unexpected aromatic signals and a decrease in the methoxy proton integration.

  • Question: What could be causing changes in the aromatic and methoxy signals in my NMR spectrum?

  • Answer: This observation strongly suggests the cleavage of one or both of the methoxy (O-CH₃) ether linkages on the phenyl ring. This is a common decomposition pathway for dimethoxybenzene derivatives, particularly in the presence of strong acids (including Lewis acids).[8] The resulting phenol derivatives will have different aromatic chemical shifts and a reduced methoxy proton integration.

    Recommended Solutions:

    • Avoid Strong Acids: If possible, select reaction conditions that do not involve strong Brønsted or Lewis acids. If an acid is required, consider using a milder or sterically hindered acid to minimize ether cleavage.

    • Temperature Control: Acid-catalyzed ether cleavage is often temperature-dependent. Running your reaction at a lower temperature may help to suppress this side reaction.

    • Reaction Time Optimization: Minimize the reaction time to reduce the exposure of the compound to harsh conditions. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.

Scenario 3: I notice a gradual discoloration (e.g., yellowing) of my compound upon storage.

  • Question: Why is my solid this compound sample changing color over time?

  • Answer: Gradual discoloration upon storage is often indicative of slow decomposition, which could be due to a combination of factors including exposure to light, air, and moisture. Photodegradation of dimethoxybenzene derivatives is a known phenomenon and can lead to the formation of colored byproducts.[9]

    Recommended Solutions:

    • Proper Storage Conditions: Store the compound in a tightly sealed amber vial to protect it from light.

    • Inert Atmosphere Storage: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

    • Low-Temperature Storage: Store the vial in a refrigerator or freezer at the recommended temperature (see table below) to slow down any potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place. For specific temperature recommendations, please refer to the table below.

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Slows the rate of potential decomposition reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis from atmospheric moisture and oxidation.[6]
Light Protect from light (Amber vial)Minimizes the risk of photodegradation.[1]
Container Tightly sealed glass vialPrevents exposure to air and moisture.

Q2: How should I handle the compound when weighing it for a reaction?

A2: Due to its sensitivity to atmospheric moisture, it is highly recommended to weigh this compound inside a glovebox under an inert atmosphere.[10] If a glovebox is not available, a nitrogen-flushed glove bag can be used as an alternative. Quick weighing in the open air should be avoided to prevent the introduction of water, which can lead to hydrolysis.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A3: While the compound is soluble in many organic solvents, using protic solvents like alcohols should be done with caution. If your reaction requires a protic solvent, ensure it is rigorously dried and deoxygenated. The presence of a protic solvent can facilitate the hydrolysis of the nitrile group, especially if acidic or basic impurities are present.

Q4: What are the main incompatible materials to avoid with this compound?

A4: Based on the reactivity of its functional groups, you should avoid:

  • Strong Acids: Can cause rapid hydrolysis of the nitrile and cleavage of the ether linkages.[8]

  • Strong Bases: Can catalyze the hydrolysis of the nitrile.[11]

  • Strong Oxidizing Agents: The electron-rich aromatic ring is susceptible to oxidation.

  • Water/Moisture: Leads to the hydrolysis of the nitrile group.[3]

Key Experimental Protocols

Protocol 1: Handling and Dispensing under an Inert Atmosphere (Schlenk Line Technique)

This protocol outlines the procedure for safely transferring the solid compound to a reaction flask using a Schlenk line.

  • Glassware Preparation: Oven-dry or flame-dry the reaction flask and a separate flask for weighing the compound. Allow them to cool to room temperature under a positive pressure of nitrogen or argon.

  • Compound Transfer: In a nitrogen-flushed glove bag or glovebox, weigh the desired amount of this compound into the prepared weighing flask.

  • Dissolution: Add the desired anhydrous, deoxygenated solvent to the weighing flask via a dry, nitrogen-flushed syringe. Gently swirl to dissolve the compound.

  • Transfer to Reaction Flask: Using a clean, dry syringe, carefully withdraw the solution of the compound and transfer it to the reaction flask through a rubber septum. Ensure a positive pressure of inert gas is maintained in the reaction flask throughout the transfer.

Visualizing Decomposition Pathways and Troubleshooting

To aid in understanding the potential decomposition and troubleshooting steps, the following diagrams are provided.

Decomposition Pathways

cluster_main This compound cluster_decomp Decomposition Products cluster_conditions Causal Factors Compound C₁₂H₁₅NO₂ Amide Amide Derivative Compound->Amide H₂O / H⁺ or OH⁻ (Hydrolysis) Phenol1 Mono-demethylated Phenol Compound->Phenol1 Strong Acid (H⁺) (Ether Cleavage) CarboxylicAcid Carboxylic Acid Derivative Amide->CarboxylicAcid H₂O / H⁺ or OH⁻ (Further Hydrolysis) Phenol2 Di-demethylated Phenol Phenol1->Phenol2 Strong Acid (H⁺) (Further Cleavage) Moisture Moisture/Water Moisture->Amide Acid Acidic Conditions Acid->Amide Acid->Phenol1 Light Light Exposure Light->Compound Photodegradation

Caption: Potential decomposition pathways of the target compound.

Troubleshooting Workflow

Start Experiment Failure (e.g., Low Yield, Impurities) Check_TLC Analyze TLC/LC-MS Data Start->Check_TLC Polar_Impurity Polar Impurity at Baseline? Check_TLC->Polar_Impurity Aromatic_Shift Unexpected Aromatic Signals in NMR? Polar_Impurity->Aromatic_Shift No Hydrolysis Probable Cause: Nitrile Hydrolysis Polar_Impurity->Hydrolysis Yes Aromatic_Shift->Start No, Re-evaluate Ether_Cleavage Probable Cause: Ether Cleavage Aromatic_Shift->Ether_Cleavage Yes Solution_Hydrolysis Solution: - Use inert atmosphere - Dry all reagents/solvents - Control pH Hydrolysis->Solution_Hydrolysis Solution_Cleavage Solution: - Avoid strong acids - Lower reaction temperature - Optimize reaction time Ether_Cleavage->Solution_Cleavage

Caption: A logical workflow for troubleshooting common experimental issues.

References

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5955-5975. Available at: [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition. Organic Chemistry II Key Term. Available at: [Link]

  • Amalric, L., et al. (1993). Photodegradation of dimethoxybenzenes in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 73(2), 141-147.
  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]

  • Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles. YouTube. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Farmer, S. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Danopoulou, M., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry.
  • Lay, V., et al. (2010). Conversion of sterically demanding α,α-disubstituted phenylacetonitriles by the arylacetonitrilase from Pseudomonas fluorescens EBC191. Applied and Environmental Microbiology, 76(19), 6576-6585. Available at: [Link]

  • de la Torre, M. C., et al. (2007).
  • Chemguide. (n.d.). Hydrolysis of nitriles. Available at: [Link]

  • Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. YouTube. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Handling air-sensitive reagents AL-134. MIT. Available at: [Link]

  • Öcal, N., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7505. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile and 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and molecular design, the subtle repositioning of functional groups on an aromatic scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides a detailed comparative analysis of two isomeric building blocks: 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile and 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile. While structurally similar, the differing placement of their methoxy substituents leads to distinct electronic and steric characteristics, impacting their utility in organic synthesis.

This document, intended for researchers, scientists, and drug development professionals, will delve into the synthesis, properties, and potential applications of these two compounds. We will explore the underlying chemical principles that govern their differential reactivity and provide practical, data-driven insights to inform their selection and use in research and development.

Molecular Structure and Isomeric Differences

The core distinction between these two molecules lies in the substitution pattern of the dimethoxy groups on the phenyl ring.

  • 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile (also known as 3,4-dimethoxy-α,α-dimethylphenylacetonitrile) features an ortho and para substitution pattern. This arrangement is critical in its role as a key intermediate in the synthesis of Verapamil, a well-known calcium channel blocker.[1][2]

  • This compound possesses a meta substitution pattern. This configuration alters the electronic and steric environment of the molecule compared to its 3,4-substituted counterpart.[3][4]

The positioning of the electron-donating methoxy groups significantly influences the electron density distribution within the aromatic ring, which in turn affects the reactivity of the benzylic position and the aromatic ring itself in reactions such as electrophilic aromatic substitution.[5][6]

Synthesis and Mechanistic Considerations

The synthesis of both isomers generally proceeds via the alkylation of a corresponding phenylacetonitrile precursor. The choice of starting material and reaction conditions is crucial for achieving high yields and purity.

Synthesis of 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile

A common route to this isomer involves the methylation of (3,4-dimethoxyphenyl)acetonitrile. This precursor is commercially available and can be synthesized from 3,4-dimethoxybenzaldehyde.[7]

Proposed Synthetic Pathway:

Synthesis of 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile start 3,4-Dimethoxyphenyl- acetonitrile product 2-(3,4-dimethoxyphenyl)- 2-methylpropanenitrile start->product α-Alkylation reagents 2 eq. CH3I, Strong Base (e.g., NaH) reagents->start

Caption: Synthetic route to 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile.

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this isomer is less common, a similar α-alkylation strategy starting from 2-(3,5-dimethoxyphenyl)acetonitrile is the most logical approach.[8][9] The starting material can be prepared from 3,5-dimethoxybenzyl alcohol or halide.

Proposed Synthetic Pathway:

Synthesis of this compound start 3,5-Dimethoxyphenyl- acetonitrile product 2-(3,5-Dimethoxyphenyl)- 2-methylpropanenitrile start->product α-Alkylation reagents 2 eq. CH3I, Strong Base (e.g., NaH) reagents->start

Caption: Proposed synthetic route for the 3,5-isomer.

Comparative Physicochemical and Spectroscopic Data

The isomeric difference is expected to manifest in the physicochemical properties and spectroscopic data of the two compounds.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile
CAS Number 22972-63-0[4]23023-16-7[10]
Molecular Formula C₁₂H₁₅NO₂[4]C₁₂H₁₅NO₂[10]
Molecular Weight 205.25 g/mol [4]205.25 g/mol [10]
Boiling Point (Predicted) 324.4°C at 760 mmHg[3]No data available
Storage Room temperature, dry and sealed[4]Room temperature, dry and sealed[10]

Table 2: Predicted Spectroscopic Data Comparison

SpectrumThis compound (Predicted)2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile (Predicted/Reported)
¹H NMR Aromatic protons would appear as two signals: a triplet for the proton at C4 and a doublet for the protons at C2 and C6. The two methyl groups would be a singlet. The two methoxy groups would appear as a singlet.Aromatic protons would show a more complex splitting pattern (e.g., a doublet, a singlet, and a doublet of doublets). The two methyl groups would be a singlet. The two methoxy groups would appear as two distinct singlets.
¹³C NMR Fewer signals in the aromatic region due to symmetry compared to the 3,4-isomer.More signals in the aromatic region due to lower symmetry.
IR Spectroscopy Characteristic nitrile (C≡N) stretch around 2240 cm⁻¹. C-O stretching for the methoxy groups. Aromatic C-H and C=C stretching.Characteristic nitrile (C≡N) stretch around 2240 cm⁻¹. C-O stretching for the methoxy groups. Aromatic C-H and C=C stretching. The fingerprint region would differ from the 3,5-isomer.
Mass Spectrometry Molecular ion peak (M+) at m/z = 205. Fragmentation pattern would involve loss of methyl and cyano groups.Molecular ion peak (M+) at m/z = 205. Fragmentation pattern would differ in the relative abundances of fragment ions compared to the 3,5-isomer due to differences in benzylic stability.

Reactivity and Electronic Effects: A Comparative Discussion

The substitution pattern of the methoxy groups is the primary determinant of the differential reactivity of these two isomers.

Electronic Effects cluster_0 3,4-Dimethoxy Isomer cluster_1 3,5-Dimethoxy Isomer 3_4_structure [Image of 3,4-isomer structure] 3_4_effects • Methoxy groups at ortho and para positions. • Strong +R (resonance) effect. • Increased electron density at the benzylic carbon. • Activation of the aromatic ring towards electrophilic substitution at positions 2, 5, and 6. 3_5_structure [Image of 3,5-isomer structure] 3_5_effects • Methoxy groups at meta positions. • Primarily -I (inductive) effect at the benzylic carbon. • Weaker activation of the aromatic ring. • Directs electrophilic substitution to positions 2, 4, and 6.

Caption: Comparison of electronic effects in the two isomers.

In the 3,4-dimethoxy isomer , the methoxy groups can donate electron density to the aromatic ring via a strong positive resonance (+R) effect. This increases the electron density at the benzylic carbon, potentially stabilizing any cationic character that develops during a reaction, and strongly activates the aromatic ring towards electrophilic substitution.

In the 3,5-dimethoxy isomer , the methoxy groups are meta to each other and to the benzylic carbon. From the perspective of the benzylic carbon, the resonance donation is not as direct. The primary electronic influence on the benzylic position is the electron-withdrawing inductive (-I) effect of the oxygen atoms. The aromatic ring is still activated towards electrophilic substitution, but likely to a lesser extent than the 3,4-isomer.

These electronic differences suggest that the benzylic position of the 3,4-isomer may be more reactive in reactions involving the formation of a carbocation or radical intermediate. Conversely, the nitrile group's reactivity might be more influenced by the steric hindrance of the adjacent methyl groups in both isomers.

Potential Applications

  • 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile is a well-established intermediate in the synthesis of pharmaceuticals, most notably Verapamil.[1][2][10][11] Its structural motif is of significant interest in medicinal chemistry for the development of cardiovascular drugs.

  • This compound , while less studied, holds potential as a building block for novel bioactive molecules.[3] The 3,5-dimethoxyphenyl moiety is present in various natural products and synthetic compounds with a range of biological activities. Its altered electronic and steric profile compared to the 3,4-isomer could be exploited to develop analogues of existing drugs with modified pharmacokinetic or pharmacodynamic properties.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of these compounds.

Representative Synthesis of 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile

This protocol is adapted from general procedures for the alkylation of phenylacetonitriles.

Materials:

  • (3,4-Dimethoxyphenyl)acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.2 equivalents).

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (3,4-dimethoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization

The purified product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

  • FT-IR Spectroscopy: To identify the key functional groups (e.g., C≡N, C-O).

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: If the compound is a solid.

Conclusion

While 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile has a well-defined role in pharmaceutical synthesis, its 3,5-dimethoxy isomer represents an under-explored yet potentially valuable building block. The distinct electronic properties arising from the different substitution patterns offer opportunities for the synthesis of novel compounds with unique biological activities. This guide provides a foundational understanding of these two isomers, highlighting their differences in synthesis, properties, and reactivity to aid researchers in making informed decisions for their specific applications. Further experimental investigation into the 3,5-isomer is warranted to fully unlock its synthetic potential.

References

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A Comparative Guide to Photoremovable Protecting Groups: Benchmarking Performance for Spatiotemporal Control in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of key photoremovable protecting groups (PPGs), offering researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal tool for their specific application. While direct biological activity data for 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile is not extensively documented in peer-reviewed literature, its core structure, featuring a dimethoxyphenyl moiety, is a critical component in the design of advanced photosensitive molecules. This guide will, therefore, focus on the broader class of compounds known as PPGs, where such structural motifs are employed to control molecular function with light.

Photoremovable protecting groups, or "photocages," are chemical moieties that temporarily inactivate a biologically active molecule.[1] Upon irradiation with a specific wavelength of light, the PPG is cleaved, releasing the active molecule with high spatial and temporal precision.[1][2] This unparalleled control has made PPGs indispensable tools in fields ranging from neurobiology to targeted drug delivery.[2][3][4]

The efficacy of a PPG is not universal; it is dictated by a combination of photophysical properties, chemical stability, and the nature of its cleavage byproducts. Selecting the right PPG is a critical experimental design choice that directly impacts the success and interpretability of an experiment.

Pillars of Performance: Key Criteria for PPG Selection

An ideal PPG should possess a suite of characteristics that ensure efficient, clean, and biologically compatible uncaging. The primary parameters for evaluation are:

  • Wavelength of Activation (λmax): The PPG should absorb light at wavelengths greater than 300 nm to minimize potential photodamage to cells and biological tissues.[5][6] Activation in the visible or near-infrared (NIR) spectrum is highly desirable for applications requiring deep tissue penetration.[7]

  • Quantum Yield (Φu): This value represents the efficiency of the photorelease process, defined as the number of molecules released per photon absorbed.[1][6] A higher quantum yield (ideally > 0.10) means that less light is required to achieve the desired concentration of the active molecule, reducing irradiation time and potential side effects.[5]

  • Molar Extinction Coefficient (ε): This parameter measures how strongly the PPG absorbs light at a given wavelength.

  • Overall Uncaging Efficiency (ε × Φu): The product of the molar extinction coefficient and the quantum yield provides the most comprehensive measure of a PPG's practical efficiency.[6][8] A high value indicates that a large amount of substrate can be released with a low light dose.

  • Photorelease Rate: The speed at which the active molecule is released after photoactivation is critical for studying rapid biological processes.[3]

  • Chemical Stability and Byproducts: The PPG must be stable under physiological conditions in the dark to prevent premature release of the cargo. Furthermore, the cleavage reaction should be "clean," producing byproducts that are non-toxic and do not interfere with the biological system under investigation.[2][9]

Comparative Analysis of Preeminent PPG Scaffolds

We will now compare three of the most widely utilized classes of photoremovable protecting groups: the classic o-nitrobenzyl derivatives, the efficient p-hydroxyphenacyl groups, and the versatile coumarin-based systems.

The Workhorse: o-Nitrobenzyl (ONB) Derivatives

The o-nitrobenzyl (ONB) group is arguably the most established and versatile PPG, capable of caging a wide array of functional groups including carboxylic acids, phosphates, amines, and thiols.[3][10] Its derivatives, such as the dimethoxy-substituted nitroveratryl group, are staples in chemical biology.

Mechanism of Action: The photocleavage of ONB proceeds via a Norrish Type II-like intramolecular rearrangement.[8] Upon UV irradiation, the excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, initiating a cascade that culminates in the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde (or nitrosoketone) byproduct.[8][10]

Advantages:

  • Versatility: Protects a broad range of functional groups.[3][5]

  • Well-Characterized: Extensive literature and established synthetic protocols are available.[10][11][12]

Limitations:

  • Reactive Byproducts: The generated nitroso byproduct can react with cellular nucleophiles, such as thiols, which can be a source of toxicity or experimental artifacts.[9]

  • Slower Release Rates: The multi-step rearrangement can lead to slower release kinetics compared to other PPGs, which may not be suitable for tracking very fast biological events.[2][3]

  • UV Activation: Typically requires UV light (around 350 nm) for efficient cleavage, which has limited tissue penetration and higher potential for phototoxicity.

The Clean Operator: p-Hydroxyphenacyl (pHP) Group

The p-hydroxyphenacyl (pHP) PPG has emerged as a powerful alternative, particularly for caging carboxylates and phosphates. It is renowned for its clean and rapid photorelease mechanism.

Mechanism of Action: The pHP group undergoes a photo-Favorskii rearrangement.[5] This mechanism involves a skeletal rearrangement that yields the released substrate and a single, stable byproduct (p-hydroxyphenylacetic acid), avoiding the secondary photoreactions that can plague other systems.[2][5][6]

Advantages:

  • Clean Byproducts: The photorelease is exceptionally clean, with high chemical yields and a lack of reactive byproducts.[2][3][6]

  • Rapid Release: Photorelease occurs on a nanosecond to microsecond timescale, making it suitable for kinetic studies of fast processes.[5]

  • High Quantum Yields: Often exhibits high quantum yields, which can approach unity for good leaving groups.[3][5]

Limitations:

  • Limited Substrate Scope: Primarily used for caging acids, phosphates, and sulfonates.

  • UV Activation: Like ONB, it typically requires UV irradiation for activation.

The Long-Wavelength Specialist: Coumarin-Based Groups

Coumarin-based PPGs represent a significant advancement, offering activation at longer, more biologically compatible wavelengths. Their scaffold can be readily modified to fine-tune their photophysical properties.[7]

Mechanism of Action: Photolysis of coumarin-4-ylmethyl cages proceeds from the excited singlet state, leading to very fast heterolytic cleavage and release of the substrate.[9]

Advantages:

  • Longer Wavelength Activation: Many derivatives absorb in the violet-to-blue region of the visible spectrum (~400-500 nm), reducing phototoxicity and increasing tissue penetration.[7][9]

  • Extremely Fast Release: Release rates can be on the order of 10⁸ s⁻¹, ideal for studying rapid signaling events.[5][9]

  • Fluorescent Properties: The coumarin core is fluorescent, which can sometimes be used to monitor the uncaging process.[13][14]

Limitations:

  • Variable Quantum Yields: While some derivatives are highly efficient, others can have lower quantum yields.

  • Solubility: The hydrophobicity of the coumarin scaffold can sometimes lead to poor aqueous solubility, though this can be addressed through chemical modification.[4][9]

Quantitative Data Summary

The following table summarizes the key performance metrics for representative examples of each PPG class. Note that specific values can vary significantly based on the exact chemical structure, the caged substrate, and solvent conditions.

Parametero-Nitrobenzyl (ONB)p-Hydroxyphenacyl (pHP)Coumarin-4-ylmethyl
Typical λmax ~340-360 nm~300-320 nm~350-450+ nm
Quantum Yield (Φu) 0.01 - 0.50.1 - 0.4 (can approach 1.0)[5]0.01 - 0.3
Release Rate Microseconds to MillisecondsNanoseconds to Microseconds[5]Nanoseconds (<100 ns)[9]
Key Byproduct o-Nitrosobenzaldehydep-Hydroxyphenylacetic acidCoumarin-4-yl methanol
Primary Advantage VersatilityClean reaction, fast releaseLong-wavelength activation
Primary Limitation Reactive byproductLimited substrate scopeCan have lower Φu

Experimental Protocols & Workflows

Workflow for Spatiotemporal Control of a Bioactive Molecule

The general principle of using a PPG involves synthesis, delivery, and light-triggered activation.

G cluster_synthesis Chemical Synthesis cluster_application Biological Application cluster_release Photochemical Release A Bioactive Molecule (Inactive Core) C Synthesis & Purification A->C B PPG Moiety B->C D Caged Compound (Inactive) C->D E Introduction to System (e.g., cell culture, in vivo) D->E F Targeted Irradiation (hν) (e.g., Laser, LED) E->F G Biological Response F->G H Active Molecule Released F->H I PPG Byproduct F->I H->G

General workflow for using a photoremovable protecting group (PPG).
Protocol: General Procedure for Photolysis and Uncaging Analysis

This protocol outlines a standard method for quantifying the photorelease of a caged compound using HPLC analysis.

  • Sample Preparation:

    • Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 10 mM).

    • Dilute the stock solution into the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration suitable for both photolysis and HPLC analysis (e.g., 50-100 µM). Ensure the final concentration of the organic solvent is minimal (<1%) to avoid artifacts.

    • Prepare a "dark control" sample by incubating an aliquot of the final solution under the same conditions (temperature, time) but without light exposure.

  • Irradiation Setup:

    • Place a defined volume of the sample solution in a quartz cuvette or a well of a quartz microplate.

    • Use a collimated light source (e.g., mercury lamp with filters, high-power LED, or laser) with a known wavelength and power output. The wavelength should be chosen to overlap with the absorption maximum (λmax) of the PPG.

    • Measure the light intensity at the sample position using a calibrated power meter.

  • Photolysis:

    • Irradiate the sample for a series of defined time intervals (e.g., 0, 15, 30, 60, 120, 300 seconds).

    • At each time point, take an aliquot of the irradiated solution for analysis. It is crucial to keep the sample well-mixed during irradiation if using a cuvette.

  • Analysis by Reverse-Phase HPLC:

    • Inject the aliquots (dark control and irradiated samples) onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the caged compound from the released active molecule and the PPG byproduct.

    • Monitor the elution profile using a UV-Vis detector set to one or more wavelengths where the compounds of interest absorb.

    • Create calibration curves for both the caged compound and the released active molecule using standards of known concentration.

  • Data Interpretation:

    • Integrate the peak areas corresponding to the caged compound and the released product at each time point.

    • Use the calibration curves to convert peak areas to concentrations.

    • Plot the decrease in the concentration of the caged compound and the increase in the concentration of the released product as a function of irradiation time. This data can be used to calculate the photorelease rate and the quantum yield (Φu), though the latter requires more complex actinometry experiments for precise determination.

Conclusion and Future Outlook

The selection of a photoremovable protecting group is a critical decision that requires a balance of competing factors, including activation wavelength, uncaging efficiency, release kinetics, and byproduct reactivity.

  • o-Nitrobenzyl PPGs remain the most versatile option for their broad substrate compatibility, but researchers must be cautious of the potential for byproduct interference.

  • p-Hydroxyphenacyl PPGs offer a superior choice when clean and rapid release of acidic substrates is the primary concern.

  • Coumarin-based PPGs are the leading candidates for applications requiring visible light activation and studies of extremely fast biological phenomena.

The field continues to evolve, with ongoing research focused on developing PPGs that can be activated by longer wavelength, tissue-penetrating red and near-infrared light, often using two-photon absorption principles.[15] As synthetic strategies become more sophisticated, the toolkit available to researchers will undoubtedly expand, enabling ever more precise control over the intricate machinery of life.

References

  • Hansen, K. B., et al. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]

  • Singh, P., et al. (n.d.). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PMC. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]

  • Lin, W. C., et al. (2008). Design of a Coumarin-Based Triketone as a Fluorescent Protecting Group for Primary Amines. The Journal of Organic Chemistry. [Link]

  • Zhao, C., et al. (1997). A Photo-Sensitive Protecting Group for Amines Based on Coumarin Chemistry. J-Stage. [Link]

  • Liu, K., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. PubMed. [Link]

  • Lin, W. C., et al. (2008). Design of a coumarin-based triketone as a fluorescent protecting group for primary amines. PubMed. [Link]

  • Gepshtein, R., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Wilcox, M., et al. (1986). Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function. PubMed. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Semantic Scholar. [Link]

  • MDPI. (2022). Photoremovable Protecting Groups. MDPI. [Link]

  • Bandi, V., & Ramireddy, R. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

  • Chembites. (2020). Release the molecule! Photolabile protecting groups. Chembites. [Link]

  • Givens, R. S., & Goeldner, M. (Eds.). (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

  • RSC Publishing. (n.d.). Photoremovable protecting groups based on electron transfer chemistry. Photochemical & Photobiological Sciences. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Google Patents. (n.d.). CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.
  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry. [Link]

  • Basari, A., & Abe, M. (2014). BODIPY Derived photoremovable protecting groups unmasked with green light. Journal of the American Chemical Society. [Link]

  • PubMed Central. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of molecular intermediates is paramount. This guide provides a comprehensive spectroscopic framework for the characterization and comparison of 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile and its structural analogues. From a Senior Application Scientist's perspective, we delve into the causality behind the selection of key analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By presenting detailed, self-validating protocols and comparative data, this document serves as a practical resource for researchers to differentiate between closely related structural isomers and impurities, ensuring the integrity and quality of their chemical entities.

Introduction: The Analytical Imperative

The compound this compound serves as a valuable scaffold in medicinal chemistry. Its analogues, which may vary by the substitution pattern of the methoxy groups or other functionalities on the aromatic ring, present a common analytical challenge: confirming identity and purity. Subtle isomeric changes can drastically alter pharmacological activity, making robust, multi-technique spectroscopic analysis a non-negotiable aspect of quality control and regulatory compliance.

This guide moves beyond mere data reporting. It aims to equip the reader with the analytical reasoning required to select appropriate experiments, interpret the resulting spectra with confidence, and synthesize the data into a cohesive structural proof. We will explore how predictable electronic and steric effects of substituents manifest as distinct and measurable spectroscopic signatures.

The Spectroscopic Workflow: A Multi-Pronged Approach

A single analytical technique is rarely sufficient for unambiguous structural confirmation. Our trusted workflow integrates four pillars of spectroscopic analysis, each providing a unique piece of the molecular puzzle. The choice of this combination is deliberate: NMR provides the skeletal framework, FT-IR identifies key functional groups, MS confirms molecular weight and fragmentation, and UV-Vis offers insight into the electronic system.

G cluster_0 Analytical Strategy Sample Sample NMR NMR Sample->NMR Parallel Analysis FTIR FTIR Sample->FTIR Parallel Analysis MS MS Sample->MS Parallel Analysis UVVis UVVis Sample->UVVis Parallel Analysis Data_Integration Integrated Analysis NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration UVVis->Data_Integration Structure_Proof Structural Confirmation Data_Integration->Structure_Proof

Caption: Structures of the parent compound (A) and its analogues (B, C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation. The chemical shift (δ) and coupling patterns of ¹H and ¹³C nuclei provide an unambiguous map of the molecule's connectivity. For these analogues, the aromatic region of the ¹H NMR spectrum is the most diagnostic, as the symmetry and electronic environment of the ring protons are highly sensitive to the methoxy group positions.

  • Sample Preparation: Dissolve 10-20 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃). [1]Add tetramethylsilane (TMS) as an internal standard (0 ppm). Causality: CDCl₃ is a standard solvent with minimal interference. TMS provides a universal reference point for accurate chemical shift calibration.

  • Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz. Higher field strengths are recommended for better resolution of aromatic proton coupling.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Acquire data for 16-32 scans to ensure a good signal-to-noise ratio.

    • Apply a 90° pulse with a relaxation delay of 5 seconds. Causality: A longer relaxation delay ensures quantitative accuracy, although for simple structural confirmation, 1-2 seconds is often sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

  • Validation Check: The integral ratios must correspond to the number of protons in each environment. For Compound A, the ratio of aromatic to methoxy to methyl protons should be 3:6:6.

Signal AssignmentCompound A (3,5-dimethoxy)Analogue B (3,4-dimethoxy)Analogue C (4-methoxy)Rationale for Differences
Ar-H (Aromatic)~6.6 ppm (d, 2H), ~6.4 ppm (t, 1H)~7.0 ppm (m, 2H), ~6.8 ppm (d, 1H)~7.4 ppm (d, 2H), ~6.9 ppm (d, 2H)The symmetry of A results in a simple AX₂ system. B shows a more complex ABC system. C shows a classic AA'BB' system due to para-substitution.
-OCH₃ (Methoxy)~3.8 ppm (s, 6H)~3.9 ppm (two s, 3H each)~3.8 ppm (s, 3H)The two methoxy groups in A are chemically equivalent. In B, they are inequivalent due to their different positions relative to the alkyl group.
-C(CH₃)₂ (Methyl)~1.7 ppm (s, 6H)~1.7 ppm (s, 6H)~1.7 ppm (s, 6H)This signal is least affected by the aromatic substitution pattern, serving as a useful internal reference point.

Note: Chemical shifts (δ) are approximate and reported in ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy excels at identifying functional groups. The key vibration for this series is the C≡N (nitrile) stretch. Its frequency and intensity can be subtly influenced by the electronic effects of the aromatic ring substituents. [2]Conjugation of the nitrile with the aromatic ring typically lowers the stretching frequency compared to saturated nitriles. [3][4][5]

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. Causality: This step is critical to subtract the absorbance of atmospheric CO₂ and H₂O, preventing spectral artifacts.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. [6][7]Apply pressure with the anvil to ensure good contact. [8]4. Spectrum Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹.

  • Validation Check: The spectrum should be free of broad O-H absorbances (unless the sample is a hydrate) and show a flat baseline outside of absorption bands. The characteristic C-H and aromatic ring stretches should be clearly visible.

Vibrational ModeCompound A (3,5-dimethoxy)Analogue B (3,4-dimethoxy)Analogue C (4-methoxy)Rationale for Differences
C≡N Stretch ~2235 cm⁻¹~2232 cm⁻¹~2230 cm⁻¹The C≡N stretch for aromatic nitriles typically appears between 2240-2220 cm⁻¹. [2]Increased electron-donating character on the ring (strongest in C, weakest in A) slightly weakens the C≡N bond, shifting the frequency to lower wavenumbers. [3]
C-O Stretch (Aryl Ether)~1205 cm⁻¹, ~1060 cm⁻¹~1260 cm⁻¹, ~1025 cm⁻¹~1250 cm⁻¹, ~1030 cm⁻¹The exact positions of the asymmetric and symmetric C-O stretches are sensitive to the substitution pattern. A typically shows a strong, sharp band for the symmetric stretch due to symmetry.
C-H Bending (Out-of-plane)~830 cm⁻¹~810 cm⁻¹~825 cm⁻¹The pattern of these bands is highly diagnostic of the aromatic substitution pattern (e.g., 1,3,5- vs 1,2,4- vs 1,4-substitution).
Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight, a fundamental piece of data for confirming molecular formula. The fragmentation pattern offers additional structural clues. We select Electron Ionization (EI) as it provides reproducible fragmentation libraries. The primary challenge with nitriles is that the molecular ion peak (M⁺˙) can be weak or absent. [9][10]A prominent [M-1]⁺ peak is often observed. [10]

  • Sample Introduction: Introduce the sample via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron energy of 70 eV. Causality: 70 eV is the industry standard, ensuring that fragmentation patterns are consistent and comparable to library data.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole mass analyzer. [11][12]The quadrupole filters ions based on their mass-to-charge ratio (m/z) by applying a combination of RF and DC voltages to four parallel rods. [13][14][15]4. Detection: Use an electron multiplier to detect the filtered ions. [11]5. Calibration: Calibrate the mass axis using a known standard (e.g., perfluorotributylamine, PFTBA) before the run. Causality: Calibration ensures high mass accuracy, which is critical for determining the correct elemental composition.

Ion (m/z)Compound A (C₁₂H₁₅NO₂)Analogue B (C₁₂H₁₅NO₂)Analogue C (C₁₀H₁₁NO)Rationale for Differences
[M]⁺˙ 205205175All three compounds have an odd molecular weight, consistent with the Nitrogen Rule. [10]The molecular weight directly reflects the molecular formula.
[M-15]⁺ 190190160Corresponds to the loss of a methyl radical (•CH₃), a very common fragmentation for molecules with methyl groups.
[M-CH₃CN]⁺˙ 164164134Loss of acetonitrile via rearrangement is possible. The resulting fragment corresponds to the substituted benzene cation.
Base Peak 190190160For these structures, the most stable cation is often formed by the loss of a methyl group from the quaternary carbon, leading to a highly stabilized tertiary carbocation.
UV-Vis Spectroscopy

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic ring. [16]The position of the maximum absorbance (λ_max) is sensitive to substituents that extend the conjugated system or alter the energy of the molecular orbitals. Electron-donating groups, like methoxy groups, typically cause a bathochromic (red) shift to longer wavelengths. [16]

  • Solvent Selection: Use a UV-grade solvent such as ethanol or acetonitrile. Causality: UV-grade solvents are free from absorbing impurities, ensuring a clean baseline.

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the analyte. The absorbance of the main peak should be between 0.5 and 1.5 AU.

  • Baseline Correction: Run a blank spectrum with the cuvette filled only with the solvent and use this to zero the instrument.

  • Spectrum Acquisition: Scan from 400 nm down to 200 nm.

  • Validation Check: The spectrum should be smooth and reproducible. If the absorbance is too high (>2.0), dilute the sample and re-run.

ParameterCompound A (3,5-dimethoxy)Analogue B (3,4-dimethoxy)Analogue C (4-methoxy)Rationale for Differences
λ_max ~275 nm~280 nm~278 nmAll show a primary absorption band characteristic of a substituted benzene. The para-substituted analogues (B and C) exhibit a greater bathochromic shift relative to meta-substitution (A) because the methoxy groups are in direct conjugation with the ring and the nitrile substituent (via the alkyl bridge), lowering the energy of the π → π* transition.

Integrated Data Synthesis: A Case Study

Consider an unknown sample that provides the following data:

  • ¹H NMR: Aromatic signals at ~7.0 ppm and ~6.8 ppm, two distinct methoxy singlets at ~3.9 ppm.

  • FT-IR: C≡N stretch at 2232 cm⁻¹.

  • MS: M⁺˙ at m/z 205, base peak at m/z 190.

  • UV-Vis: λ_max at 280 nm.

Conclusion

The spectroscopic differentiation of this compound analogues is a clear and achievable analytical objective when a systematic, multi-technique approach is employed. As demonstrated, the key to success lies not just in collecting the data, but in understanding the causal relationships between molecular structure and spectroscopic output. By integrating high-quality data from NMR, FT-IR, MS, and UV-Vis, researchers can build an unassailable case for the structure and purity of their compounds, thereby upholding the principles of scientific integrity and accelerating the development of new chemical entities.

References

  • Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works. Hiden Analytical. [Link]

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Hiden Analytical. Quadrupoles: How do they work?. [Link]

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., Gillette, J. S., & Zare, R. N. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. [Link]

  • Leybold. How does a quadrupole mass spectrometer work. Leybold. [Link]

  • Hiden Analytical. (2024, October 1). What Is Quadrupole Mass Spectrometry?. Hiden Analytical. [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Wikipedia. Quadrupole mass analyzer. [Link]

  • Ogel Publications. Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

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  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

  • IJERMT. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. International Journal of Engineering Research & Management Technology, 11(5). [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Rocky Mountain Laboratories. (2023, October 23). What sample is needed for FTIR?. [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. [Link]

  • Whitman College. GCMS Section 6.17 - Fragmentation of Nitriles. [Link]

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  • Fain, J. (1951). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 47(5), 417-420. [Link]

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The Pivotal Role of the Phenylalkylamine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile Derivatives as Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the modulation of ion channels remains a cornerstone of therapeutic intervention for a myriad of pathologies, ranging from cardiovascular diseases to neurological disorders. Among the privileged scaffolds in this domain, phenylalkylamines have historically garnered significant attention, with verapamil being a quintessential example of a clinically successful L-type calcium channel blocker. This guide delves into the nuanced structure-activity relationships (SAR) of a closely related, yet distinct, class of compounds: 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile derivatives.

While direct and extensive SAR studies on this specific series are not widely published, a comprehensive analysis of structurally analogous compounds, particularly verapamil and its derivatives, provides invaluable insights into the key molecular determinants of their biological activity. This guide will synthesize these findings to offer a predictive SAR framework for the title compounds, supported by established experimental protocols for their synthesis and biological evaluation. Our objective is to provide researchers, scientists, and drug development professionals with a robust, data-driven resource to inform the rational design of novel ion channel modulators.

Deciphering the Core Pharmacophore: Key Structural Determinants of Activity

The biological activity of phenylalkylamine-type ion channel modulators is intricately linked to several key structural features. Extrapolating from extensive research on verapamil and its analogs, we can delineate the critical roles of the aromatic ring, the quaternary carbon center, and the nitrile moiety.[1][2][3]

The 3,5-Dimethoxy Substitution Pattern: A Gateway to Potency

The substitution pattern on the phenyl ring is a critical determinant of potency and, in some cases, selectivity. In the case of verapamil, the presence of methoxy groups on the aromatic ring is known to be important for its calcium channel blocking activity.[2] For the this compound scaffold, the 3,5-dimethoxy arrangement is anticipated to play a crucial role in binding to the target ion channel. It is hypothesized that these methoxy groups act as hydrogen bond acceptors, interacting with specific amino acid residues within the channel pore.[3]

Comparative Analysis of Aromatic Substitution:

Substitution Pattern on Phenyl RingExpected Impact on L-type Calcium Channel ActivityRationale
3,5-Dimethoxy High Potency Optimal for hydrogen bonding interactions within the channel binding pocket.
3,4-Dimethoxy (as in Verapamil)High PotencyA well-established pattern for potent calcium channel blockade.
4-Monosubstitution (e.g., 4-Nitro)Variable/Reduced PotencyAltered electronic and steric properties may disrupt optimal binding.
Unsubstituted PhenylSignificantly Reduced PotencyLoss of key hydrogen bonding interactions.

This table is a predictive summary based on SAR studies of verapamil and related phenylalkylamines.

The Quaternary Carbon and the Nitrile Group: A Synergy for Blockade

The presence of a quaternary carbon atom bearing a nitrile group is a hallmark of many potent phenylalkylamine calcium channel blockers.[2] The nitrile group, with its strong electron-withdrawing nature, is believed to be crucial for the blocking mechanism. Studies on verapamil have suggested that the nitrile group may directly interact with the calcium ions within the selectivity filter of the channel, thereby impeding ion flow.[3]

The methyl group at the quaternary center also contributes to the overall steric bulk and lipophilicity of the molecule, which can influence its binding affinity and pharmacokinetic properties.

Logical Relationship of the Core Moiety:

SAR_Core A 2-(3,5-Dimethoxyphenyl) -2-methylpropanenitrile Core B 3,5-Dimethoxyphenyl Moiety A->B Hydrogen Bonding C Quaternary Carbon Center A->C Steric Influence F High Potency Ion Channel Modulation B->F D Nitrile Group (CN) C->D Ion Interaction & Blockade E Methyl Group (CH3) C->E Lipophilicity & Affinity D->F Synthesis_Workflow Start Substituted Benzyl Cyanide Step1 Deprotonation (Strong Base, -78°C) Start->Step1 Intermediate1 Carbanion Intermediate Step1->Intermediate1 Step2 Alkylation (e.g., CH3I) Intermediate1->Step2 Intermediate2 Mono-alkylated Product Step2->Intermediate2 Step3 Second Deprotonation Intermediate2->Step3 Intermediate3 Dialkylated Carbanion Step3->Intermediate3 Step4 Second Alkylation Intermediate3->Step4 Product 2-Aryl-2-methylpropanenitrile Derivative Step4->Product Purification Work-up & Purification Product->Purification

Sources

The Strategic Advantage of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the intricate world of organic synthesis, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile, a specialized arylacetonitrile derivative, against its common alternatives. We will explore its unique reactivity profile, supported by an analysis of electronic and steric effects, and provide experimental context to inform its application in pharmaceutical and fine chemical synthesis.

Introduction: The Role of α-Arylpropanenitriles as Synthetic Building Blocks

α-Arylpropanenitriles are valuable intermediates in organic chemistry, prized for their ability to generate quaternary carbon centers—a common structural motif in many biologically active molecules and complex natural products. The reactivity of these building blocks is primarily centered around the α-carbon, which can be deprotonated to form a stabilized carbanion, and the nitrile group itself, which can undergo a variety of transformations.

The subject of this guide, this compound, possesses a unique combination of structural features: a phenyl ring activated by two electron-donating methoxy groups at the meta positions, and a sterically demanding gem-dimethyl group at the α-position. These features impart a distinct reactivity profile that can be strategically leveraged in complex synthetic routes.

Comparative Analysis of Reactivity and Efficacy

To understand the efficacy of this compound, we will compare it with two logical alternatives: the unsubstituted parent compound, 2-methyl-2-phenylpropanenitrile, and an analogue with electron-withdrawing groups, 2-(3,5-dichlorophenyl)-2-methylpropanenitrile. The key reaction under consideration is the deprotonation of the α-carbon followed by alkylation, a fundamental transformation for this class of compounds.

Electronic Effects on Carbanion Formation

The rate-determining step in many reactions involving these building blocks is the deprotonation of the α-carbon to form a carbanion. The stability of this intermediate is paramount to the reaction's success. The electronic nature of the substituents on the phenyl ring plays a crucial role in this process.

  • This compound: The two methoxy groups at the meta positions are electron-donating through resonance. This increases the electron density on the phenyl ring, which in turn destabilizes the adjacent carbanion. Consequently, a stronger base or more forcing conditions may be required for deprotonation compared to the unsubstituted analogue.

  • 2-Methyl-2-phenylpropanenitrile: The unsubstituted phenyl ring provides moderate resonance stabilization for the carbanion.

  • 2-(3,5-Dichlorophenyl)-2-methylpropanenitrile: The two chlorine atoms at the meta positions are electron-withdrawing through induction. This effect stabilizes the carbanion, making the α-proton more acidic and facilitating deprotonation with weaker bases or under milder conditions.

This qualitative understanding is supported by studies on the acidity of substituted phenylacetic acid derivatives, which show that electron-withdrawing groups increase acidity, while electron-donating groups decrease it[1][2][3].

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Influence of Phenyl Substituents on Acidity and Carbanion Stability."

Steric Effects of the Gem-Dimethyl Group

The presence of the gem-dimethyl group at the α-position introduces significant steric hindrance. This has several important consequences:

  • Favors Mono-alkylation: The steric bulk of the two methyl groups effectively prevents over-alkylation, a common side reaction with less substituted arylacetonitriles. This is a significant advantage in syntheses where precise control over the degree of alkylation is required.

  • Influences Reaction Rates: The steric hindrance can slow down the rate of reaction with bulky electrophiles. However, this can also be an advantage, as it can increase the selectivity of the reaction. The "gem-dimethyl effect" or "Thorpe-Ingold effect" is a well-documented phenomenon where the presence of two substituents on a carbon atom can accelerate cyclization reactions by restricting conformational freedom in the open-chain precursor[4][5][6][7][8]. While not a cyclization, the conformational restriction can influence the transition state of other reactions.

  • Creates a Quaternary Center: The primary synthetic utility of this building block is the direct formation of a quaternary carbon atom, which is a common feature in many complex molecules and pharmaceuticals[9][10].

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Steric Hindrance around the α-Carbon."

Experimental Data and Protocols

Representative Alkylation Protocol (Phase-Transfer Catalysis)

Phase-transfer catalysis (PTC) is a common and effective method for the alkylation of phenylacetonitriles, as it allows for the use of inexpensive inorganic bases and avoids the need for strictly anhydrous conditions[15][16][17][18].

Objective: To synthesize an α-alkylated-2-aryl-2-methylpropanenitrile.

Reagents:

  • 2-Aryl-2-methylpropanenitrile (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aryl-2-methylpropanenitrile, toluene, and TBAB.

  • With vigorous stirring, add the 50% aqueous potassium hydroxide solution.

  • Heat the mixture to 70-80 °C.

  • Slowly add the alkyl halide to the reaction mixture over 30 minutes.

  • Continue stirring at 70-80 °C for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: "Workflow for Phase-Transfer Catalyzed Alkylation."

Expected Outcomes and Causality
Building BlockExpected Ease of DeprotonationExpected Alkylation RateKey AdvantagesPotential Challenges
This compound Lower (Requires stronger base)ModerateHigh selectivity; subsequent functionalization of the electron-rich ring is possible.Slower reaction rates; potential for side reactions if conditions are too harsh.
2-Methyl-2-phenylpropanenitrile ModerateModerateReadily available; predictable reactivity.Susceptible to over-alkylation if not carefully controlled.
2-(3,5-Dichlorophenyl)-2-methylpropanenitrile Higher (Milder conditions)FasterFacile carbanion formation; allows for milder reaction conditions.Electron-poor ring is less amenable to further electrophilic substitution.

The choice of building block is therefore a strategic one. For a synthesis that requires a robust, sterically hindered nucleophile and where subsequent modifications to the aromatic ring are desired, This compound is an excellent choice, despite the potentially more demanding conditions for its initial deprotonation. Its electron-rich nature can be exploited in subsequent steps, such as electrophilic aromatic substitution.

Conclusion: A Strategic Choice for Advanced Synthesis

This compound is a highly valuable, albeit specialized, building block for organic synthesis. Its efficacy is not merely a matter of reaction yield, but rather a strategic interplay of electronic and steric factors.

  • The gem-dimethyl group provides steric shielding that ensures mono-alkylation and the direct formation of a quaternary carbon center.

  • The 3,5-dimethoxy substitution pattern , while making the α-proton less acidic, activates the phenyl ring for subsequent transformations and can influence the solubility and crystalline nature of intermediates.

In contrast, while the unsubstituted and electron-deficient analogues offer easier initial activation, they lack the synthetic versatility of the electron-rich system. For researchers and drug development professionals engaged in the synthesis of complex molecular architectures, a thorough understanding of these subtleties is essential for rational route design. This compound, when used appropriately, offers a powerful tool to navigate the challenges of constructing sterically congested and electronically tuned target molecules.

References

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  • Eckert, C. A., et al. (1998). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. Industrial & Engineering Chemistry Research, 37(4), 1547-1551.
  • Khalil, K. D., & El-Agrody, A. M. (2012). Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. Molecules, 17(10), 12224-12236.
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  • Halpern, M. (2005).
  • Chen, L., et al. (2021). Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles. Journal of the American Chemical Society, 143(45), 19091-19098.
  • Fiveable. (n.d.). Aryl Nitriles Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • Knoll A.-G. (1998).
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  • Zaharieva, K., & Stefanovsky, J. N. (1976). Acidities of some substituted phenylacetic acid nitriles, tert-butyl esters and dimethylamides. Communications of the Department of Chemistry, Bulgarian Academy of Sciences, 9(3), 427-434.
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  • El-Kashef, H. S., et al. (2006). Expeditious synthesis of 2-aryl substituted imidazolines and imidazoles. Heterocycles, 68(6), 1153-1162.
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  • Grygorenko, O. O., et al. (2022). Nitriles as Multipurpose Reagents for the Synthesis of Sultams and Sultones (Review Article). ChemRxiv.
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  • Stephenson, C. R. J., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 147(17), 14605-14613.
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  • Koppel, I. A., et al. (2001). Substituent effects on the acidity of weak acids. 3. Phenols and benzyl alcohols. The Journal of Physical Chemistry A, 105(41), 9575-9586.
  • Blagoeva, I. B., et al. (2004). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl)
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A Comparative Guide to HPLC Purity Analysis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a substituted phenyl ring and a nitrile group, makes it a versatile building block.[1][2] However, the synthetic route and subsequent storage can introduce impurities—ranging from starting materials and by-products to degradation products—that can compromise the quality, safety, and yield of the final API.[3][4]

Therefore, a robust, selective, and validated analytical method for purity determination is indispensable. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this task due to its high resolution, sensitivity, and precision in separating and quantifying components in a mixture. This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of this compound, grounded in the principles of a stability-indicating method. We will explore the causality behind chromatographic choices and present a validated protocol designed for immediate application in a research or quality control setting.

Understanding Impurity Profiles: The First Step in Method Development

A successful HPLC method must be capable of separating the main compound from all potential impurities. According to International Council for Harmonisation (ICH) guidelines, impurities above a 0.1% threshold often need to be identified and characterized.[5] The sources of these impurities are varied:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Compounds formed during intermediate synthetic steps.[3]

  • By-products: Resulting from side reactions or over-reactions.[3]

  • Degradation Products: Formed during manufacturing or storage due to exposure to light, heat, humidity, acid, or base.[6]

A "stability-indicating" method is one that can effectively separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability over time.[7][8] To develop such a method, forced degradation studies are essential.

Comparative Analysis of HPLC Methodologies

The development of a selective Reversed-Phase HPLC (RP-HPLC) method—where the mobile phase is more polar than the stationary phase—is the most common approach for pharmaceutical impurity profiling. The strategy hinges on the systematic optimization of the column, mobile phase, and detection parameters.

Stationary Phase (Column) Selection: The Heart of Selectivity

The choice of column dictates the primary mode of interaction and separation. For an aromatic nitrile like this compound, several column chemistries can be considered, each offering a different selectivity.

Column TypePrimary Interaction MechanismRationale for this compoundPotential Outcome
C18 (Octadecylsilane) Hydrophobic InteractionsThe alkyl chains interact strongly with the phenyl ring and methyl groups, providing excellent retention. This is the most common and robust starting point for method development.Good retention and resolution of non-polar to moderately polar impurities.
C8 (Octylsilane) Hydrophobic InteractionsLess retentive than C18. Useful if the analyte is too strongly retained on a C18 column, leading to excessively long run times or poor peak shape.Shorter analysis time. May provide better selectivity for more polar impurities.
Phenyl π-π Interactions & HydrophobicityThe phenyl groups in the stationary phase can interact with the analyte's aromatic ring via π-π stacking. This offers an alternative selectivity ("orthogonal") to C18.Enhanced resolution of aromatic impurities or isomers that may co-elute on a C18 column.

Expert Recommendation: Begin screening with a high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A phenyl column should be the primary alternative if specificity issues arise, particularly for structurally similar impurities.

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition is adjusted to control the elution strength and fine-tune the selectivity of the separation.

  • Organic Modifier (Acetonitrile vs. Methanol):

    • Acetonitrile (ACN): Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It is often the preferred solvent for gradient elution.[9]

    • Methanol (MeOH): Can offer different selectivity compared to ACN and is a more cost-effective option.[9] The choice between ACN and MeOH should be based on experimental screening to see which provides better resolution for the specific impurity profile.

  • Aqueous Phase (Buffer & pH):

    • The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While this compound is not strongly ionizable, potential impurities (e.g., hydrolyzed carboxylic acids) might be.

    • Using a buffer (e.g., phosphate or formate) is crucial for reproducible retention times. A pH in the range of 2.5-4.0 is a common starting point for neutral compounds on silica-based columns to ensure sharp peaks.[10][11]

Expert Recommendation: A gradient elution is superior to isocratic for impurity profiling as it can resolve impurities with a wide range of polarities in a reasonable timeframe.[12] Start with a gradient of a buffered aqueous phase (e.g., 0.1% Formic Acid or 20mM Potassium Phosphate at pH 3.0) and Acetonitrile.

Workflow for Stability-Indicating Method Development

The following diagram illustrates the logical flow for developing and validating a robust, stability-indicating HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Validation A Define Analytical Target Profile (Purity, Impurities >0.1%) B Column & Mobile Phase Screening (C18, Phenyl; ACN, MeOH) A->B C Optimize Gradient & Flow Rate (Resolution, Run Time) B->C D Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) C->D Method Ready for Stressing E Analyze Stressed Samples D->E F Check Peak Purity & Mass Balance E->F G Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) F->G Method is Stability-Indicating H Determine LOD & LOQ G->H I Finalize Method & System Suitability H->I

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended Protocol: A Stability-Indicating RP-HPLC Method

This protocol is a robust starting point, designed based on common practices for pharmaceutical intermediates.[3][7][13]

1. Chromatographic Conditions

ParameterRecommended ConditionRationale
HPLC System Agilent 1260, Waters Alliance, or equivalent with DAD/PDA detectorA Diode Array Detector (DAD) is crucial for checking peak purity and selecting the optimal wavelength.
Column Zorbax Eclipse XDB C18, 250 x 4.6 mm, 5 µmProvides excellent resolution and peak shape for a wide range of compounds.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidBuffered mobile phase ensures reproducible retention times.[13]
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient Program Time (min)%B
030
2580
3080
3130
3530
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures stable retention times.
Detection Wavelength 225 nmProvides good sensitivity for the aromatic nitrile chromophore. Scan from 200-400 nm to confirm.
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample is fully dissolved and compatible with the mobile phase.

2. Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

3. System Suitability Test (SST)

Before analysis, inject the standard solution five times. The system is deemed suitable if:

  • The relative standard deviation (RSD) of the peak area is ≤ 2.0%.[14]

  • The theoretical plates are ≥ 2000.

  • The tailing factor is ≤ 2.0.

Protocol for Forced Degradation Studies

To validate the method as stability-indicating, the analyte is subjected to stress conditions to induce degradation.[8][10]

Stress ConditionProtocol
Acid Hydrolysis Mix 5 mL of sample solution (0.5 mg/mL) with 5 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Mix 5 mL of sample solution (0.5 mg/mL) with 5 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 0.1 M HCl before injection.[7]
Oxidative Degradation Mix 5 mL of sample solution (0.5 mg/mL) with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.[7]
Thermal Degradation Store the solid powder in an oven at 105 °C for 24 hours. Prepare a sample solution for injection.
Photolytic Degradation Expose the sample solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

Data Evaluation: The chromatograms of the stressed samples should be compared to an unstressed sample. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. A mass balance calculation (sum of main peak area % + sum of impurity area %) should be close to 100%, demonstrating that all major degradants are detected.

Conclusion

The purity analysis of this compound is a critical quality control step that demands a robust and well-validated analytical method. A stability-indicating RP-HPLC method, typically employing a C18 column with a buffered acetonitrile/water gradient, provides the necessary selectivity and sensitivity. The key to a successful method lies not in a single set of parameters, but in a systematic development approach that includes column screening, mobile phase optimization, and rigorous forced degradation studies. By following the comparative analysis and protocols outlined in this guide, researchers and drug development professionals can confidently establish a reliable method to ensure the purity and stability of this vital pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Vertex AI Search.
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A Comparative Guide to the Structural Elucidation of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document explores the definitive role of X-ray crystallography, compares its outputs with alternative analytical techniques, and offers field-proven insights into a comprehensive characterization workflow.

Introduction: The Significance of the Dimethoxyphenyl Scaffold

The 2-(3,5-dimethoxyphenyl) moiety is a key structural motif found in a variety of biologically active compounds and serves as a versatile intermediate in organic synthesis.[1] Its derivatives are explored for applications ranging from pharmaceuticals to agrochemicals.[1] In drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount; it dictates the molecule's interaction with biological targets, influencing efficacy, selectivity, and metabolic stability. Therefore, unambiguous structural determination is not merely a characterization step but a cornerstone of rational drug design.

This guide presents single-crystal X-ray crystallography as the gold standard for this purpose.[2][3] We will detail the causality behind the experimental workflow, present comparative crystallographic data from related structures, and contrast the technique with essential complementary methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, high-resolution spatial information, revealing the precise coordinates of each atom in the solid state. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions like hydrogen bonding that stabilize the crystal lattice.[3][4] No other technique can provide this level of definitive structural detail for small molecules.[3]

Experimental Protocol: A Self-Validating Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next. The causality is clear: high-quality starting material is essential for growing high-quality crystals, which are, in turn, necessary for collecting high-quality diffraction data.

Step 1: Synthesis and Purification

  • Objective: To obtain the target compound with >99% purity.

  • Method: Synthesize the this compound derivative via established organic chemistry routes. Purify the crude product using column chromatography or recrystallization.

  • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Purity is validated by NMR and LC-MS prior to crystallization attempts.

Step 2: Crystal Growth

  • Objective: To grow single, well-ordered crystals of suitable size (typically 0.1-0.3 mm).[5]

  • Method: Screen various crystallization conditions. A common and effective method is slow evaporation. Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate) to near saturation and leave the vial partially open in a vibration-free environment. Other methods include vapor diffusion and cooling.

  • Rationale: Slow crystal growth allows molecules to pack in a highly ordered, repeating lattice, which is the fundamental requirement for diffraction. Rapid precipitation leads to amorphous solids or microcrystalline powders unsuitable for single-crystal analysis.[6]

Step 3: Data Collection

  • Objective: To measure the diffraction pattern of the crystal.

  • Method: Mount a suitable crystal on a goniometer head. Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration and radiation damage.[7] Expose the crystal to a focused beam of monochromatic X-rays and collect the diffraction data as the crystal is rotated.

  • Rationale: The crystal lattice diffracts the X-ray beam into a unique pattern of spots. The intensity and position of these spots contain the information about the arrangement of atoms within the unit cell.

Step 4: Structure Solution and Refinement

  • Objective: To build and refine an atomic model that accurately fits the experimental diffraction data.

  • Method: The collected diffraction intensities are used to calculate an initial electron density map. Direct methods are typically used for small molecules to solve the phase problem.[8] An initial atomic model is built into this map. The model is then refined using least-squares methods, adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.

  • Rationale: Refinement is an iterative process. Its quality is judged by crystallographic R-factors (e.g., R1), which measure the agreement between the model and the data. A low R1 value (typically < 0.05) indicates a well-refined and trustworthy structure.[6]

Visualizing the Crystallography Workflow

X_Ray_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesis & Purification Validation1 Purity Check (NMR, LC-MS) Synthesis->Validation1 QC Crystallization Crystal Growth Screening Validation1->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection Mounting->DataCollection Solution Structure Solution (Direct Methods) DataCollection->Solution Refinement Model Refinement Solution->Refinement Validation2 Structure Validation (checkCIF) Refinement->Validation2 QC FinalModel Final 3D Atomic Model Validation2->FinalModel

Caption: Workflow for small-molecule X-ray crystallography.

Part 2: Comparative Structural Analysis of Dimethoxyphenyl Derivatives

While crystallographic data for the exact parent compound, this compound, is not publicly available, analysis of closely related dimethoxybenzene and acrylonitrile derivatives provides crucial insights into their solid-state behavior. The following table summarizes key crystallographic parameters from published structures, illustrating the type of precise data obtained from a successful experiment.

Compound Formula Crystal System Space Group Unit Cell Parameters Reference
Methyl 2-[(Z)-2-(3,4-dimethoxyphenyl)-1-(methoxycarbonyl)vinyl]benzoateC₂₀H₂₀O₆MonoclinicP2₁/ca=10.1Å, b=16.4Å, c=11.5Å, β=101.9°[9]
2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridineC₁₈H₁₄N₄O₆TriclinicP-1a=4.6Å, b=8.2Å, c=11.6Å, α=95.6°, β=95.6°, γ=104.4°[7]
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrileC₁₉H₁₉NO₃MonoclinicP2₁/ca=13.6Å, b=7.9Å, c=16.3Å, β=107.9°[10]
2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrileC₂₁H₂₃NO₄MonoclinicP2₁/ca=7.3Å, b=8.1Å, c=28.5Å, β=94.0°[11]

Expert Insights:

  • Symmetry and Packing: The prevalence of the monoclinic P2₁/c space group is common for organic molecules, as it allows for efficient packing. The specific unit cell dimensions and angles are unique fingerprints of each compound's crystal lattice.

  • Conformational Analysis: In the structure of 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine, steric hindrance from multiple ortho-substituents forces significant torsion angles between the aromatic rings.[7] This type of conformational detail, which directly impacts a molecule's shape and potential receptor binding, can only be definitively measured through crystallography.

  • Intermolecular Interactions: The crystal packing of these molecules is stabilized by a network of weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds.[4][10] Identifying these interactions is crucial for understanding physical properties like solubility and melting point, which are key considerations in drug formulation.

Part 3: A Multi-Tool Approach: Alternative & Complementary Techniques

While X-ray crystallography is unparalleled for solid-state structure, a comprehensive characterization relies on a suite of analytical tools. For drug development, understanding a molecule's behavior in solution is equally important. NMR and MS are indispensable complementary techniques.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C), allowing for the confirmation of the molecular skeleton and connectivity.[14]

  • Causality: For the 2-(3,5-dimethoxyphenyl) scaffold, ¹H NMR would confirm the presence and integration of the methoxy protons (singlet, ~3.8 ppm), the aromatic protons, and the methyl protons of the propanenitrile group. ¹³C NMR would validate the carbon count and chemical shifts.[14][15] 2D NMR techniques (like COSY and HSQC) are used to establish atom-to-atom connectivity, confirming the final structure.[16]

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio of ions.[17] Its primary role in this context is to confirm the molecular weight of the synthesized compound and assess its purity.[12]

  • Causality: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula.[16] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are workhorses in synthetic labs to monitor reaction progress and confirm the molecular weight of the final product, ensuring the correct compound has been synthesized before proceeding with more complex analyses like crystallography.[12][18]

Comparative Analysis of Techniques
Technique Primary Information Strengths Limitations Role in Workflow
X-ray Crystallography Definitive 3D atomic structure, conformation, stereochemistry, intermolecular packing.[3]Unambiguous and high-resolution; the "gold standard" for structure proof.[2]Requires well-ordered single crystals (can be a major bottleneck); provides solid-state data only.[2][6]Final, definitive structure proof; informs computational modeling and SAR.
NMR Spectroscopy Molecular connectivity, solution-state conformation, dynamic processes.[14]Non-destructive; provides data on the molecule's state in solution, which is more biologically relevant.Can be difficult to interpret for complex molecules; provides an averaged structure for flexible molecules.Routine identity and purity check; primary tool for structural elucidation when crystals are unavailable.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.[17]Extremely high sensitivity and accuracy; ideal for verifying identity and detecting trace impurities.[12]Provides no direct information on 3D structure or atom connectivity.Essential QC step post-synthesis; impurity profiling and metabolite identification.[12][19]
Visualizing the Integrated Characterization Workflow

Integrated_Workflow cluster_primary Primary Characterization cluster_advanced Advanced Structural Analysis Compound Synthesized Compound MS Mass Spectrometry Compound->MS Verify MW NMR NMR Spectroscopy Compound->NMR Verify Connectivity Data Comprehensive Structural Data Package MS->Data Elemental Formula XRAY X-ray Crystallography NMR->XRAY Confirm Purity for Crystallization NMR->Data Solution Structure XRAY->Data Solid-State 3D Structure

Caption: Integrated workflow for small molecule characterization.

Conclusion

For derivatives of this compound, a multi-faceted analytical approach is crucial for success in a drug development pipeline. While NMR and mass spectrometry serve as the foundational pillars for confirming molecular identity and purity, single-crystal X-ray crystallography remains the ultimate arbiter of three-dimensional structure. It provides the highest level of detail, revealing the precise atomic arrangements, conformational preferences, and intermolecular interactions that govern a molecule's behavior. The insights gained from a high-quality crystal structure are invaluable, accelerating design cycles, validating computational models, and providing the definitive evidence required for intellectual property and regulatory submissions. Therefore, while challenging, the pursuit of a crystal structure for key compounds within this class is a high-value endeavor that significantly de-risks and empowers the drug discovery process.

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  • 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol. (n.d.). PubChem. [Link]

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Comparative In Vitro Analysis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile Derivatives: A Guide to Cytotoxicity and Target-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile derivatives. The core chemical scaffold, featuring dimethoxy and nitrile groups, serves as a versatile intermediate in the synthesis of potential active pharmaceutical ingredients (APIs)[1]. The objective of this document is to present a logical, multi-tiered screening strategy to elucidate the biological activity of these compounds, moving from broad cytotoxicity profiling to specific target-based assays. The experimental designs detailed herein are intended to provide researchers with robust, reproducible methods for comparing novel derivatives and identifying promising lead candidates for further development.

The initial stages of drug discovery rely heavily on in vitro assays to efficiently screen large numbers of compounds.[2][3] This approach is not only cost-effective and rapid but also aligns with the ethical principles of reducing animal testing.[4] By systematically evaluating derivatives for cytotoxicity, enzyme inhibition, and receptor binding, researchers can build a comprehensive structure-activity relationship (SAR) profile, guiding the synthesis of more potent and selective molecules.

Strategic Workflow for In Vitro Evaluation

A hierarchical screening cascade is the most effective approach to characterize a new chemical series. This process begins with broad, non-specific assays to eliminate overtly toxic compounds and establish appropriate concentration ranges for subsequent, more complex experiments. Promising, non-toxic candidates then advance to target-specific assays hypothesized from their structural motifs.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary (Target-Based) Screening Compound_Library Library of Novel This compound Derivatives Cytotoxicity_Assay General Cytotoxicity Screening (e.g., MTT Assay on Cancer & Normal Cell Lines) Compound_Library->Cytotoxicity_Assay IC50_Determination Determine IC50 Values (Potency & Selectivity Index) Cytotoxicity_Assay->IC50_Determination Enzyme_Assay Enzyme Inhibition Assay (e.g., Tubulin Polymerization) IC50_Determination->Enzyme_Assay Select compounds with favorable therapeutic index Receptor_Assay Receptor Binding Assay (e.g., 5-HT2A Competitive Binding) IC50_Determination->Receptor_Assay Select compounds with favorable therapeutic index Hit_Validation Mechanism of Action Studies Enzyme_Assay->Hit_Validation Receptor_Assay->Hit_Validation Lead_Candidate Lead Candidate Identification Hit_Validation->Lead_Candidate

Caption: A hierarchical workflow for in vitro screening.

Part 1: Primary Screening - Cytotoxicity Profiling

The foundational step in evaluating any new compound series is to assess its inherent cytotoxicity.[4][5] These assays measure the degree to which an agent is toxic to cells, providing a critical therapeutic window and guiding dose selection for subsequent experiments.[6] We will compare derivatives using the MTT assay, a reliable, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7]

Comparative Cytotoxicity Data

The following table presents hypothetical data for a series of this compound derivatives tested against a human breast cancer cell line (MCF-7) and a non-cancerous human embryonic kidney cell line (HEK293). The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 indicates higher potency. The Selectivity Index (SI), calculated as (IC50 in HEK293) / (IC50 in MCF-7), provides a measure of cancer cell-specific toxicity.

Compound IDR-Group ModificationIC50 on MCF-7 (µM)IC50 on HEK293 (µM)Selectivity Index (SI)
Parent -H45.2> 100> 2.2
DERIV-01 -4-Fluoro22.8> 100> 4.4
DERIV-02 -4-Chloro15.585.15.5
DERIV-03 -4-Trifluoromethyl5.160.711.9
DERIV-04 -4-Methoxy52.3> 100> 1.9
Doxorubicin (Positive Control)0.85.46.8

From this data, DERIV-03 emerges as the most potent derivative against the MCF-7 cancer cell line and displays the highest selectivity, making it a priority candidate for secondary screening.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate MCF-7 and HEK293 cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of each derivative and the positive control (Doxorubicin) in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired 1X final concentrations. Include vehicle control (e.g., 0.1% DMSO) and no-cell (medium only) blank wells.[5]

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Part 2: Secondary Screening - Target-Based Assays

Based on the 3,5-dimethoxyphenyl structural motif, which is present in known bioactive molecules, two potential mechanisms of action are prioritized for investigation: inhibition of tubulin polymerization and interaction with serotonin receptors.[8][9]

A. Enzyme Inhibition: Tubulin Polymerization Assay

The trimethoxyphenyl ring system is a classic feature of compounds that bind to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization and arresting cell division.[8][10] It is a strong scientific rationale to investigate whether these dimethoxyphenyl derivatives share this mechanism.

G cluster_0 Normal Polymerization cluster_1 Inhibited Polymerization Tubulin α/β-Tubulin Dimers Protofilament Protofilament Formation Tubulin->Protofilament + GTP GTP GTP Microtubule Growing Microtubule Protofilament->Microtubule Inhibitor Derivative (e.g., DERIV-03) Bound_Tubulin Inhibitor-Tubulin Complex Inhibitor->Bound_Tubulin No_Polymerization Polymerization Blocked Bound_Tubulin->No_Polymerization Tubulin_Inhibit α/β-Tubulin Dimers Tubulin_Inhibit->Bound_Tubulin

Caption: Inhibition of microtubule assembly by a test compound.

This table shows hypothetical IC50 values for the inhibition of tubulin polymerization in a cell-free system. Colchicine, a well-characterized tubulin inhibitor, is used as a positive control.

Compound IDIC50 for Tubulin Polymerization Inhibition (µM)
DERIV-01 18.2
DERIV-02 9.8
DERIV-03 1.5
Colchicine 0.9

The results correlate well with the cytotoxicity data, with DERIV-03 being the most potent inhibitor of tubulin polymerization, suggesting this is a likely mechanism for its anticancer activity.

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Assay Setup: In a 96-well plate, add buffer, a fluorescence reporter (e.g., DAPI), and various concentrations of the test compounds.

  • Initiation: Add the cold tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically 2-3 mg/mL.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes. As tubulin polymerizes into microtubules, the reporter fluorescence increases significantly.

  • Analysis: Plot fluorescence intensity versus time. Calculate the initial rate of polymerization (Vmax) for each concentration. Determine the IC50 value by plotting the percentage of inhibition (relative to a vehicle control) against the compound concentration.

B. Receptor-Ligand Binding Assay: Serotonin 5-HT2A Receptor

The 2,5-dimethoxyphenyl scaffold is also a key component of many selective serotonin 5-HT2A receptor agonists.[9][11] Therefore, evaluating the binding affinity of the new derivatives for this receptor is a logical secondary objective. A competitive binding assay is used, where the test compound competes with a known high-affinity radioligand for binding to the receptor.[2][12]

G cluster_0 Without Competitor cluster_1 With Competitor (Test Derivative) Receptor1 5-HT2A Receptor Bound1 High Signal Receptor1->Bound1 Radioligand1 Radioligand (e.g., [3H]ketanserin) Radioligand1->Receptor1 Binds Receptor2 5-HT2A Receptor Bound2 Low Signal Receptor2->Bound2 Radioligand2 Radioligand Radioligand2->Receptor2 Derivative Test Derivative Derivative->Receptor2 Competes for binding site

Caption: Principle of a competitive receptor binding assay.

This table presents the binding affinity (Ki) for the derivatives at the human 5-HT2A receptor. The Ki value is the inhibition constant for a ligand, representing the concentration required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Compound ID5-HT2A Receptor Binding Affinity (Ki, nM)
Parent 850
DERIV-01 425
DERIV-02 510
DERIV-03 > 10,000
DERIV-04 790
Ketanserin (Reference Ligand)

The data indicates that these derivatives have low to negligible affinity for the 5-HT2A receptor, with DERIV-03 showing no significant binding. This helps to rule out this specific off-target effect and reinforces the hypothesis that tubulin inhibition is its primary mechanism of action.

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin at its Kd concentration), and a range of concentrations of the test compounds.

  • Incubation: Incubate the mixture for 60-90 minutes at room temperature to allow binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Add scintillation cocktail to the wells and count the radioactivity trapped on the filters using a scintillation counter.

  • Analysis: Determine non-specific binding in parallel wells containing an excess of an unlabeled competitor. Calculate the specific binding and plot the percentage of inhibition versus the concentration of the test compound. The IC50 is determined and then converted to the Ki value using the Cheng-Prusoff equation.

Conclusion and Forward Outlook

This guide outlines a systematic in vitro testing cascade for novel this compound derivatives. The presented workflow, progressing from general cytotoxicity to specific, hypothesis-driven assays, allows for an efficient and comprehensive comparison of compound activity.

Based on the hypothetical data, DERIV-03 (the -4-Trifluoromethyl derivative) was identified as a promising lead candidate. It demonstrated potent and selective cytotoxicity against the MCF-7 cancer cell line, which was strongly correlated with its ability to inhibit tubulin polymerization. Furthermore, it showed negligible affinity for the 5-HT2A receptor, suggesting a clean off-target profile in this regard.

The next steps for a lead compound like DERIV-03 would involve further in vitro characterization, such as cell cycle analysis to confirm G2/M arrest and apoptosis assays to confirm the induction of programmed cell death.[8][10] Subsequently, the compound would be a strong candidate for evaluation in preclinical in vivo models of cancer.

References

  • Riss, T. et al. (2008). In vitro receptor binding assays: general methods and considerations. PubMed Central. Available at: [Link]

  • Riss, T. L. et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • Kosheeka (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Creative Bioarray. Receptor Binding Assay. Creative Bioarray. Available at: [Link]

  • Biobide (n.d.). What is an Inhibition Assay? Biobide. Available at: [Link]

  • Riss, T. et al. (2008). In vitro receptor binding assays: general methods and considerations. ProQuest. Available at: [Link]

  • MDPI (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Zhao, S. (2021). In vitro Methods used in Cytotoxicity Assays. Hilaris Publisher. Available at: [Link]

  • Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. Available at: [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]

  • ResearchGate (2012). In vitro enzymatic assay. ResearchGate. Available at: [Link]

  • Edmondson, D. E. et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Fowler, C. J. et al. (1985). 2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine. PubMed. Available at: [Link]

  • MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]

  • ChemRxiv (2020). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

  • Kamal, A. et al. (2024). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. PubMed. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Kumar, D. et al. (2018). In vitro and in silico studies on novel N-substituted-3,5-diaryl-pyrazoline derivatives as COX-2 inhibitors and anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A. et al. (2022). Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. Communications In Catalysis. Available at: [Link]

  • Raote, M. B. et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. Available at: [Link]

  • Beletskaya, I. P. et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PubMed Central. Available at: [Link]

  • Glennon, R. A. (2022). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PubMed Central. Available at: [Link]

  • PubChem. 5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile. PubChem. Available at: [Link]

  • Google Patents (2015). Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method. Google Patents.

Sources

A Comparative Benchmark of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile as a Novel Photocleavable Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile, evaluating its potential as a photocleavable protecting group (PPG) by benchmarking it against established compounds in the field. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage photochemistry for precise molecular control.

Introduction: The Emergence of this compound

This compound is a chemical entity primarily utilized as a synthetic intermediate in the creation of more complex molecules.[1][2] Its unique structure, featuring a nitrile group and a dimethoxy-substituted phenyl ring, suggests its potential application in specialized areas of organic synthesis, including the development of active pharmaceutical ingredients (APIs).[1] While its direct biological activity is not the primary focus, its utility as a building block, for instance in the synthesis of Fenofibrate, is an area of interest.[3][4][5][6][7] This guide, however, will explore a more nuanced application: its potential as a photocleavable protecting group, a class of molecules that offer spatiotemporal control over chemical reactions.

Photocleavable protecting groups (PPGs), also known as photolabile or photoreleasable groups, are moieties that can be removed from a molecule using light.[8][9][10] This "traceless" removal method avoids the need for chemical reagents, offering a high degree of chemoselectivity.[8] The ability to control the timing and location of deprotection with a light source is invaluable in multi-step organic synthesis, drug delivery, and materials science.[8][9][10][11]

A successful PPG must exhibit several key characteristics:

  • Stability: It must be stable under various reaction conditions until photolysis is desired.

  • High Quantum Yield (Φ): The efficiency of the photocleavage reaction, defined as the number of molecules deprotected per photon absorbed, should be high.[12][13]

  • Wavelength Specificity: The PPG should absorb light at a wavelength that does not damage the substrate or other components of the system, ideally above 300 nm.[10]

  • Clean Byproducts: The photolysis byproducts should be non-toxic and should not interfere with subsequent reactions or the biological system under study.

This guide will benchmark the theoretical and practical aspects of this compound against well-established PPGs to assess its viability in this demanding application.

Benchmarking Against Established Photocleavable Protecting Groups

The performance of a novel PPG can only be understood in the context of existing technologies. We will compare this compound with three major classes of PPGs: o-nitrobenzyl, coumarin, and phenacyl derivatives.

FeatureThis compound (Hypothesized)o-Nitrobenzyl (e.g., NVOC)Coumarin-basedp-Hydroxyphenacyl
Structure C₁₂H₁₅NO₂[2]Varies, contains o-nitrobenzyl groupCoumarin corep-hydroxyphenacyl group
Typical λmax (nm) To be determined~350-365~350-450 (tunable)[11][14]~300-350
Quantum Yield (Φ) To be determined0.01 - 0.50.01 - 0.3~0.3
Protected Groups Alcohols, Amines, Carboxylic Acids (potential)Alcohols, Amines, Phosphates, Carboxylates[8][9]Carboxylates, Phosphates, AminesCarboxylates, Phosphates, Sulfonates[10]
Advantages Potentially clean byproducts (alkene and HCN). Synthesis may be straightforward.Well-established, versatile, high yields.[8]High molar absorptivity, tunable absorption.High chemical yield of released product.[10]
Disadvantages Nitrile group may have limited compatibility. Byproducts could be toxic.Photobyproducts can be toxic and absorb light.[9]Can be fluorescent, potentially interfering with assays.Requires water for efficient release.[10]

Experimental Protocols for Benchmarking

To empirically validate the potential of this compound as a PPG, a series of standardized experiments must be conducted.

Synthesis of a Protected Substrate (Hypothetical)

This protocol outlines the hypothetical synthesis of a protected alcohol using this compound. The choice of a strong base like sodium hydride is crucial for deprotonating the alcohol to form a nucleophilic alkoxide, which then displaces a suitable leaving group on an activated form of the PPG.

Objective: To covalently link the PPG to a model alcohol.

Materials:

  • This compound (or a suitably activated derivative)

  • Model alcohol (e.g., benzyl alcohol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of the model alcohol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of activated this compound (1.1 equivalents) in anhydrous THF.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Photocleavage Reaction

This protocol describes the general procedure for the light-induced removal of the PPG. The choice of irradiation wavelength is critical and should correspond to the absorbance maximum of the PPG to ensure efficient cleavage.

Objective: To cleave the PPG from the protected substrate using UV light.

Materials:

  • Protected substrate

  • Solvent (e.g., acetonitrile, methanol, or a buffer solution)

  • UV photoreactor equipped with a suitable lamp (e.g., 350 nm)

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a solution of the protected substrate in the chosen solvent in a quartz reaction vessel. The concentration should be adjusted to ensure sufficient light penetration.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the PPG.

  • Irradiate the solution with a UV lamp at the desired wavelength.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS to quantify the disappearance of the starting material and the appearance of the deprotected product.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Isolate and characterize the deprotected product and the photolysis byproducts.

Determination of Quantum Yield (Φ)

The quantum yield is a critical parameter for evaluating the efficiency of a PPG.[12] This protocol provides a method for its determination using a chemical actinometer as a reference.[15][16]

Objective: To quantify the efficiency of the photocleavage reaction.

Materials:

  • Protected substrate

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Monochromatic light source

Procedure:

  • Prepare two solutions of identical optical density at the irradiation wavelength: one of the protected substrate and one of the chemical actinometer.

  • Irradiate both solutions under identical conditions (same light source, geometry, and irradiation time).

  • Measure the change in concentration of the protected substrate (photolysis) and the actinometer (photoreduction) using UV-Vis spectroscopy or another suitable analytical method.

  • The quantum yield of the photocleavage reaction (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_act * (ΔC_sample / ΔC_act)

    where:

    • Φ_act is the known quantum yield of the actinometer.

    • ΔC_sample is the change in concentration of the protected substrate.

    • ΔC_act is the change in concentration of the actinometer.

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

photocleavage_mechanism PPG_Substrate PPG-Substrate Excited_State [PPG-Substrate]* (Excited State) PPG_Substrate->Excited_State hν (Light Absorption) Intermediate Reactive Intermediate Excited_State->Intermediate Photochemical Reaction Deprotected_Substrate Deprotected Substrate Intermediate->Deprotected_Substrate Byproducts Byproducts Intermediate->Byproducts benchmarking_workflow cluster_synthesis Synthesis & Characterization cluster_photochem Photochemical Evaluation cluster_comparison Comparative Analysis Synth_PPG Synthesize PPG Synth_Protected Synthesize Protected Substrate Synth_PPG->Synth_Protected Characterize_Protected Characterize Protected Substrate Synth_Protected->Characterize_Protected UV_Vis Measure UV-Vis Spectrum (λmax) Characterize_Protected->UV_Vis Photocleavage Perform Photocleavage UV_Vis->Photocleavage Quantum_Yield Determine Quantum Yield (Φ) Photocleavage->Quantum_Yield Byproduct_Analysis Analyze Byproducts Photocleavage->Byproduct_Analysis Compare_Data Compare with Known PPGs Quantum_Yield->Compare_Data Byproduct_Analysis->Compare_Data Assess_Viability Assess Viability for Application Compare_Data->Assess_Viability ppg_selection Start Application? Wavelength Wavelength > 400 nm? Start->Wavelength Toxicity Byproduct Toxicity a Concern? Wavelength->Toxicity No Coumarin Use Coumarin-based PPG Wavelength->Coumarin Yes Quantum_Yield High Quantum Yield Needed? Toxicity->Quantum_Yield No Phenacyl Use p-Hydroxyphenacyl PPG Toxicity->Phenacyl Yes Nitrobenzyl Use o-Nitrobenzyl PPG Quantum_Yield->Nitrobenzyl Yes Consider_New Consider Novel PPGs Quantum_Yield->Consider_New No

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile (CAS No. 22972-63-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step to ensure a self-validating system of laboratory safety. The procedures outlined herein are designed to comply with standard regulatory frameworks and build a foundation of trust in our shared responsibility for chemical management.

Core Hazard Profile & Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. This compound is an organic nitrile compound. While organic nitriles are chemically distinct from inorganic cyanide salts and are generally not as acutely toxic, they still present significant hazards that mandate careful handling and disposal.[1][2] The primary risks associated with this compound are flammability and toxicity upon ingestion.

A Safety Data Sheet (SDS) for a closely related compound indicates the following GHS hazard classifications, which should be conservatively applied.

Hazard Category GHS Classification Hazard Statement Pictogram
Physical Hazard Flammable liquid and vapour, Category 3H226: Flammable liquid and vapour.🔥
Health Hazard Acute toxicity, Oral, Category 4H302: Harmful if swallowed.

This data is based on a representative compound and underscores the need for cautious handling.

Pre-Disposal Safety: Handling & Storage

Proper disposal begins with proper handling. Contamination and spills are primary sources of chemical waste and exposure risk. Adherence to the following procedures minimizes these risks.

Personal Protective Equipment (PPE): A baseline of PPE is non-negotiable when handling this or any organic chemical.[3][4]

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Wear protective gloves, specifically nitrile gloves, to prevent skin contact.[3]

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: All handling of the neat compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of vapors.[4]

Safe Handling & Storage:

  • Keep the compound away from heat, sparks, open flames, and hot surfaces.[5] The substance is a combustible liquid.

  • Store containers tightly closed in a dry, cool, and well-ventilated area designated for flammable organic compounds.[5]

  • Use only non-sparking tools when handling containers.

  • Ground and bond containers and receiving equipment to prevent static discharge.

Emergency Protocols: Spills & Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Containment & Cleanup:

  • Evacuate & Ventilate: Ensure the spill area is clear of all personnel and that ventilation (fume hood) is operating correctly.[6]

  • Control Ignition Sources: Immediately remove all sources of ignition from the area.[5]

  • Contain Spill: Cover drains to prevent environmental release.[6]

  • Absorb: Use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or dry sand) to absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect & Dispose: Carefully collect the absorbent material and contaminated soil into a designated, sealable hazardous waste container. This collected waste must be disposed of following the protocol in Section 4.[7]

  • Decontaminate: Clean the affected area thoroughly.

First Aid & Exposure:

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do not induce vomiting.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

The Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must not enter public drains or be disposed of with general refuse.[4][8] The only acceptable method is through an approved chemical waste management program.

Step 1: Waste Characterization & Segregation

  • Identify the Waste Stream: The waste is a non-halogenated, flammable organic nitrile.

  • Maintain Purity: Do not mix this waste with other chemical waste streams, especially halogenated solvents, strong acids, bases, or oxidizers.[9][10] Mixing incompatible wastes can cause dangerous reactions, such as the formation of toxic gases or excessive heat generation.[10] Keeping waste streams separate also facilitates proper and more cost-effective disposal by the waste management facility.[11]

Step 2: Containerization

  • Select the Correct Container: Use a designated and properly labeled hazardous waste container for "Non-Halogenated Organic Liquid Waste." The container must be made of a material compatible with the chemical and have a secure, vapor-tight lid.

  • Leave Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.

Step 3: Labeling

  • Clarity is Key: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable," "Toxic")

    • The date accumulation started.

  • Follow all institutional and local labeling requirements.[12]

Step 4: Storage & Final Disposition

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, typically within a fume hood or a flammable storage cabinet, away from general work areas.

  • Professional Disposal: Arrange for the pickup and disposal of the waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] These certified handlers will transport the waste to an approved treatment, storage, and disposal facility (TSDF) where it will be destroyed, typically via high-temperature incineration, in accordance with EPA or equivalent local regulations.[12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always characterize Step 1: Characterize Waste Is it 2-(3,5-Dimethoxyphenyl) -2-methylpropanenitrile? segregate Step 2: Segregate Keep separate from other waste streams characterize->segregate Yes spill Emergency: Spill Occurs characterize->spill No / Contaminated ppe->characterize containerize Step 3: Containerize Use approved, sealed 'Non-Halogenated Organic Liquid Waste' container segregate->containerize label Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards (Flammable, Toxic) containerize->label store Step 5: Store Safely In designated satellite accumulation area label->store dispose Step 6: Final Disposition Arrange pickup via EHS / Licensed Waste Contractor store->dispose end End: Waste Properly Disposed dispose->end spill_protocol Follow Spill Protocol (See Section 3) spill->spill_protocol

Sources

A Comprehensive Guide to the Safe Handling of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis and Risk Mitigation: Understanding the Chemistry of Nitriles

Organic nitriles are a class of compounds characterized by a -C≡N functional group. While their reactivity varies, many can be toxic if ingested, inhaled, or absorbed through the skin. They can also cause irritation to the skin, eyes, and respiratory tract.[1][2] Upon heating or in the presence of strong acids, some nitriles can release hydrogen cyanide gas, which is highly toxic. Therefore, all handling procedures must be designed to minimize exposure and prevent accidental release.

Given the presence of the nitrile group and the aromatic rings, 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile should be handled with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE Component Specification Rationale
Hand Protection Chemical-resistant nitrile gloves.[5][6][7][8][9]Nitrile gloves offer excellent resistance to a wide range of chemicals, including many organic solvents and nitrile compounds themselves.[6][8] They provide a durable barrier against accidental splashes and contamination.[7][9]
Eye Protection Safety goggles with side shields or a face shield.[2]Protects the eyes from splashes of the chemical, which could cause serious eye irritation or damage.[4][10]
Skin and Body Protection A flame-resistant laboratory coat.A lab coat prevents the chemical from coming into contact with skin and personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[11][12]A fume hood is the primary engineering control to prevent the inhalation of any vapors or aerosols that may be generated, which could cause respiratory irritation.[2][4]

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

3.1. Preparation and Engineering Controls

  • Work Area Designation: Designate a specific area within a certified chemical fume hood for handling the compound.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: Have a chemical spill kit appropriate for organic compounds readily available.

3.2. Handling Procedure

  • Don PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup:

    • All reactions involving this compound should be conducted in a chemical fume hood.

    • Ensure all glassware is properly secured and that the reaction setup is stable.

  • Post-Handling:

    • After handling, thoroughly wash your hands with soap and water, even after removing gloves.[11]

    • Clean all contaminated surfaces and equipment.

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the general procedure for managing a small chemical spill within a laboratory setting.

Spill_Management cluster_immediate_actions Immediate Actions cluster_ppe_and_containment Containment cluster_cleanup_and_disposal Cleanup & Disposal Alert Alert others in the area Isolate Isolate the spill area Alert->Isolate 1. Assess Assess the spill size and hazards Isolate->Assess 2. Don_PPE Don appropriate PPE Assess->Don_PPE 3. Contain Contain the spill with absorbent material Don_PPE->Contain 4. Neutralize Neutralize (if applicable) Contain->Neutralize 5. Collect Collect absorbed material Neutralize->Collect 6. Dispose Dispose of as hazardous waste Collect->Dispose 7. Decontaminate Decontaminate the area and equipment Dispose->Decontaminate 8.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.